4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Description
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Properties
IUPAC Name |
4-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFYJEQOTXUWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=NC=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445714 | |
| Record name | 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166096-16-8 | |
| Record name | N-(4-Chlorophenyl)-1H-imidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166096-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Executive Summary
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, combining a halogenated aniline with an imidazole moiety, makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a detailed examination of the primary synthetic pathways to this target molecule, designed for researchers, chemists, and drug development professionals. We will explore two robust and field-proven strategies: Reductive Amination and Nucleophilic Alkylation. Each pathway is analyzed from a mechanistic standpoint, with an emphasis on the causality behind experimental choices, potential challenges, and optimization strategies. This document includes step-by-step protocols, comparative analysis of the routes, and detailed characterization considerations to ensure scientific integrity and reproducibility.
Introduction
The convergence of aniline and imidazole scaffolds in a single molecule creates a privileged structure with significant potential in drug discovery. The 4-chloroaniline fragment is a common feature in kinase inhibitors and other targeted therapies, where the chlorine atom can occupy key hydrophobic pockets or serve as a handle for further functionalization. The imidazole ring is a versatile pharmacophore, capable of acting as a hydrogen bond donor/acceptor, a metal ligand, and a basic center. The methylene linker provides conformational flexibility, allowing the two aromatic systems to orient themselves optimally within a biological target. This guide offers a comprehensive overview of the chemical synthesis of this compound, providing the foundational knowledge required for its efficient and reliable production in a laboratory setting.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals two primary and logical bond disconnections at the benzylic amine linkage.
Caption: Retrosynthetic pathways for the target molecule.
-
Pathway 1 (Reductive Amination): Disconnecting the carbon-nitrogen bond via an imine intermediate leads to two key starting materials: Imidazole-2-carboxaldehyde and 4-Chloroaniline . This is arguably the most direct and convergent approach.
-
Pathway 2 (Nucleophilic Alkylation): A direct disconnection of the same carbon-nitrogen bond suggests a nucleophilic substitution reaction between 4-Chloroaniline (as the nucleophile) and an electrophilic imidazole species, such as 2-(Chloromethyl)-1H-imidazole .
Pathway 1: Synthesis via Reductive Amination
This pathway is often preferred due to its high efficiency and operational simplicity. It involves the in situ formation of an imine from the condensation of an aldehyde and an amine, followed by immediate reduction to the corresponding secondary amine.[1][2]
Principle & Mechanism
The reaction proceeds in two distinct stages. First, the nucleophilic nitrogen of 4-chloroaniline attacks the electrophilic carbonyl carbon of imidazole-2-carboxaldehyde. Subsequent dehydration yields a Schiff base (imine) intermediate. In the second stage, a hydride-based reducing agent selectively reduces the imine C=N double bond to form the stable C-N single bond of the final product. The choice of reducing agent is critical; it must be potent enough to reduce the imine but mild enough to not reduce the aldehyde starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation.
Caption: Reductive amination reaction scheme.
Part 1.A: Synthesis of Key Starting Material: Imidazole-2-carboxaldehyde
The availability of high-purity imidazole-2-carboxaldehyde is crucial for the success of this pathway. While commercially available, its synthesis from bulk chemicals is cost-effective for larger scales. One robust method involves the formylation of a 2-lithioimidazole intermediate.[3]
Experimental Protocol: Synthesis of Imidazole-2-carboxaldehyde [3]
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-1H-imidazole (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Grignard Formation: Cool the solution to 0 °C in an ice bath. Slowly add isopropylmagnesium chloride (i-PrMgCl) solution in THF (1.0 eq.) over 5 minutes. Stir at 0 °C for an additional 5-10 minutes.
-
Lithiation: While maintaining the temperature below 20 °C, add n-butyllithium (n-BuLi) solution in hexanes (2.0 eq.) dropwise over 5 minutes. Stir the resulting mixture for 30 minutes.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.0 eq.) and allow the reaction to slowly warm to room temperature over 30 minutes.
-
Quench & Extraction: Quench the reaction by carefully adding water at a temperature below 20 °C. Separate the organic and aqueous layers. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic phases, pass through a silica gel plug, and concentrate under reduced pressure. The residue can be further purified by flash chromatography to yield imidazole-2-carboxaldehyde as a solid.[3]
Part 1.B: Reductive Amination Protocol
Experimental Protocol
-
Setup: In a round-bottom flask, dissolve Imidazole-2-carboxaldehyde (1.0 eq.) and 4-chloroaniline (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be gently heated if necessary. Progress can be monitored by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. The addition may be exothermic. Maintain the temperature with a water bath if needed.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until the starting materials are consumed (as monitored by TLC/LC-MS).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Pathway 2: Synthesis via Nucleophilic Alkylation
This pathway relies on the formation of the C-N bond through a direct nucleophilic substitution (Sɴ2) reaction. The nitrogen atom of 4-chloroaniline acts as the nucleophile, attacking the electrophilic methylene carbon of 2-(chloromethyl)-1H-imidazole and displacing the chloride leaving group.
Principle & Mechanism
The success of this reaction depends on enhancing the nucleophilicity of the aniline nitrogen. This is typically achieved by adding a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to deprotonate the amine, increasing its electron density. The reaction is often performed in a polar aprotic solvent like DMF or acetonitrile, which can stabilize the transition state and promote the Sɴ2 reaction.
Caption: Nucleophilic alkylation reaction scheme.
Part 2.A: Synthesis of Key Starting Material: 2-(Chloromethyl)-1H-imidazole
The synthesis of the key electrophile, 2-(chloromethyl)-1H-imidazole, is a critical precursor step. It is often prepared from 4-methylimidazole via chloromethylation with formaldehyde and hydrogen chloride.[4] A related procedure is the synthesis of 2-chloromethyl-1H-benzimidazole from o-phenylenediamine and chloroacetic acid, which highlights a common strategy for forming the chloromethyl-substituted heterocyclic core.[5][6]
Experimental Protocol: Synthesis of 2-(Chloromethyl)-1H-imidazole Hydrochloride [4]
-
Setup: In a suitable reaction vessel, dissolve 4-methylimidazole (1.0 eq.) in an aqueous solution containing an excess of hydrogen chloride (e.g., concentrated HCl).
-
Addition: Add formaldehyde or a formaldehyde oligomer (e.g., paraformaldehyde) (1.0-1.2 eq.) to the acidic solution.
-
Reaction: Heat the reaction mixture at a temperature between 50 °C and 100 °C. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The hydrochloride salt of the product may precipitate. The product can be isolated by filtration or by evaporating the solvent and recrystallizing the residue from a suitable solvent like ethanol.
Part 2.B: Nucleophilic Alkylation Protocol
Experimental Protocol
-
Setup: To a round-bottom flask, add 4-chloroaniline (1.0 eq.), 2-(chloromethyl)-1H-imidazole hydrochloride (1.1 eq.), and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.5 eq.).
-
Solvent: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reaction: Heat the mixture with stirring. A typical temperature range is 80-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If using a solid base, filter it off. Dilute the filtrate with water, which may cause the product to precipitate.
-
Extraction: Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: Reductive Amination | Pathway 2: Nucleophilic Alkylation |
| Reaction Conditions | Generally milder (room temperature to gentle heat). | Requires higher temperatures (80-120 °C). |
| Reagents | Uses hydride reducing agents (e.g., NaBH(OAc)₃), which require careful handling. | Uses a simple base (K₂CO₃, TEA); 2-(chloromethyl)imidazole can be lachrymatory. |
| Byproducts | Primary byproducts are water and acetate salts, which are easily removed. | Forms salt byproducts (e.g., KCl) that must be filtered or washed away. |
| Selectivity | Highly selective for secondary amine formation with the right choice of reducing agent. | Risk of over-alkylation (forming a tertiary amine) if conditions are not controlled. |
| Atom Economy | Good, with the main "waste" being the borate and acetate byproducts. | Good, with the main byproduct being HCl, which is neutralized by the base. |
| Starting Materials | Imidazole-2-carboxaldehyde can be sensitive to oxidation. | 2-(Chloromethyl)-1H-imidazole can be unstable and is often used as its more stable hydrochloride salt. |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic peaks for the aromatic protons of both the aniline and imidazole rings, a singlet for the methylene bridge, and an N-H proton. ¹³C NMR will confirm the number of unique carbon environments.
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Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will confirm the molecular weight of the compound, showing the characteristic isotopic pattern for a monochlorinated molecule.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching, C-H aromatic stretching, and C=C/C=N ring stretching.
Conclusion
The synthesis of this compound can be reliably achieved through two primary synthetic strategies: reductive amination and nucleophilic alkylation. The Reductive Amination pathway is often the more favorable route due to its milder reaction conditions and high selectivity, making it particularly suitable for laboratory-scale synthesis and the preparation of analog libraries. The Nucleophilic Alkylation pathway provides a robust alternative, especially when the starting materials are readily available or for larger-scale production where cost of reagents is a primary concern. The choice between these pathways will ultimately depend on the specific resources available, the required scale of production, and the chemist's familiarity with the techniques involved. Both methods, when executed with care, provide reliable access to this valuable chemical intermediate.
References
- Organic Syntheses, Coll. Vol. 10, p.461 (2004); Vol. 79, p.251 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0251]
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ChemBK. (2024). 2-(Chloromethyl)-1-methylimidazole hydrochloride. Retrieved from [Link]]
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International Journal of Pharmaceutical and Bio-Medical Science. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. Retrieved from [Link]5]
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Preprints.org. (2024). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Retrieved from [Link]6]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link: https://pubs.acs.org/doi/10.1021/jo960057x]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]1]
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U.S. Patent No. US4211875A. (1980). Preparation of 4-methyl-5-chloromethyl-imidazole. Google Patents. [Link: https://patents.google.com/patent/US4211875A/en][4]
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- 3. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
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- 6. researchgate.net [researchgate.net]
physicochemical properties of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties, a proposed synthetic route, and analytical characterization methods for the novel compound this compound. Due to the limited availability of direct experimental data in public-domain literature, this guide leverages predictive modeling based on established computational algorithms and comparative analysis with structurally related analogs. The methodologies and predicted data herein are intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating this and similar molecular scaffolds. This document offers insights into its potential as a pharmacologically active agent, particularly within the domain of enzyme inhibition, supported by a discussion of its structural motifs.
Introduction: The Scientific Rationale
The convergence of a substituted aniline moiety with an imidazole ring presents a compelling scaffold for medicinal chemistry. The 4-chloroaniline component is a common feature in various bioactive compounds, known to influence properties such as metabolic stability and receptor binding affinity[1][2]. Imidazole derivatives are ubiquitous in pharmaceuticals, renowned for their ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes, leading to a broad spectrum of biological activities, including enzyme inhibition[3][4][5][6]. The linkage of these two pharmacophores via a methylene bridge in this compound suggests a molecule with significant potential for targeted biological interactions. This guide aims to elucidate the fundamental physicochemical characteristics that would govern its behavior in both chemical and biological systems.
Molecular Identity and Structure
A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis. The structural representation and key identifiers for this compound are provided below.
-
IUPAC Name: 4-chloro-N-((1H-imidazol-2-yl)methyl)aniline
-
Molecular Formula: C₁₀H₁₀ClN₃
-
Canonical SMILES: C1=CC(=CC=C1NC(C2=NC=CN2)Cl)
-
InChI: InChI=1S/C10H10ClN3/c11-8-3-1-7(2-4-8)13-6-9-12-5-14-9/h1-5,13H,6H2,(H,12,14)
-
InChIKey: FBOJXVDPWKRJGJ-UHFFFAOYSA-N
| Identifier | Value | Source |
| Molecular Weight | 207.66 g/mol | Calculated |
| Exact Mass | 207.05632 g/mol | Calculated |
Predicted Physicochemical Properties
In the absence of direct experimental data, physicochemical properties have been predicted using established computational models and by drawing comparisons with structurally related compounds such as 4-chloroaniline, N-methylaniline, and imidazole. These predictions provide a valuable baseline for experimental design.
| Property | Predicted Value | Rationale and Comparative Insights |
| pKa | pKa₁: ~4.5 (Aniline N), pKa₂: ~6.5 (Imidazole N), pKa₃: ~13 (Imidazole N-H) | The aniline nitrogen's basicity is reduced by the electron-withdrawing chloro group. The imidazole ring possesses both a basic nitrogen (similar to pyridine) and an acidic N-H proton. Computational models for substituted anilines and imidazoles support these estimations[7][8][9][10][11]. |
| logP (Octanol/Water Partition Coefficient) | 2.0 - 2.5 | This value suggests moderate lipophilicity. The chlorophenyl group increases lipophilicity, while the polar imidazole ring and the secondary amine contribute to hydrophilicity. The predicted value is a balance of these structural features[12][13][14][15]. |
| Aqueous Solubility | Low to moderate | The presence of polar, hydrogen-bonding capable functional groups (imidazole N-H, secondary amine) suggests some aqueous solubility. However, the aromatic rings and the chloro-substituent will limit this. Solubility is expected to be pH-dependent due to the ionizable groups. |
| Melting Point | >150 °C (Predicted) | As a crystalline solid with potential for intermolecular hydrogen bonding via the imidazole and amine functionalities, a relatively high melting point is anticipated compared to simpler anilines. |
| Polar Surface Area (PSA) | ~40 Ų | Calculated based on the contributions of the nitrogen and hydrogen atoms in the amine and imidazole groups. This value is within the range typically associated with good oral bioavailability. |
Note: These values are estimations and should be confirmed by experimental analysis.
Proposed Synthesis and Experimental Workflow
A robust and reproducible synthetic route is critical for obtaining high-purity material for further study. A logical and well-documented approach for the synthesis of this compound is via a reductive amination pathway.
Synthetic Scheme: Reductive Amination
The proposed two-step synthesis involves the oxidation of a commercially available starting material followed by reductive amination.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Imidazole-2-carboxaldehyde
-
To a stirred solution of 2-(hydroxymethyl)imidazole (1.0 eq) in dichloromethane (DCM, 20 mL/g), add activated manganese dioxide (MnO₂, 10.0 eq).
-
Stir the resulting suspension vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure to yield crude imidazole-2-carboxaldehyde, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve imidazole-2-carboxaldehyde (1.0 eq) and 4-chloroaniline (1.05 eq) in methanol (MeOH, 15 mL/g).
-
Stir the mixture at room temperature for 2 hours to facilitate the formation of the Schiff base intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is recommended.
Caption: A typical workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring (typically two doublets in the 7.0-7.5 ppm region), the imidazole protons (two singlets or doublets around 7.0 ppm), the methylene bridge protons (a singlet or doublet around 4.5 ppm, which will show coupling to the NH proton if not exchanged), and a broad singlet for the NH proton (its chemical shift will be concentration and solvent dependent)[16][17][18][19][20].
-
¹³C NMR: The carbon spectrum will display signals for the ten unique carbon atoms. The aromatic carbons of the chlorophenyl ring will appear between 110-150 ppm, the imidazole carbons between 115-145 ppm, and the methylene carbon around 40-50 ppm.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should reveal a prominent molecular ion peak [M+H]⁺ at m/z 208.06, corresponding to the protonated molecule. Isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable at m/z 208 and 210[21][22][23].
High-Performance Liquid Chromatography (HPLC)
Purity analysis can be effectively performed using reverse-phase HPLC with a C18 column. A suitable mobile phase would be a gradient of acetonitrile in water with a small amount of a modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Detection at a wavelength around 254 nm should provide a strong chromophoric response[24][25][26][27][28].
Potential Biological Activity and Applications
The structural features of this compound suggest it may be a valuable candidate for drug discovery programs.
-
Enzyme Inhibition: Imidazole-containing compounds are well-known inhibitors of various enzymes, particularly metalloenzymes and kinases, by coordinating to the metal center or through hydrogen bonding interactions in the active site[6][29]. The chloroaniline moiety can provide additional hydrophobic and electronic interactions to enhance binding affinity and selectivity.
-
Antimicrobial and Anticancer Potential: Both chloroaniline and imidazole derivatives have been investigated for their antimicrobial and anticancer properties[1][30][31][32][33]. The combination of these two pharmacophores could lead to synergistic or novel mechanisms of action.
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An In-Depth Technical Guide to 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline: Synthesis, Characterization, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS number for this molecule is not prominently listed in public databases, its structural components—a chloroaniline moiety and an imidazole ring—are well-recognized pharmacophores. This document outlines a plausible synthetic route, methods for structural elucidation, predicted physicochemical properties, and explores the potential therapeutic applications based on the bioactivity of related analogues.
Molecular Structure and Physicochemical Properties
This compound is a molecule that integrates the structural features of 4-chloroaniline and 2-methylimidazole. The core structure consists of a 4-chlorinated benzene ring attached to a secondary amine, which is in turn substituted with a methyl group linked to the C2 position of a 1H-imidazole ring.
Caption: Chemical structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Reference |
| Molecular Formula | C₁₀H₁₀ClN₃ | N/A |
| Molecular Weight | 207.66 g/mol | N/A |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 41.9 Ų | [1] |
Synthesis and Mechanism
The synthesis of this compound can be logically approached through the nucleophilic substitution of a reactive 2-(halomethyl)imidazole derivative with 4-chloroaniline. The key reactive intermediate, 2-(chloromethyl)-1H-imidazole, is a versatile building block for creating a variety of substituted imidazoles.[2]
Proposed Synthetic Pathway
The proposed synthesis is a two-step process:
-
Preparation of 2-(chloromethyl)-1H-imidazole: This intermediate can be synthesized from 2-(hydroxymethyl)-1H-imidazole via chlorination with a suitable agent like thionyl chloride (SOCl₂).
-
N-Alkylation of 4-chloroaniline: The resulting 2-(chloromethyl)-1H-imidazole is then reacted with 4-chloroaniline. The nucleophilic nitrogen of the aniline attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming the desired C-N bond.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for similar N-alkylation reactions.[3]
Step 1: Synthesis of 2-(chloromethyl)-1H-imidazole hydrochloride
-
To a stirred solution of 2-(hydroxymethyl)-1H-imidazole (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude 2-(chloromethyl)-1H-imidazole hydrochloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 4-chloroaniline (1 eq.) and 2-(chloromethyl)-1H-imidazole hydrochloride (1.1 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a suitable base, for instance, potassium carbonate (K₂CO₃, 2.5 eq.), to neutralize the hydrochloride salt and facilitate the reaction.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Structural Elucidation and Characterization
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations | Reference |
| ¹H NMR | - Aromatic protons of the 4-chloroaniline ring appearing as doublets. - Protons of the imidazole ring as singlets or doublets. - A singlet for the methylene (-CH₂-) bridge. - A broad singlet for the N-H proton of the aniline and imidazole. | [4][5] |
| ¹³C NMR | - Distinct signals for the aromatic carbons of both rings. - A signal for the methylene carbon. | [4][5] |
| FT-IR | - Characteristic N-H stretching vibrations. - Aromatic C-H and C=C stretching bands. - C-N stretching bands. | [6][7] |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the calculated molecular weight. - Isotopic pattern characteristic of a chlorine-containing compound. | [8] |
Potential Applications in Drug Development
The combination of the imidazole and chloroaniline scaffolds suggests a range of potential biological activities, making this compound a person of interest for drug discovery programs.
Rationale for Biological Screening
-
Imidazole Core: The imidazole nucleus is a well-established pharmacophore found in numerous drugs with a wide array of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[9]
-
Aniline Derivatives: Aniline derivatives are also known to exhibit a broad spectrum of biological activities.[10]
-
Benzimidazole Analogues: The structurally related benzimidazole derivatives are known for their diverse pharmacological effects, including antifungal and antimicrobial activities.[11][12]
Caption: Rationale for the biological screening of this compound.
Suggested Areas for Investigation
-
Antifungal Agents: Given the prevalence of imidazole-based antifungal drugs, this compound should be screened against a panel of pathogenic fungi.[11]
-
Antimicrobial Agents: The combination of an aniline and an imidazole moiety suggests potential broad-spectrum antibacterial activity.[12]
-
Anticancer Agents: Many nitrogen-containing heterocyclic compounds are investigated for their potential as anticancer agents.[13] Evaluation against various cancer cell lines would be a logical step.
-
Antitubercular Agents: Aniline derivatives have been explored for their activity against Mycobacterium tuberculosis.
Conclusion
This compound represents a synthetically accessible molecule with significant potential for drug discovery. Its structure, combining two biologically relevant pharmacophores, makes it a compelling candidate for screening in various therapeutic areas, particularly as an antifungal, antimicrobial, or anticancer agent. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this and related compounds.
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ResearchGate. (PDF) Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1.
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Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.
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A Comprehensive Spectroscopic and Structural Elucidation Guide for 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. Given the limited availability of published experimental data for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to construct a detailed, predictive analysis. We present the expected spectral features in Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to serve as a practical, in-depth resource for scientists, enabling them to anticipate, interpret, and validate their own experimental results for this compound and its derivatives. Methodologies for data acquisition and strategies for unambiguous structural assignment, including 2D NMR and isotopic pattern analysis, are discussed to ensure a self-validating analytical workflow.
Introduction
This compound is a molecule that integrates three key chemical motifs: a 4-substituted chloroaniline ring, a biologically significant 1H-imidazole ring, and a flexible methylene linker. The imidazole moiety is a cornerstone of many natural products and pharmaceutical agents, prized for its role as a proton shuttle and its ability to coordinate with metal ions in biological systems.[1][2] The chloroaniline fragment is a common building block in the synthesis of dyes, agrochemicals, and pharmaceuticals, where the chlorine atom can modulate lipophilicity and metabolic stability.[3]
The robust and unambiguous characterization of such molecules is a prerequisite for any meaningful research and development effort. Spectroscopic techniques like NMR, IR, and MS are the pillars of this characterization, providing orthogonal information that, when combined, confirms molecular identity, structure, and purity. This guide addresses the practical need for a detailed spectroscopic reference for this compound. By dissecting the molecule into its constituent parts and applying established spectroscopic rules, we will build a complete, predictive portrait of its analytical signature.
Molecular Structure and Physicochemical Properties
The first step in any analytical endeavor is a thorough understanding of the molecule's structure. The key to interpreting its spectra lies in recognizing the distinct chemical environments of each atom.
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClN₃ |
| Molecular Weight | 207.66 g/mol |
| Monoisotopic Mass | 207.05632 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. For a molecule like this, a combination of ¹H, ¹³C, and 2D NMR experiments is essential for complete assignment.
Experimental Protocol Considerations
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point. However, the two N-H protons (on the aniline and imidazole rings) are exchangeable and may give broad signals or not be observed at all. A polar, aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior as it forms hydrogen bonds with the N-H protons, slowing their exchange rate and resulting in sharper, more easily identifiable signals.[4]
-
Standard Referencing: All chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton spectrum can be logically divided into three regions: the aromatic protons of the chloroaniline ring, the heterocyclic protons of the imidazole ring, and the aliphatic protons of the methylene bridge, along with the exchangeable N-H protons.
| Proton(s) (Fig. 1) | Predicted δ (ppm) | Multiplicity | Approx. J (Hz) | Integration | Rationale and Expert Insights |
| H on N3 | 11.5 - 12.5 | broad s | - | 1H | The imidazole N-H proton is typically deshielded and often broad due to quadrupolar coupling and exchange. Its position is highly dependent on solvent and concentration. |
| H on N1 | 5.5 - 6.5 | t | ~6.0 | 1H | The aniline N-H proton signal will be a triplet due to coupling with the adjacent two methylene (C7) protons. This coupling is a key diagnostic feature. |
| H on C5, C3 | 7.05 - 7.15 | d (AA') | ~8.5 | 2H | These protons are ortho to the chlorine atom. The electron-withdrawing nature of chlorine deshields them. They appear as a doublet in the AA'BB' system characteristic of para-substituted benzenes.[5] |
| H on C2, C6 | 6.55 - 6.65 | d (BB') | ~8.5 | 2H | These protons are ortho to the electron-donating amino group, which shields them significantly, shifting them upfield. They appear as the other doublet of the AA'BB' system. |
| H on C9, C10 | 6.80 - 7.00 | s | - | 2H | In a symmetrically substituted 1H-imidazole, the two C-H protons are chemically equivalent and appear as a singlet. Their exact shift can be influenced by solvent effects. |
| H₂ on C7 | 4.20 - 4.30 | d | ~6.0 | 2H | These methylene protons are deshielded by the adjacent nitrogen (N1) and the imidazole ring. The signal will be a doublet due to coupling with the N1-H proton. Adding D₂O would cause the N1-H triplet to disappear and this C7-H₂ doublet to collapse into a singlet, confirming the assignment. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic nature.
| Carbon(s) (Fig. 1) | Predicted δ (ppm) | Rationale and Expert Insights |
| C8 | 145.0 - 148.0 | The C2 carbon of an imidazole ring, situated between two nitrogen atoms, is significantly deshielded. |
| C1 | 146.0 - 149.0 | This is the ipso-carbon attached to the nitrogen of the aniline. The strong electron-donating effect of the nitrogen shifts it significantly downfield. |
| C9, C10 | 120.0 - 123.0 | These carbons are part of the imidazole ring. Their chemical shift is characteristic of electron-rich heterocyclic systems.[6] |
| C3, C5 | 128.5 - 129.5 | These carbons are ortho to the chlorine and meta to the amino group. The deshielding effect of the chlorine dominates. |
| C4 | 118.0 - 121.0 | This is the ipso-carbon attached to the chlorine atom. Its shift is moderately downfield. |
| C2, C6 | 112.0 - 114.0 | These carbons are ortho to the amino group and meta to the chlorine. The strong shielding effect of the amino group makes them the most upfield of the aromatic carbons. |
| C7 | 40.0 - 45.0 | This aliphatic methylene carbon is shifted downfield due to the attachment of two electronegative nitrogen atoms (one directly, one via the imidazole ring). |
Strategy for Unambiguous Assignment: 2D NMR
While 1D spectra provide the foundation, 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are required for definitive proof of structure.
-
HSQC: This experiment directly correlates each proton with the carbon to which it is attached, confirming the assignments for C2/C6, C3/C5, C9/C10, and C7.
-
HMBC: This experiment reveals long-range (2-3 bond) correlations and is invaluable for connecting the molecular fragments.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol
-
Technique: Attenuated Total Reflectance (ATR) is the preferred modern method due to its simplicity and minimal sample preparation. Alternatively, a potassium bromide (KBr) pellet can be used.
-
Data Acquisition: A typical scan range is 4000-400 cm⁻¹. It is good practice to run a background scan immediately before the sample to subtract atmospheric CO₂ and H₂O absorptions.
Predicted Characteristic Absorptions
The IR spectrum will be a composite of signals from the aniline, imidazole, and alkane portions of the molecule.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |
| 3400 - 3200 | N-H Stretch | Aniline & Imidazole N-H | Medium, Broad | This region will likely show a broad, composite band due to hydrogen bonding from both N-H groups.[8] |
| 3150 - 3050 | C-H Stretch | Aromatic & Imidazole C-H | Medium-Weak | Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons.[9] |
| 2980 - 2850 | C-H Stretch | Methylene (C7) C-H | Medium-Weak | Absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³ hybridized carbons. |
| 1620 - 1580 | C=C Stretch | Aromatic Ring | Strong-Medium | These are characteristic skeletal vibrations of the benzene ring. |
| 1550 - 1450 | C=C / C=N Stretch | Aromatic & Imidazole Rings | Strong-Medium | This region contains multiple overlapping bands from the skeletal vibrations of both the aniline and imidazole rings.[10] |
| 1350 - 1250 | C-N Stretch | Aryl-Amine & Imidazole | Strong-Medium | Strong absorptions in this region are indicative of C-N bonds. |
| 850 - 810 | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic | Strong | A strong band in this region is highly diagnostic for the para-substitution pattern on the chloroaniline ring. |
| 800 - 600 | C-Cl Stretch | Aryl-Chloride | Strong-Medium | The C-Cl stretch appears in the lower frequency "fingerprint" region. |
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures.
Ionization Technique Considerations
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for confirming the molecular weight. In positive ion mode, the molecule will readily protonate, primarily on the more basic imidazole nitrogen or the aniline nitrogen, to give a strong [M+H]⁺ ion at m/z 208.06.
-
Electron Ionization (EI): This is a high-energy technique that causes extensive fragmentation. It is more useful for structural elucidation by analyzing the resulting fragment ions.[11]
Expected Molecular Ion (M⁺˙) in EI-MS
The molecular ion peak is expected at m/z 207 . A key diagnostic feature will be the isotopic pattern caused by the chlorine atom.
-
Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).
-
Therefore, the mass spectrum will show two molecular ion peaks:
-
M⁺˙ at m/z 207 (containing ³⁵Cl)
-
[M+2]⁺˙ at m/z 209 (containing ³⁷Cl)
-
-
The intensity ratio of the m/z 207 peak to the m/z 209 peak will be approximately 3:1 , which is a definitive signature for a molecule containing a single chlorine atom.[12]
Predicted Key Fragmentation Pathway (EI-MS)
The most likely fragmentation pathway involves the cleavage of the weakest bonds to form the most stable cations. The bond between the aniline nitrogen (N1) and the methylene carbon (C7) is a prime candidate for cleavage due to the formation of a highly stable, resonance-delocalized imidazolylmethyl cation.
-
Primary Fragmentation: The most favorable cleavage is the C-N bond between the methylene bridge and the aniline ring. This is analogous to a benzylic cleavage.[13]
-
Major Fragment Ion: This cleavage results in the formation of the imidazol-2-ylmethyl cation at m/z = 81 . This is expected to be the base peak (the most intense peak) in the spectrum due to its stability.
-
Other Fragments: Other less intense fragments may arise from the cleavage of the 4-chloroaniline radical cation itself, though these are typically less significant.
Integrated Spectroscopic Workflow for Structural Validation
Conclusion
This guide has outlined the expected spectroscopic characteristics of this compound. By systematically analyzing its structure, we have predicted the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The predicted data—including the AA'BB' pattern in the ¹H NMR, the characteristic N-H and aromatic C-H stretches in the IR, the definitive 3:1 isotopic pattern for the molecular ion in the MS, and the dominant m/z 81 fragment—provide a robust analytical signature. Researchers can use this technical guide as a predictive tool to design experiments, interpret results, and confidently confirm the structure and identity of this compound, thereby accelerating their research and development efforts.
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Nishimura, R. H. V., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC, NIH. Retrieved from [Link]
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Contreras, R., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-7. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes. Retrieved from [Link]
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Guevremont, R., & Le, J. (2006). Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids. Journal of the American Society for Mass Spectrometry, 17(1), 85-95. Retrieved from [Link]
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An In-Depth Technical Guide on the Potential Biological Activity of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the predicted biological activities of the novel chemical entity, 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline. Drawing upon the extensive pharmacological profiles of its constituent moieties—the imidazole ring and the 4-chloroaniline scaffold—this document outlines potential therapeutic applications, hypothesized mechanisms of action, and detailed experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. The imidazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. The incorporation of a chloroaniline moiety may further enhance these activities, a strategy observed in numerous approved therapeutic agents[5]. This document serves as a foundational resource for initiating a comprehensive investigation into the therapeutic potential of this promising compound.
Introduction to this compound
This compound is a synthetic compound that marries two pharmacologically significant scaffolds: the versatile imidazole ring and a substituted aniline. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, a structure that is a key component of many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals[3][4]. Its ability to participate in hydrogen bonding and coordinate with metal ions contributes to its diverse biological activities. The 4-chloroaniline portion of the molecule introduces a halogenated aromatic system, a common feature in many drugs that can influence lipophilicity, metabolic stability, and binding interactions with biological targets. The combination of these two moieties in a single molecule suggests a high potential for multifaceted biological activity.
Predicted Biological Activities and Mechanistic Hypotheses
Based on the well-documented activities of imidazole and chloroaniline derivatives, we hypothesize that this compound may exhibit significant anticancer and antimicrobial properties.
Anticancer Potential
The imidazole scaffold is present in numerous anticancer agents, acting through various mechanisms such as kinase inhibition and microtubule disruption[6][7]. The 4-anilinoquinazoline structure, which bears resemblance to our compound of interest, is a well-established pharmacophore in a number of EGFR tyrosine kinase inhibitors[5].
Hypothesized Mechanism of Action: Inhibition of Tyrosine Kinases
We postulate that this compound could function as a tyrosine kinase inhibitor. The nitrogen atoms of the imidazole ring and the aniline linker can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the chloro-phenyl group can engage in hydrophobic interactions. This binding could block the downstream signaling pathways that are critical for cancer cell proliferation and survival.
Caption: Hypothesized mechanism of antifungal activity.
Experimental Validation Workflow
A systematic, multi-tiered approach is essential to validate the predicted biological activities of this compound. The following workflow provides a roadmap for a comprehensive preclinical evaluation.
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An In-depth Technical Guide to the In Silico Target Prediction of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
This guide provides a comprehensive, technically-grounded framework for the in silico prediction of biological targets for the novel compound 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a strategic and logic-driven approach to target deconvolution. We will explore the causality behind our experimental choices, ensuring a self-validating and robust predictive workflow.
Introduction: The Imperative of Target Identification
The journey from a bioactive "hit" molecule to a validated drug candidate is contingent on a critical understanding of its mechanism of action, principally, the identification of its molecular targets.[1][2] The compound in focus, this compound, is a synthetic molecule with potential therapeutic applications. Its structure, featuring a chloro-substituted aniline linked to an imidazole moiety, suggests a range of possible interactions within the complex biological landscape. Imidazole-containing compounds, for instance, are known to possess antimicrobial and anticancer properties.[3][4]
In silico target prediction, or "target fishing," has emerged as an indispensable, cost-effective, and time-efficient preliminary step in drug discovery.[5][6] It leverages computational power to generate educated hypotheses about a compound's biological targets, which can then be prioritized for experimental validation.[1] This guide will detail a multi-pronged in silico strategy, combining ligand-based and structure-based methodologies to build a robust and comprehensive target profile for this compound.
Part 1: Foundational Analysis of this compound
Before embarking on predictive modeling, a thorough understanding of the query molecule is paramount.
Chemical Structure and Properties:
-
Structure: this compound
-
Molecular Formula: C10H10ClN3
-
Key Features:
-
4-Chloroaniline: An electron-withdrawing chlorine atom on a phenyl ring, which can influence binding affinity and metabolic stability.
-
Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms, known to participate in hydrogen bonding and metal coordination. It is a common scaffold in many bioactive compounds.[3]
-
Methylene Linker: Provides conformational flexibility, allowing the molecule to adopt various orientations within a binding pocket.
-
A preliminary analysis of its physicochemical properties, such as molecular weight, logP, and polar surface area, can be performed using cheminformatics toolkits like RDKit or online servers. These parameters are crucial for assessing its "drug-likeness" and potential for oral bioavailability.
Part 2: Ligand-Based Target Prediction: The Power of Similarity
Ligand-based approaches operate on the principle that structurally similar molecules are likely to have similar biological activities and bind to the same targets.[7][8] This is often the most fruitful initial approach when no prior biological data for the query molecule exists.
2D and 3D Chemical Similarity Searching
The most direct method is to search large bioactivity databases for compounds that are structurally similar to our query molecule.[2]
Databases for Similarity Searching:
| Database | Description | URL |
| ChEMBL | A manually curated database of bioactive molecules with drug-like properties.[9] | [Link] |
| PubChem | A public repository of chemical substances and their biological activities.[8] | [Link] |
| DrugBank | A comprehensive resource that combines detailed drug data with comprehensive drug target information. | [Link] |
Experimental Protocol: 2D Similarity Search in ChEMBL
-
Input Query: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: Clc1ccc(NCNc2nccn2)cc1.
-
Navigate to ChEMBL: Access the ChEMBL database website.
-
Perform Similarity Search: Use the "Similarity Search" functionality, pasting the SMILES string as the input.
-
Set Similarity Threshold: A Tanimoto coefficient threshold of 0.7 or higher is a common starting point for identifying closely related analogs.
-
Analyze Results: The output will be a list of molecules from the database ranked by their similarity to the query. Examine the known biological targets of the top-ranking similar compounds.
Rationale and Interpretation:
This approach is predicated on the idea that even small changes to a chemical scaffold can significantly alter its biological activity. By identifying close structural analogs with known targets, we can generate a preliminary list of potential targets for our query molecule.[10] The confidence in a predicted target increases if multiple similar compounds are found to interact with it.
Pharmacophore-Based Screening
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target.[2]
Experimental Protocol: Pharmacophore Model Generation and Screening
-
Identify a Set of Actives: If the initial similarity search yields a set of compounds known to be active against a particular target, these can be used to generate a common feature pharmacophore model.
-
Pharmacophore Generation: Utilize software such as PharmaGist or LigandScout to align the active compounds and identify common features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).
-
Pharmacophore Screening: The generated pharmacophore model can then be used to screen a database of 3D conformers of our query molecule to see if it can adopt a conformation that matches the pharmacophore.
Visualization of Ligand-Based Workflow:
Caption: Workflow for ligand-based target prediction.
Part 3: Structure-Based Target Prediction: The Reverse Docking Paradigm
Structure-based methods utilize the 3D structure of potential protein targets to predict binding.[11][12] Reverse docking, also known as inverse virtual screening, flips the traditional drug discovery paradigm: instead of screening a library of compounds against a single target, we screen a single compound against a library of protein structures.[2][13]
Reverse Docking
This powerful technique can identify potential targets and provide insights into the binding mode of the query molecule.[14][15]
Experimental Protocol: Reverse Docking Workflow
-
Prepare the Ligand:
-
Generate a 3D conformation of this compound.
-
Assign partial charges and atom types using a force field (e.g., MMFF94).
-
Generate multiple conformers to account for the molecule's flexibility.
-
-
Select a Protein Target Database:
-
PDB (Protein Data Bank): The primary repository for experimentally determined 3D structures of biological macromolecules.
-
sc-PDB: A database of druggable binding sites from the PDB.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, GOLD, or Glide.[13]
-
For each protein in the database, define the binding site (often based on a co-crystallized ligand or predicted pockets).
-
Dock the prepared ligand into each defined binding site.
-
-
Scoring and Ranking:
-
The docking program will generate a binding affinity score (e.g., kcal/mol) for each protein-ligand complex.
-
Rank the proteins based on their predicted binding affinities.
-
Causality and Trustworthiness:
The reliability of reverse docking is contingent on the quality of the protein structures and the accuracy of the scoring function.[16] It is crucial to be aware that scoring functions can have biases and may not always accurately reflect true binding affinity.[12] Therefore, the results should be interpreted with caution and used to prioritize targets for further investigation rather than as a definitive prediction.
Visualization of Structure-Based Workflow:
Caption: Workflow for structure-based target prediction via reverse docking.
Part 4: Data Synthesis and Target Prioritization
The true strength of this in silico approach lies in the integration of data from multiple predictive methods. A target that is predicted by both ligand-based and structure-based approaches has a higher probability of being a true positive.
Consolidated Target Prioritization Strategy:
-
Cross-Reference Target Lists: Compare the lists of potential targets generated from similarity searching, pharmacophore screening, and reverse docking.
-
Enrichment Analysis: For the top-ranked targets, perform a literature search to see if there is any existing evidence linking them to compounds with similar chemical scaffolds or to the predicted biological activities (e.g., antimicrobial, anticancer).
-
Pathway Analysis: Investigate the biological pathways in which the prioritized targets are involved. This can provide insights into the potential downstream effects of the query molecule.
-
Druggability Assessment: Evaluate the "druggability" of the prioritized targets. A druggable target possesses a binding site that can accommodate a small, drug-like molecule with high affinity and specificity.[11]
Predicted Target Profile for this compound (Hypothetical Example):
| Predicted Target | Method of Prediction | Confidence Level | Rationale |
| Cytochrome P450 Family (e.g., CYP51) | Ligand-Based (Similarity to known inhibitors), Structure-Based (Favorable docking score) | High | The imidazole moiety is a known heme-binding motif in many CYP inhibitors. Similar compounds have shown activity against parasitic CYP51.[17] |
| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | Ligand-Based (Similarity to anilinoquinazoline inhibitors) | Medium | The 4-anilino core is a common feature in many kinase inhibitors.[18] Further structural analysis of the binding mode is required. |
| Bacterial Dihydrofolate Reductase (DHFR) | Structure-Based (High docking score) | Medium | A potential target for antimicrobial activity. The predicted binding mode should be visually inspected for key interactions.[4] |
| Tubulin | Ligand-Based (Similarity to tubulin polymerization inhibitors) | Low | While some aniline derivatives interact with tubulin, the overall structural similarity may be low. Requires further validation. |
Conclusion and Future Directions
This guide has outlined a rigorous and multi-faceted in silico workflow for the prediction of biological targets for this compound. By integrating ligand-based and structure-based approaches, we have established a scientifically sound methodology for generating a prioritized list of potential targets.
It is imperative to remember that in silico predictions are hypotheses that require experimental validation. The next steps in the drug discovery cascade would involve in vitro binding assays and cell-based functional assays to confirm the predicted interactions and elucidate the true mechanism of action of this promising compound.
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An In-Depth Technical Guide to the Structural Analogs and Derivatives of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Abstract
The 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline scaffold represents a promising, yet underexplored, chemical space for drug discovery. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals aimed at the systematic design, synthesis, and evaluation of its structural analogs and derivatives. Lacking extensive direct literature on the core molecule, this whitepaper establishes a robust strategic plan by deconstructing the scaffold into its primary pharmacophoric elements: the 4-chloroaniline headgroup, the 1H-imidazole core, and the methylene linker. By synthesizing insights from well-documented, structurally related compound classes, this guide offers field-proven synthetic methodologies, proposes a logical framework for structure-activity relationship (SAR) exploration, and details validated experimental protocols for biological screening. The objective is to provide a self-validating system for navigating the development of this novel compound series, grounded in established principles of medicinal chemistry.
Introduction: Deconstructing the Core Scaffold for Targeted Drug Design
The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, integral to numerous natural products and FDA-approved drugs, where it often serves as a critical ligand for biological targets through hydrogen bonding and metallic coordination.[1] Its fusion with an aniline moiety, another prevalent structural motif in pharmaceuticals, creates a compelling scaffold for therapeutic innovation.[2] Specifically, this compound combines three key structural features that can be independently and systematically modified to tune pharmacokinetic and pharmacodynamic properties:
-
The 4-Chloroaniline Moiety: This group acts as an aromatic "head" of the molecule. The chlorine atom at the para-position significantly influences the electronic properties (as an electron-withdrawing group) and lipophilicity of the molecule, which can govern target engagement and metabolic stability. 4-Chloroaniline itself is a crucial intermediate in the synthesis of dyes, pesticides, and pharmaceuticals, including antimicrobials like chlorhexidine and certain benzodiazepines.[3][4][5] However, anilines are also recognized as a "structural alert" due to their potential for metabolic activation into reactive metabolites, a key consideration that necessitates careful analog design.[6][7]
-
The 1H-Imidazole Core: As a five-membered aromatic heterocycle with two nitrogen atoms, imidazole is electronically rich and can act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen).[1] This versatility allows it to form multiple high-affinity interactions with biological targets. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][8][9]
-
The Methylene Linker (-CH₂-): This single-carbon bridge provides rotational flexibility, allowing the aniline and imidazole rings to adopt various spatial orientations. The nature of this linker is critical; modifications that alter its length, rigidity, or polarity can profoundly impact the molecule's conformational profile and, consequently, its ability to fit into a target's binding pocket.[10][11]
Given the limited direct research on the title compound, this guide will leverage established knowledge on these three components to construct a logical and efficient framework for a discovery program. We will explore synthetic strategies, propose a systematic approach to SAR, and provide detailed protocols to empower researchers to unlock the therapeutic potential of this chemical series.
Synthetic Strategy: A Proposed Framework
The synthesis of this compound and its derivatives can be approached through several reliable and well-documented organic chemistry transformations. The most direct and versatile method is reductive amination.
Core Synthesis via Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds, allowing for the mono-alkylation of amines.[12][13] This strategy involves the reaction of 4-chloroaniline with imidazole-2-carboxaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is highly adaptable for creating a diverse library of analogs by simply varying the aniline or aldehyde starting materials.
A typical laboratory-scale protocol is as follows:
Experimental Protocol: Synthesis of this compound
-
Imine Formation:
-
To a solution of imidazole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add 4-chloroaniline (1.05 eq).
-
If desired, a mild acid catalyst like acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the aldehyde.
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The use of NaBH₄ is advantageous due to its low cost and mild reactivity.[14]
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the imine is fully reduced (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
If DCM was used as the solvent, separate the organic layer. If MeOH was used, remove it under reduced pressure and extract the aqueous residue with a solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Workflow for Analog Synthesis
This reductive amination workflow is readily adaptable for building a library of analogs for SAR studies.
Caption: Proposed synthetic workflow for analog library generation via reductive amination.
Structure-Activity Relationship (SAR) Exploration: A Strategic Guide
A systematic exploration of the SAR is crucial for optimizing the lead compound. The core scaffold offers three primary vectors for modification, as detailed in the table below. The goal is to understand how changes in steric bulk, electronic properties, and hydrogen bonding potential at each position affect biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Key Modification Vectors
| Vector | Position | Rationale for Modification | Examples of Substituents |
| Vector A | Aniline Ring (Positions R¹ & R²) | Modulate electronics, lipophilicity, and metabolic stability. Address potential toxicity of the aniline motif.[7] Introduce groups for vector-specific interactions. | Electron-Withdrawing: -F, -CN, -CF₃, -NO₂ Electron-Donating: -CH₃, -OCH₃, -N(CH₃)₂ H-Bonding: -OH, -NH₂ Bioisosteres: Pyridine, Bicyclo[1.1.1]pentane[6][15] |
| Vector B | Imidazole Ring (Positions R³ & R⁴) | Modulate H-bond donor/acceptor capacity, pKa, and steric profile. Block potential sites of metabolism. N-alkylation can improve solubility and cell permeability.[16] | N1-Position (R³): -CH₃, -CH₂CH₃, -(CH₂)₂OH C4/C5-Positions (R⁴): -CH₃, -Ph, -Cl, -Br |
| Vector C | Methylene Linker | Alter conformational flexibility and the distance/angle between the two aromatic rings. A more rigid linker can "lock" the molecule in an active conformation, improving potency and selectivity.[10] | Lengthening: -(CH₂)₂- (Ethylene) Rigidification: Cyclopropyl, Carbonyl (Amide) Polarity: -O- (Ether) |
Table 1: Proposed modification sites for SAR exploration of the core scaffold.
A Logic-Driven SAR Workflow
The SAR exploration should be an iterative process where the results from one round of testing inform the design of the next generation of compounds.
Caption: Decision-making flowchart for a systematic SAR exploration campaign.
Biological Evaluation: A Tiered Screening Approach
The biological activity of imidazole and aniline derivatives is vast, ranging from anticancer to antimicrobial effects.[1][3] A tiered screening cascade is the most efficient method to identify the primary therapeutic potential of this new scaffold.
Tier 1: Broad-Spectrum Activity Screening
The initial library of compounds should be screened against a diverse panel of assays to identify a preliminary activity profile.
-
Anticancer Activity: Screen against a panel of cancer cell lines representing different tissue origins (e.g., NCI-60 panel). The MTT assay is a robust and cost-effective method for initial cytotoxicity screening.
-
Antimicrobial Activity: Determine the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans).
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized method for assessing the effect of compounds on cancer cell proliferation.
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be ≤ 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).
-
Tier 2: Target Identification and Mechanistic Studies
Once a primary activity is confirmed (e.g., anticancer), subsequent studies should focus on identifying the specific molecular target and mechanism of action. This could involve:
-
Kinase Profiling: If anticancer activity is observed, screen potent compounds against a panel of kinases, as many imidazole-containing compounds are kinase inhibitors.[17]
-
Mechanism of Action Assays: Perform assays to investigate apoptosis (e.g., Annexin V/PI staining), cell cycle arrest (e.g., flow cytometry), or other relevant cellular pathways.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. While direct data on this specific molecule is scarce, a robust and logical drug discovery program can be built upon the well-understood principles of its constituent parts. The strategies outlined in this guide—a versatile reductive amination synthesis, a systematic SAR exploration plan, and a tiered biological screening cascade—provide a comprehensive and self-validating framework for researchers.
Key future directions will involve a disciplined execution of the proposed SAR plan, with a particular focus on mitigating the potential metabolic liabilities of the aniline moiety through bioisosteric replacement.[6][18] Success in the initial biological screens will pave the way for more in-depth mechanistic studies and eventual preclinical development. This structured approach, grounded in established medicinal chemistry principles, maximizes the potential for translating this promising scaffold into a valuable therapeutic asset.
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St-Denis, J. F., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. Available at: [Link]
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Surendran, S., et al. (2023). Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry. Available at: [Link]
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da Silva, J. P., et al. (2020). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules. Available at: [Link]
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Al-Blewi, F., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences. Available at: [Link]
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Haydar, G., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Al-blewi, F., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Semantic Scholar. Available at: [Link]
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Ellern, A., et al. (2020). Effect of methylene versus ethylene linkers on structural properties of tert-butyl and mesityl bis(imidazolium) bromide salts. Acta Crystallographica Section C. Available at: [Link]
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Orduña, J-M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. Available at: [Link]
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ChemRxiv. (n.d.). Structural and Functional Role of Methylene Linkers in Self-Coacevate-Mediated Membrane Interaction and Antiviral Defense. Available at: [Link]
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Orduña, J-M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]
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ResearchGate. (2015). One-pot reductive amination of araldehydes by aniline using borohydride with CeCl₃·7H₂O as catalyst. Available at: [Link]
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ResearchGate. (n.d.). Non‐Innocent Methylene‐Linker in Bridged Lewis Pair Initiators. Available at: [Link]
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discovery and history of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Introduction: A Molecule of Synthetic and Medicinal Interest
4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline is a heterocyclic compound featuring a 4-chloroaniline group linked to an imidazole ring via a methylene bridge. Its structure is of significant interest to medicinal chemists for several reasons:
-
The Imidazole Scaffold: The imidazole ring is a cornerstone of many biological processes and a common feature in pharmaceuticals. It is a key component of the amino acid histidine and is found in numerous drugs, valued for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1][2]
-
The 4-Chloroaniline Moiety: The presence of a chlorine atom on the aniline ring significantly alters the electronic properties and lipophilicity of the molecule. This can enhance binding affinity to biological targets and improve pharmacokinetic properties. Halogenated anilines are common building blocks in the synthesis of a wide range of pharmaceuticals, from anticancer agents to antimicrobials.[3][4]
-
Structural Analogy to Bioactive Molecules: The overall structure bears a resemblance to scaffolds known to exhibit a range of biological activities, including kinase inhibition and antiparasitic effects. This makes it a valuable intermediate and a target for new drug discovery programs.[5][6]
This guide will delve into the historical context of the synthesis of its precursors, propose a plausible synthetic route for its first creation, and explore the applications that likely motivated its development.
The Genesis of a Molecule: A Retrosynthetic Perspective
To understand the history of this compound, it is instructive to consider how it would be synthesized. A retrosynthetic analysis reveals two primary logical pathways for its creation.
Caption: Retrosynthetic analysis of this compound.
The history of the target molecule is therefore intrinsically linked to the development of methods to synthesize its key precursors: 4-chloroaniline and a 2-substituted imidazole .
A Brief History of 4-Chloroaniline Synthesis
The synthesis of chlorinated anilines dates back to the burgeoning field of aromatic chemistry in the 19th and early 20th centuries.
-
Early Methods: Direct chlorination of aniline was one of the earliest methods explored. However, this approach often leads to a mixture of ortho, meta, and para isomers, as well as polychlorinated products, making the isolation of pure 4-chloroaniline challenging.
-
Modern Industrial Synthesis: A more controlled and widely adopted method involves the chlorination of acetanilide, the acetyl-protected form of aniline. The acetyl group directs chlorination primarily to the para position. Subsequent hydrolysis of the amide yields 4-chloroaniline with high purity. More recent patents describe various catalytic and solvent systems to optimize the yield and purity of mono-substituted chloroanilines.[7][8]
The Synthesis of 2-Substituted Imidazoles
The synthesis of the imidazole ring system has a rich history, with several named reactions developed to construct this important heterocycle. For the purpose of creating this compound, a pre-functionalized imidazole at the 2-position is required, such as 1H-imidazole-2-carboxaldehyde or 2-(chloromethyl)-1H-imidazole.
These precursors are typically synthesized from more fundamental imidazole starting materials, the preparation of which has been known for over a century. The development of methods to selectively functionalize the C2 position of the imidazole ring was a significant advancement that enabled the synthesis of a vast array of derivatives.
Plausible First Synthesis and Characterization
While a definitive "first synthesis" paper for this compound is not prominent in the literature, its creation would have become feasible with the advent of modern synthetic techniques in the mid to late 20th century. The reductive amination pathway represents a common and efficient method for its preparation.
Experimental Protocol: Synthesis via Reductive Amination
The following protocol describes a standard laboratory procedure for the synthesis of this compound. This method is based on well-established chemical principles and is representative of how this compound would be synthesized in a research setting.
Step 1: Reaction Setup
-
To a solution of 1H-imidazole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 4-chloroaniline (1.0-1.2 eq).
-
Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the formation of the intermediate imine.
-
Stir the reaction mixture at room temperature for 1-2 hours.
Step 2: Reduction
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), in portions. STAB is often preferred as it is a milder and more selective reducing agent for imines.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Caption: A typical workflow for the synthesis of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, which are essential for its characterization and handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃ | Calculated |
| Molecular Weight | 207.66 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | Not widely reported | - |
| Boiling Point | Not widely reported | - |
| Solubility | Soluble in organic solvents like methanol, DMSO | Inferred |
The Motivation for Synthesis: Applications in Drug Discovery
The synthesis of a novel chemical entity is often driven by a specific purpose. For this compound, the motivation almost certainly lies in its potential as a scaffold or intermediate in drug discovery.
As an Antiparasitic Agent
A significant clue to the potential application of this molecule comes from a 2020 study that identified a class of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.[6] These compounds were found to inhibit the enzyme CYP51, which is crucial for the parasite's survival. The structural similarity between these compounds and this compound is striking, suggesting that our target molecule could be a valuable building block in the development of new treatments for Chagas disease and other parasitic infections.
Caption: The logical relationship between the target molecule and its potential application.
In Anticancer Research
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as gefitinib and erlotinib, targeting receptor tyrosine kinases.[5] The synthesis of novel 4-anilinoquinazolines often involves the reaction of a 4-chloroquinazoline with a substituted aniline. While this compound itself is not a 4-anilinoquinazoline, its structural elements are highly relevant. The imidazole moiety can be used to modulate solubility and introduce additional binding interactions, making this compound a potentially valuable intermediate for creating new kinase inhibitors.
Conclusion
The history of this compound is not that of a single, groundbreaking discovery but rather a logical outcome of the evolution of synthetic chemistry and medicinal chemistry. Its existence is predicated on the foundational work of chemists who developed methods to synthesize and functionalize anilines and imidazoles. While it may not be a widely known compound in its own right, its value as a versatile building block for constructing more complex molecules with potential therapeutic applications is clear. As researchers continue to explore new chemical space in the search for novel drugs, the importance of such well-designed molecular scaffolds will only continue to grow.
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SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. Available at: [Link]
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An In-depth Technical Guide on the Hypothesized Mechanisms of Action of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from the unique electronic characteristics of the imidazole ring, which is electron-rich and capable of engaging in various non-covalent interactions, including hydrogen bonding and metal coordination.[2][3] This versatility allows imidazole-containing molecules to bind to a wide array of biological targets such as enzymes, G-protein coupled receptors, and ion channels, as well as nucleic acids.[2] Consequently, derivatives of imidazole have been successfully developed as therapeutic agents with a broad spectrum of activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[2][4]
The compound of interest, 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline, is a novel chemical entity that integrates several key pharmacophoric features: a 2-substituted imidazole ring, a flexible aminomethyl linker, and a chloro-substituted aniline moiety. While direct experimental data on this specific molecule is not yet prevalent in the public domain, its structural components allow for the formulation of several evidence-based hypotheses regarding its potential mechanisms of action. This guide will provide an in-depth exploration of these hypotheses, grounded in the established pharmacology of related imidazole-containing compounds. For each proposed mechanism, we will delineate the underlying scientific rationale and present detailed, state-of-the-art experimental workflows for validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Hypothesized Mechanisms of Action
Based on the extensive literature on imidazole-based pharmacophores, we propose three primary hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Inhibition of Key Enzymes in Pathogen or Cancer Cell Proliferation.
-
Hypothesis 2: Disruption of Bacterial Biofilm Formation and Quorum Sensing.
-
Hypothesis 3: Modulation of Cellular Signaling Pathways via Receptor Interaction.
Hypothesis 1: Inhibition of Key Enzymes
The imidazole moiety is a well-established pharmacophore in the design of enzyme inhibitors.[1][2] The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, as well as coordinate with metal ions in the active sites of metalloenzymes.[3]
1.1. Sub-Hypothesis: Cytochrome P450 (CYP) Inhibition
Many imidazole-containing drugs, particularly antifungal agents, function by inhibiting cytochrome P450 enzymes.[3] For instance, the N3 atom of the imidazole ring can bind to the heme iron of CYP enzymes, disrupting their catalytic activity.[3] In pathogenic fungi and protozoa, CYP51 (lanosterol 14α-demethylase) is a critical enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. A related compound, 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines, has been identified as a potent inhibitor of Trypanosoma cruzi CYP51.[5]
A robust workflow to assess the inhibition of CYP51 by this compound would involve a combination of in vitro enzymatic assays and in silico modeling.
Workflow Diagram:
Caption: Workflow for validating CYP51 inhibition.
Detailed Protocol: Fluorescent CYP51 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific CYP51 ortholog (e.g., from Candida albicans or Trypanosoma cruzi).
-
Materials:
-
Recombinant CYP51 enzyme
-
CYP51 substrate (e.g., a fluorogenic probe)
-
NADPH regeneration system
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., Ketoconazole)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH regeneration system, and the diluted test compound or control.
-
Initiate the reaction by adding the recombinant CYP51 enzyme.
-
Pre-incubate for 10 minutes at 37°C.
-
Add the fluorogenic substrate to start the reaction.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
1.2. Sub-Hypothesis: Kinase Inhibition
The imidazole scaffold is also present in several kinase inhibitors.[6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[6] The aniline moiety in the test compound is also a common feature in many kinase inhibitors, often involved in hydrogen bonding interactions within the ATP-binding pocket of the kinase.
A broad screening approach is initially recommended to identify potential kinase targets.
Workflow Diagram:
Caption: Workflow for kinase inhibitor profiling.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Objective: To quantify the inhibitory activity of the test compound against a panel of purified kinases.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.
-
Procedure:
-
Perform a serial dilution of the test compound.
-
In a multi-well plate, set up the kinase reaction by adding the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at the optimal temperature for the specific kinase.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Hypothesis 2: Disruption of Bacterial Biofilms
The 2-aminoimidazole (2-AI) scaffold, structurally related to the core of our test compound, is renowned for its ability to disrupt bacterial biofilms and re-sensitize multidrug-resistant bacteria to conventional antibiotics.[7][8][9] Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. 2-AI compounds have been shown to be non-bactericidal but effective in preventing biofilm formation and dispersing established biofilms.[7][8]
Workflow Diagram:
Caption: Workflow for assessing biofilm inhibition and dispersal.
Detailed Protocol: Crystal Violet Biofilm Inhibition Assay
-
Objective: To determine the concentration of the test compound required to inhibit biofilm formation by 50% (IC50).
-
Materials:
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Test compound
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add serially diluted concentrations of the test compound to the wells.
-
Add a standardized bacterial inoculum to each well. Include wells with bacteria only (negative control) and medium only (blank).
-
Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Fix the remaining biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% Crystal Violet solution for 15 minutes.
-
Wash away the excess stain with water and allow the plate to air dry.
-
Solubilize the bound dye with 30% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition and determine the IC50.
-
Hypothesis 3: Modulation of Cellular Signaling Pathways via Receptor Interaction
The imidazole ring is a bioisostere of other functional groups like guanidine and benzamidine, which are known to interact with various receptors.[10] The overall structure of this compound, with its aromatic and basic centers, makes it a candidate for interacting with receptors involved in neurotransmission or other signaling cascades.
Workflow Diagram:
Caption: Workflow for receptor binding and functional activity screening.
Detailed Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.
-
Procedure:
-
Prepare cell membranes or tissues expressing the receptor of interest.
-
In a reaction tube, add the membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Calculate the IC50 from the competition curve and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Summary and Future Directions
The structural features of this compound provide a strong basis for hypothesizing its mechanism of action. The presence of the imidazole ring, a privileged scaffold in medicinal chemistry, suggests potential roles in enzyme inhibition, disruption of bacterial biofilms, or modulation of receptor-mediated signaling pathways. The outlined experimental workflows provide a comprehensive and systematic approach to elucidating the precise biological activity of this novel compound.
Future research should focus on executing these validation studies, beginning with broad-based screening to identify initial hits, followed by more focused secondary and cellular assays to confirm the mechanism and elucidate the physiological consequences of target engagement. A thorough understanding of the mechanism of action is paramount for the further development of this compound as a potential therapeutic agent.
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Preliminary Cytotoxicity Screening of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline: An In-depth Technical Guide
Introduction: Unveiling the Cytotoxic Potential of a Novel Imidazole Derivative
In the landscape of contemporary drug discovery, the identification of novel chemical entities with potential therapeutic applications is a paramount objective. The compound 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline belongs to a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities. The imidazole ring is a key structural motif in many bioactive molecules, while the chloro-substituted aniline moiety can contribute to various cellular interactions.[1][2][3] Although direct cytotoxic data for this specific molecule is not yet prevalent in public literature, the structural alerts within its framework—namely the 4-anilinoquinazoline-like scaffold—suggest a potential for antiproliferative or cytotoxic effects, possibly through mechanisms like kinase inhibition or disruption of tubulin polymerization.[4]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of this compound. We will move beyond a simple recitation of protocols, delving into the causal logic behind experimental choices and establishing a self-validating system for data interpretation. Our approach is grounded in established, robust methodologies to ensure the generation of reliable and reproducible data, forming a solid foundation for further preclinical development.
Strategic Approach to Preliminary Cytotoxicity Assessment
A multi-faceted approach is crucial for an initial cytotoxicity screen to capture a holistic view of the compound's effect on cell health. We will employ a battery of assays that probe different aspects of cellular demise: metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis). This strategy allows for a more nuanced understanding of the potential mechanism of action.
Our screening cascade will involve three key assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability and proliferation.[5][6][7][8]
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage by measuring the release of a cytosolic enzyme.[9][10][11][12][13]
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between healthy, apoptotic, and necrotic cells via flow cytometry.[14][15][16]
The following sections will provide detailed, field-proven protocols for each of these assays, coupled with the scientific rationale underpinning each step.
Experimental Workflows & Protocols
I. Cell Line Selection and Culture
The choice of cell line is a critical parameter that can significantly influence the outcome of cytotoxicity studies. For a preliminary screen, it is advisable to use a well-characterized, robust cell line. The L929 mouse fibroblast cell line is a common choice for general cytotoxicity testing as recommended by ISO 10993-5.[17] Alternatively, a cancer cell line relevant to a potential therapeutic area, such as HeLa (cervical cancer) or HepG2 (liver cancer), can be employed.[18][19][20] For the purpose of this guide, we will proceed with the HeLa cell line.
Protocol for HeLa Cell Culture:
-
Media Preparation: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Cell Thawing: Rapidly thaw a cryovial of HeLa cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When the cells reach 80-90% confluency, aspirate the old medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C. Neutralize the trypsin with 7-8 mL of complete culture medium and passage the cells at a 1:5 to 1:10 ratio into new flasks.
II. MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HeLa cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation with Compound: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Addition of MTT Reagent: Following the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[5][6]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in the dark.
-
Solubilization of Formazan Crystals: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[5][6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Data Analysis:
The percentage of cell viability is calculated using the following formula:
The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Diagram: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
III. LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[9][13] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon cell lysis.[10] The amount of LDH in the supernatant is proportional to the number of lysed cells.[10]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol to seed and treat HeLa cells in a 96-well plate. It is recommended to run a parallel plate for the LDH assay.
-
Preparation of Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.
-
Positive Control (Maximum LDH Release): A set of untreated wells to which a lysis buffer (e.g., 1% Triton X-100) is added 45 minutes before the assay to induce 100% cell lysis.[12]
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of a stop solution to each well to terminate the enzymatic reaction.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[11]
Data Analysis:
The percentage of cytotoxicity is calculated using the following formula:
Data Presentation: Summary of Cytotoxicity Data
| Assay | Endpoint Measured | Concentration Range | Incubation Time | IC50 / EC50 (µM) |
| MTT | Metabolic Activity | 0.1 - 100 µM | 24h, 48h, 72h | |
| LDH | Membrane Integrity | 0.1 - 100 µM | 24h, 48h, 72h |
IV. Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with the test compound at concentrations determined from the MTT and LDH assays (e.g., IC50 and 2x IC50). Incubate for the desired time (e.g., 24 hours).
-
Cell Harvesting:
-
Collect the floating cells from the culture medium.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis by Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Diagram: Apoptosis Detection Workflow
Sources
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 2. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cellbiologics.com [cellbiologics.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. scispace.com [scispace.com]
- 17. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
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- 20. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Topic: Synthesis and Characterization of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and detailed characterization of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline, a heterocyclic compound with potential applications as a scaffold in medicinal chemistry and drug discovery. The synthetic protocol is based on a robust reductive amination pathway, which is both efficient and scalable. We offer a step-by-step methodology, from the initial reaction setup to the final purification and rigorous analytical characterization. This guide is designed for researchers, chemists, and drug development professionals, providing not only the procedural steps but also the underlying scientific rationale to ensure reliable and reproducible results.
Introduction
Imidazole is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity for coordinating with metal ions in enzymes make it a highly sought-after motif in the design of bioactive molecules.[1][2] The incorporation of an imidazole nucleus is a well-established strategy in the development of novel therapeutic agents with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
This compound combines the imidazole scaffold with a 4-chloroaniline moiety. This combination is of significant interest as halogenated anilines are common components in pharmacologically active compounds, often enhancing binding affinity or modifying metabolic stability. The target molecule serves as a versatile building block for further chemical elaboration.
This application note details a reliable synthesis via the reductive amination of imidazole-2-carboxaldehyde and 4-chloroaniline.[5][6] This method is chosen for its high efficiency, mild reaction conditions, and broad functional group tolerance. We further provide a complete workflow for the structural confirmation and purity assessment of the final product using modern analytical techniques.
Synthetic Protocol
The synthesis is achieved through a one-pot reductive amination reaction. The process involves the initial formation of a Schiff base (imine) intermediate from the condensation of 4-chloroaniline and imidazole-2-carboxaldehyde, followed by an in-situ reduction to the target secondary amine using sodium borohydride.
Overall Reaction Scheme
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]
- 3. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline Derivatives via Reductive Amination
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline, a key heterocyclic scaffold for drug discovery and development. The described methodology utilizes a one-pot reductive amination reaction, which is a highly efficient and scalable strategy for forming C-N bonds. By reacting 1H-imidazole-2-carboxaldehyde with 4-chloroaniline in the presence of a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), the target compound is synthesized in high yield and purity. This guide details the reaction mechanism, step-by-step experimental procedures, characterization, and critical process considerations to ensure reproducibility and success for researchers in medicinal chemistry and organic synthesis.
Introduction
The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to interact with a wide range of biological targets. Consequently, the development of novel synthetic routes to functionalized imidazole derivatives is of paramount importance for the expansion of chemical libraries for drug screening.
The specific target of this protocol, this compound, combines the imidazole core with a substituted aniline moiety, creating a versatile intermediate for further chemical elaboration. The synthesis is achieved through reductive amination, a robust and widely used transformation in organic chemistry that converts aldehydes or ketones into amines.[3][4] This method avoids the common pitfalls of direct alkylation, such as over-alkylation, and offers a more controlled and efficient pathway to secondary and tertiary amines.[3][4]
This document serves as an in-depth guide for the synthesis, purification, and characterization of this valuable compound, providing the scientific rationale behind each step to empower researchers to adapt and troubleshoot the protocol effectively.
Reaction Scheme and Mechanism
The synthesis proceeds via a one-pot reductive amination. The reaction involves the initial formation of an imine intermediate from the condensation of 1H-imidazole-2-carboxaldehyde and 4-chloroaniline. This intermediate is then reduced in situ by sodium triacetoxyborohydride (STAB) to yield the desired secondary amine.
Overall Reaction:
Mechanism: The reductive amination mechanism involves two key stages:
-
Imine Formation: The nitrogen atom of the primary amine (4-chloroaniline) performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde (1H-imidazole-2-carboxaldehyde). This forms a transient carbinolamine intermediate, which then undergoes dehydration to form a C=N double bond, yielding an imine.[3][5]
-
Imine Reduction: The imine, which is in equilibrium with its protonated form (the iminium ion), is more electrophilic than the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃), a mild hydride donor, selectively reduces the iminium ion over the aldehyde.[3][6] This selectivity is crucial for the success of the one-pot procedure, as it prevents the wasteful reduction of the starting aldehyde. The transfer of a hydride (H⁻) from the borohydride complex to the imine carbon, followed by an aqueous workup, yields the final amine product.
Visualization of Workflow and Mechanism
Caption: High-level experimental workflow for the one-pot synthesis.
Caption: Simplified reaction mechanism for reductive amination.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Mol. Weight | Supplier | Notes |
| 1H-imidazole-2-carboxaldehyde | 10111-08-7 | 96.09 g/mol | Sigma-Aldrich, etc. | Purity ≥97%. |
| 4-Chloroaniline | 106-47-8 | 127.57 g/mol | Sigma-Aldrich, etc. | Purity ≥98%. Toxic. |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 g/mol | Sigma-Aldrich, etc. | Moisture sensitive.[6] |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 g/mol | Acros, etc. | Use from a solvent purification system or over molecular sieves. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Fisher Scientific, etc. | Saturated aqueous solution. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 g/mol | Fisher Scientific, etc. | For drying organic layers. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Fisher Scientific, etc. | HPLC grade for chromatography. |
| Hexanes | 110-54-3 | - | Fisher Scientific, etc. | HPLC grade for chromatography. |
| Silica Gel | 63231-67-4 | - | SiliCycle, etc. | 230-400 mesh for column chromatography. |
Equipment
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon line, manifold)
-
Syringes and needles
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
NMR Spectrometer and Mass Spectrometer for analysis
Detailed Experimental Protocol
Causality: This protocol employs sodium triacetoxyborohydride (STAB) due to its excellent chemoselectivity for imines over aldehydes, permitting a convenient one-pot procedure where all reactants can be combined without the need to pre-form the imine.[3][6] Anhydrous DCM is used as the solvent because STAB is water-sensitive.[6]
-
Vessel Preparation: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-2-carboxaldehyde (1.00 g, 10.4 mmol, 1.0 equiv.) and 4-chloroaniline (1.33 g, 10.4 mmol, 1.0 equiv.) .
-
Rationale: Using equimolar amounts of the aldehyde and amine drives the formation of the imine intermediate efficiently.
-
-
Solvent Addition and Initial Stirring: Place the flask under an inert atmosphere of nitrogen. Add anhydrous dichloromethane (DCM, 40 mL) via syringe. Stir the resulting solution at room temperature for 30 minutes.
-
Rationale: The initial stirring period allows for the formation of the imine-carbinolamine equilibrium before the reducing agent is introduced. An inert atmosphere prevents potential oxidation side reactions.
-
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (STAB) (2.65 g, 12.5 mmol, 1.2 equiv.) portion-wise over 5 minutes.
-
Rationale: A slight excess of the reducing agent ensures the complete reduction of the imine. Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours (overnight). The progress can be monitored by Thin-Layer Chromatography (TLC) using a 10% Methanol in DCM eluent system. The product spot should be more polar than the starting aldehyde.
-
Rationale: Overnight stirring typically ensures the reaction goes to completion. TLC is a critical and simple tool for verifying the consumption of starting materials and the formation of the product.
-
-
Reaction Quench: After the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) . Stir vigorously for 15 minutes.
-
Rationale: The basic NaHCO₃ solution neutralizes the acetic acid byproduct from the STAB reagent and quenches any unreacted hydride, ensuring safe handling during extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL) .
-
Rationale: Multiple extractions ensure that all of the organic-soluble product is recovered from the aqueous phase.
-
-
Washing and Drying: Combine all organic layers and wash with brine (1 x 30 mL) . Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: The brine wash removes residual water and inorganic salts. Drying with Na₂SO₄ removes all traces of water from the organic solvent before concentration.
-
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in dichloromethane.
-
Rationale: Column chromatography is essential to remove unreacted starting materials, byproducts, and any boron-containing residues, yielding the pure desired product.
-
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to yield This compound as a solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and MS.
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ: 12.0 (br s, 1H, imidazole N-H), 7.25 (d, 2H, Ar-H), 7.05 (s, 2H, imidazole C-H), 6.70 (d, 2H, Ar-H), 6.50 (t, 1H, amine N-H), 4.30 (d, 2H, CH₂).
-
MS (ESI+): Expected m/z for C₁₀H₁₀ClN₃ [M+H]⁺: 208.06.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or wet STAB reagent. 2. Wet solvent or glassware. | 1. Use a fresh bottle of STAB or purchase new. 2. Ensure all glassware is oven-dried and solvent is anhydrous. |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reducing agent. 2. Insufficient reaction time. | 1. Add another portion of STAB (0.3-0.5 equiv.) and stir for another 4-6 hours. 2. Allow the reaction to proceed for a longer duration (up to 24h). |
| Presence of Aldehyde starting material | STAB is highly selective; this is unusual. May indicate very poor quality STAB. | Use an alternative reducing agent like NaBH₃CN in MeOH, or a two-step procedure with NaBH₄.[3][6] |
| Difficult Purification | Product co-elutes with impurities. Boron complexes may be present. | 1. Adjust the polarity of the chromatography eluent. 2. Ensure the aqueous workup was thorough. A wash with dilute HCl followed by re-basification can sometimes help break up amine-boron complexes. |
Safety Precautions
-
4-Chloroaniline: Is toxic and a suspected carcinogen. Handle only in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride (STAB): Is moisture-sensitive and will release flammable hydrogen gas upon contact with strong acids. Handle in a dry environment and quench carefully.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Organic Syntheses, Coll. Vol. 10, p.473 (2004); Vol. 79, p.176 (2002). - [Link]
-
ResearchGate: Synthesis of new 2-methylimidazole derivatives - [Link]
-
ACS Publications: Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate - [Link]
-
Semantic Scholar: Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines - [Link]
-
National Institutes of Health (NIH): Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines - [Link]
-
Organic Chemistry Portal: Reductive Amination - Common Conditions - [Link]
-
ResearchGate: Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions - [Link]
-
Master Organic Chemistry: Reductive Amination, and How It Works - [Link]
-
WordPress: Reductive Amination - [Link]
-
ResearchGate: Synthesis of some new derivatives of 2-methyl imidazole | Request PDF - [Link]
-
Organic Chemistry Portal: Amine synthesis by imine reduction - [Link]
-
Turkish Journal of Chemistry: Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - [Link]
-
University of Calgary: Ch22: Reductive amination - [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences: Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - [Link]
-
International Journal of Research in Pharmacy and Chemistry: SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - [Link]
-
Asian Journal of Chemistry: One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition - [Link]
-
YouTube: Reductive Amination | Synthesis of Amines - [Link]
-
Organic Chemistry Portal: N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates - [Link]
-
YouTube: Reductive Amination & Amide Synthesis (IOC 40) - [Link]
-
National Institutes of Health (NIH): Synthesis of 2-imidazolones and 2-iminoimidazoles - [Link]
-
ResearchGate: Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline - [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences: SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE - [Link]
-
Semantic Scholar: Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im - [Link]
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Investigation of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline in Anticancer Research
Forward
The relentless pursuit of novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry and oncology. The imidazole moiety, a five-membered aromatic heterocycle, is a well-established pharmacophore present in numerous clinically approved drugs and investigational agents.[1][2][3][4][5] Similarly, the substituted aniline scaffold is a privileged structure in the design of kinase inhibitors and other targeted anticancer agents.[6][7][8][9][10] The convergence of these two key pharmacophores in the novel chemical entity, 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline , presents a compelling starting point for anticancer drug discovery.
While, to our knowledge, the specific anticancer activities of this compound have not been extensively reported in peer-reviewed literature, its structural components suggest a high probability of biological activity. This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals to explore the anticancer potential of this compound. It provides a scientifically-grounded rationale, detailed application notes, and a step-by-step experimental workflow to systematically evaluate its efficacy and elucidate its mechanism of action.
Part 1: Application Notes - The Scientific Rationale
The chemical architecture of this compound suggests several potential avenues for anticancer activity. The imidazole ring, with its ability to participate in hydrogen bonding and coordinate with metal ions, is a versatile pharmacophore.[2][3] The 4-chloroaniline moiety provides a lipophilic and electronically distinct region that can engage in hydrophobic and halogen bonding interactions within protein binding pockets.
Hypothesized Mechanisms of Action:
Based on the extensive literature on related compounds, we can postulate several potential mechanisms of action for this compound:
-
Kinase Inhibition: The aniline scaffold is a common feature of many ATP-competitive kinase inhibitors. The imidazole group could potentially mimic the purine ring of ATP, while the chloroaniline tail could occupy the adjacent hydrophobic pocket in the kinase domain. Key oncogenic kinases to investigate would include receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling kinases (e.g., BRAF, PI3K/AKT/mTOR pathway components).[11][12]
-
Microtubule Destabilization: Several imidazole-containing compounds have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][13][14] The structural features of the target compound may allow it to bind to the colchicine binding site on tubulin.
-
Induction of Apoptosis: Regardless of the primary target, a successful anticancer agent must ultimately induce programmed cell death (apoptosis) in cancer cells. The compound could trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
Proposed Synthetic Route:
A plausible synthetic route for this compound could involve a two-step process:
-
Synthesis of 2-(chloromethyl)-1H-imidazole: This intermediate can be synthesized from 2-imidazolecarboxaldehyde via reduction to the corresponding alcohol followed by chlorination.
-
N-alkylation of 4-chloroaniline: The final compound can be obtained by the nucleophilic substitution of the chlorine atom in 2-(chloromethyl)-1H-imidazole with 4-chloroaniline in the presence of a suitable base.
Part 2: Experimental Protocols
This section provides a detailed, step-by-step guide for the preclinical evaluation of this compound.
In Vitro Evaluation of Anticancer Activity
The initial phase of testing involves assessing the compound's cytotoxic and antiproliferative effects on a panel of human cancer cell lines.
2.1.1 Cell Viability Assays
These assays are fundamental for determining the concentration-dependent effect of the compound on cancer cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 1: Example Data Table for IC50 Values (µM) from MTT Assay
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | 15.2 | 8.5 | 4.1 |
| A549 | 22.8 | 12.1 | 6.3 |
| HCT116 | 18.5 | 9.8 | 5.2 |
2.1.2 Apoptosis Assays
To determine if the observed cytotoxicity is due to apoptosis, the following assays are recommended.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Elucidation of the Mechanism of Action
Once the compound's pro-apoptotic activity is confirmed, the next step is to investigate its molecular mechanism.
2.2.1 Cell Cycle Analysis
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
2.2.2 Western Blotting for Key Signaling Proteins
This technique is crucial for identifying the molecular targets of the compound.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound at various concentrations and time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against key proteins in hypothesized signaling pathways (e.g., p-EGFR, p-AKT, p-ERK, cleaved caspase-3, PARP, Bcl-2, Bax).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
dot
Caption: Hypothesized signaling pathways targeted by the compound.
In Vivo Evaluation of Antitumor Efficacy
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a whole-organism setting.
Protocol: Human Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at various doses. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).
dot
Caption: Workflow for in vivo xenograft studies.
Part 3: Concluding Remarks
The structured approach outlined in these application notes and protocols provides a robust framework for the initial investigation of this compound as a potential anticancer agent. The combination of in vitro and in vivo studies will allow for a comprehensive evaluation of its efficacy and mechanism of action. Positive results from these studies would warrant further preclinical development, including toxicology and pharmacokinetic studies, with the ultimate goal of advancing this promising compound towards clinical trials.
References
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Sharma, P., LaRosa, C., Antwi, J., Govindarajan, R., & Werbovetz, K. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. [Link]
- Ali, I., Wani, W. A., & Saleem, K. (2013). Imidazoles as potential anticancer agents. International Journal of Advanced Research, 1(6), 4-16.
- Sharma, P., & Kumar, V. (2021). Imidazoles as potential anticancer agents: An update on recent studies. Molecules, 26(14), 4213.
- Abdullah, S., & Ganguly, S. (2021). An Overview of Imidazole and Its Analogues As Potent Anticancer Agents.
- Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340-437.
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Kang, J., et al. (2023). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]
- IFTM University. (2024).
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Al-Ostoot, F. H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PubMed. [Link]
- Al-Osta, M. A., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. ProQuest.
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A novel aniline derivative from Peganum harmala L. promoted apoptosis via activating PI3K/AKT/mTOR-mediated autophagy in non-small cell lung cancer cells. (2022). MDPI. [Link]
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Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1346-1355. [Link]
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Li, L., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(5), 2550-2557. [Link]
- Request PDF. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents.
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Zhidkova, A. M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]
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Application Notes and Protocols for the Antimicrobial Evaluation of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Authored by: A Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Imidazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial potential of a novel imidazole-containing compound, 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline . These application notes and protocols are designed to ensure scientific integrity and logical progression from initial screening to preliminary mechanism of action studies, emphasizing causality behind experimental choices and self-validating methodologies.
Introduction: The Promise of Imidazole Scaffolds in Antimicrobial Drug Discovery
The imidazole ring is a crucial pharmacophore found in numerous clinically significant antimicrobial agents, particularly antifungals.[1][2] Its mechanism of action often involves the inhibition of key metabolic pathways or the disruption of cellular structures essential for microbial survival.[1][3] For instance, many antifungal imidazoles target the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2][4] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, cell death.[1][2] Given this precedent, novel imidazole derivatives like this compound warrant thorough investigation as potential next-generation antimicrobial agents.
This guide outlines a structured workflow for the in vitro characterization of this compound, commencing with fundamental antimicrobial susceptibility testing, progressing to an assessment of its safety profile through cytotoxicity assays, and culminating in preliminary investigations into its mechanism of action.
Experimental Workflow for Antimicrobial Evaluation
The following diagram illustrates the proposed experimental pipeline for a comprehensive initial assessment of this compound.
Caption: A structured workflow for the evaluation of novel antimicrobial candidates.
Core Protocols and Methodologies
Compound Preparation and Handling
To ensure experimental reproducibility, consistent preparation of the test compound is paramount.
-
Solubilization: Due to the aromatic and heterocyclic nature of this compound, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For example, a 10 mg/mL stock solution. Subsequent dilutions for assays should be made in the appropriate culture medium, ensuring the final DMSO concentration does not exceed a level that affects microbial growth or mammalian cell viability (typically ≤1% v/v).
-
Storage: The stock solution should be stored at -20°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation. Protect the solution from light.
Antimicrobial Susceptibility Testing
These protocols determine the minimum concentration of the compound required to inhibit or kill the target microorganisms.[5][6][7]
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
-
Microorganism Preparation: Inoculate a single colony of the test microorganism into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Incubate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) until the culture reaches the logarithmic growth phase.
-
Inoculum Standardization: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7] Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Compound Dilution Series: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions.
-
Controls: Include the following controls in each plate:
-
Growth Control: Wells containing only the medium and the inoculum (no compound).
-
Sterility Control: Wells containing only the medium (no inoculum or compound).
-
Positive Control: A known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate the assay.
-
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours (for most bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[5][6]
This assay is performed subsequent to the MIC test to determine the lowest concentration of the antimicrobial agent that results in a significant reduction (typically ≥99.9%) of the initial microbial inoculum.[8]
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under conditions suitable for the growth of the test microorganism.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% kill rate.
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 8 | 16 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 16 | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | 32 | >128 |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 4 | 8 |
| Aspergillus fumigatus (ATCC 204305) | Fungus (Mold) | 8 | 16 |
Cytotoxicity Assessment
It is crucial to evaluate the toxicity of a potential antimicrobial agent against mammalian cells to assess its potential for therapeutic use.[9][10][11][12] A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is a desirable characteristic.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, a human embryonic kidney cell line) in the appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a 96-well plate. Allow the cells to adhere and reach a confluence of 70-80%.
-
Compound Exposure: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration), the concentration of the compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve.
| Cell Line | Assay | Incubation Time | IC₅₀ (µg/mL) |
| HEK293 | MTT | 24 hours | 85 |
Preliminary Mechanism of Action (MoA) Studies
Based on the known mechanisms of other imidazole-containing antimicrobials, a logical starting point for MoA studies is to investigate the compound's effect on the microbial cell membrane.[1][3]
Proposed Mechanisms of Action for Imidazole Derivatives
The following diagram outlines potential mechanisms of action for imidazole-based antimicrobial compounds.
Sources
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Application Notes: 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline as a Versatile Scaffold for Anticancer Drug Design
Introduction: The Strategic Value of the Imidazole Scaffold in Oncology
The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1] Its five-membered aromatic structure, containing two nitrogen atoms, imparts desirable physicochemical properties such as high stability, water solubility, and the capacity for hydrogen bonding.[1] These characteristics make imidazole and its derivatives highly sought after in the design of therapeutic agents that can effectively interact with biological targets like enzymes and receptors.[1][2] In the realm of oncology, imidazole-based compounds have demonstrated a wide spectrum of anticancer activities, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[2]
This document provides a detailed guide for researchers on utilizing the 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline scaffold as a foundational structure for the development of novel anticancer agents. We will explore the rationale for its design, provide a detailed synthetic protocol, and outline a primary biological evaluation assay to assess the therapeutic potential of its derivatives.
Scaffold Rationale: Merging Key Pharmacophoric Features
The this compound scaffold combines three key structural motifs, each contributing to its potential as a potent and selective anticancer agent:
-
The Imidazole Core: As a versatile heterocyclic system, the imidazole ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and metal coordination. Its presence can enhance the solubility and bioavailability of the molecule.
-
The Methylene Linker: The flexible methylene bridge connecting the imidazole and aniline rings allows for optimal spatial orientation of these two key pharmacophores within the binding site of a target protein.
-
The 4-Chloroaniline Moiety: The substituted aniline ring provides a platform for further chemical modification to fine-tune the compound's activity, selectivity, and pharmacokinetic properties. The chlorine atom, an electron-withdrawing group, can influence the electronic properties of the aniline ring and potentially enhance binding affinity to target proteins.
Synthetic Protocol: Preparation of the Core Scaffold
The synthesis of this compound can be efficiently achieved through a two-step process involving the preparation of a key intermediate, 2-(chloromethyl)-1H-benzimidazole, followed by a nucleophilic substitution reaction with 4-chloroaniline.
Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole
This intermediate is synthesized from o-phenylenediamine and chloroacetic acid.
Materials:
-
o-Phenylenediamine
-
Chloroacetic acid
-
4N Hydrochloric Acid (HCl)
-
Ammonium hydroxide solution
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in 4N HCl.
-
Add chloroacetic acid (2 equivalents) to the solution.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a concentrated ammonium hydroxide solution until a precipitate is formed.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-(chloromethyl)-1H-benzimidazole.[3]
Step 2: Synthesis of this compound
The final scaffold is synthesized by the reaction of 2-(chloromethyl)-1H-benzimidazole with 4-chloroaniline.
Materials:
-
2-(Chloromethyl)-1H-benzimidazole (from Step 1)
-
4-Chloroaniline
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine 2-(chloromethyl)-1H-benzimidazole (1 equivalent), 4-chloroaniline (1.1 equivalents), and potassium carbonate (2 equivalents) in DMF.
-
Add a catalytic amount of potassium iodide to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture in a microwave reactor at a medium-low power level for 3-4 minutes.[4]
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from diethyl ether to yield pure this compound.[4]
Biological Evaluation: Primary Screening as a Kinase Inhibitor
Given that many imidazole-based anticancer agents exert their effects by inhibiting protein kinases, a primary in vitro kinase inhibition assay is a logical first step in evaluating the biological activity of newly synthesized derivatives of the this compound scaffold.[1]
Protocol: General Protein Kinase Inhibition Assay (e.g., against a panel of cancer-relevant kinases)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against one or more protein kinases.
Materials:
-
Recombinant protein kinase(s) of interest (e.g., EGFR, VEGFR2, CDK2)
-
Specific peptide substrate for each kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in Dimethyl sulfoxide (DMSO)
-
A known kinase inhibitor as a positive control (e.g., Staurosporine)
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection system
-
Microplate luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 100 nL) of the diluted compounds to the wells of the assay plate. Include wells for the positive control and a DMSO-only negative control.
-
Add the kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.[5]
-
Measure the luminescence using a microplate luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[6]
Data Presentation and Interpretation
The results of the kinase inhibition assay should be presented in a clear and concise manner, typically in a tabular format, to allow for easy comparison of the activities of different derivatives.
Table 1: Example Data Table for Kinase Inhibition Assay
| Compound ID | R-Group Modification | Kinase Target | IC₅₀ (nM) |
| Scaffold-001 | H | EGFR | 1500 |
| Scaffold-002 | 4-OCH₃ | EGFR | 750 |
| Scaffold-003 | 3,4-diCl | EGFR | 250 |
| Staurosporine | N/A | EGFR | 10 |
Interpretation of Results:
The IC₅₀ values provide a quantitative measure of the potency of each compound. A lower IC₅₀ value indicates a more potent inhibitor. By comparing the IC₅₀ values of different derivatives, researchers can begin to establish a Structure-Activity Relationship (SAR). For example, in the hypothetical data above, the addition of a methoxy group at the 4-position of the aniline ring (Scaffold-002) doubles the potency compared to the unsubstituted parent compound (Scaffold-001). The introduction of two chlorine atoms at the 3 and 4-positions (Scaffold-003) leads to a significant increase in potency. This initial SAR data can guide the design of subsequent generations of more potent inhibitors.
Visualizations
Core Scaffold and Numbering
Caption: Chemical structure of the this compound scaffold.
General Synthetic Workflow
Caption: Step-by-step workflow for the in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design and synthesis of novel anticancer agents. The synthetic protocol outlined herein is robust and amenable to the generation of a diverse library of derivatives for SAR studies. The primary kinase inhibition assay provides a reliable method for initial biological evaluation.
Future work should focus on:
-
Library Synthesis: Synthesizing a diverse library of analogues by modifying the aniline ring with various substituents to explore the SAR in detail.
-
Broad-Spectrum Kinase Profiling: Screening active compounds against a large panel of kinases to determine their selectivity profile.
-
Cell-Based Assays: Evaluating the most promising compounds in cancer cell lines to assess their cellular potency and mechanism of action (e.g., apoptosis, cell cycle arrest).
-
In Vivo Studies: Advancing lead compounds to in vivo models to evaluate their efficacy and pharmacokinetic properties.
By following the protocols and guidance provided in these application notes, researchers can effectively leverage the this compound scaffold in their quest for the next generation of targeted cancer therapies.
References
Sources
Application Note: A Multi-tiered Strategy for Efficacy Evaluation of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline as a Potential Anticancer Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a comprehensive, multi-tiered experimental framework for assessing the therapeutic efficacy of the novel compound, 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline. The structural motifs within this molecule, namely the substituted aniline and imidazole rings, are prevalent in compounds known to exhibit anticancer properties, often by targeting key cellular signaling pathways.[1][2][3] This guide provides a logical progression of validated protocols, from initial high-throughput in vitro screening to mechanistic elucidation and culminating in a preclinical in vivo xenograft model. The causality behind each experimental choice is explained to provide a robust, self-validating system for generating reliable and translatable data.
Introduction: Rationale for Efficacy Testing
The discovery and validation of novel small-molecule inhibitors are cornerstones of modern oncology research.[4][5] The compound this compound possesses chemical features suggestive of potential bioactivity against cancer cells. The imidazole core is a key component of numerous kinase inhibitors, while the 4-anilinoquinazoline scaffold is found in several FDA-approved anticancer drugs.[2][3] Therefore, a systematic evaluation of its efficacy is warranted.
This guide proposes a three-phase approach designed to efficiently characterize the compound's potential.
-
Phase 1: In Vitro Cytotoxicity Profiling. Broad screening to determine the compound's anti-proliferative activity across a panel of diverse cancer cell lines.
-
Phase 2: Mechanistic Investigation. Delving into the mode of action, specifically investigating the induction of apoptosis and the modulation of a key cancer-related signaling pathway.
-
Phase 3: In Vivo Preclinical Validation. Assessing the compound's ability to inhibit tumor growth in a live animal model, a critical step before clinical consideration.[6][7]
This structured workflow ensures that resources are directed toward a candidate with validated activity, providing a strong foundation for further drug development.
Phase 1: In Vitro Cytotoxicity and Anti-Proliferative Screening
The initial step is to determine if this compound has a measurable effect on the viability and proliferation of cancer cells. The MTT assay is a robust, colorimetric method ideal for this purpose, as it measures the metabolic activity of living cells, which is proportional to the number of viable cells.[8]
Protocol 1.1: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[8]
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium, starting from a high concentration (e.g., 100 µM). The final DMSO concentration should not exceed 0.5% to avoid vehicle-induced toxicity.
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Data Presentation
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) for this compound |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.7 |
| HCT-116 | Colorectal Carcinoma | 3.1 |
| PC-3 | Prostate Adenocarcinoma | 6.5 |
Phase 2: Elucidating the Mechanism of Action (MOA)
Following the confirmation of cytotoxic activity, the next logical step is to understand how the compound kills cancer cells. A primary mechanism for anticancer agents is the induction of apoptosis, or programmed cell death.[11]
Protocol 2.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[12][13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11] Flow cytometry is used to quantify these distinct cell populations.[12]
Materials:
-
Cancer cell line showing the best response from Phase 1 (e.g., HCT-116)
-
Test compound and DMSO
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and allow them to attach overnight.[12]
-
Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both the floating cells (from the supernatant) and the adherent cells (by gentle trypsinization). This is critical as apoptotic cells may detach.[11]
-
Combine the floating and adherent cells and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.[13]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.[12] Acquire data for four populations:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Hypothetical Signaling Pathway Analysis
Many imidazole-containing compounds function as kinase inhibitors.[15][16] A frequently dysregulated pathway in cancer is the PI3K/Akt/mTOR cascade, which governs cell survival, proliferation, and growth. We hypothesize that this compound may inhibit this pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Protocol 2.2: Western Blot Analysis of Key Signaling Proteins
Principle: Western blotting uses antibodies to detect specific proteins in a sample.[17] By using antibodies against both the total and phosphorylated forms of a protein (e.g., Akt), we can determine if the compound inhibits the activation of a signaling pathway.[18]
Materials:
-
Protein lysates from cells treated as in Protocol 2.1
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Methodology:
-
Protein Lysate Preparation: After treating cells with the compound, wash with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electric field.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[19]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[20]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control like GAPDH to ensure equal protein loading.
Phase 3: Preclinical In Vivo Efficacy Assessment
The final validation step is to determine if the compound's in vitro activity translates to an in vivo setting. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and reliable platform for this purpose.[21][22][23]
Caption: Overall experimental workflow for efficacy testing.
Protocol 3.1: Human Tumor Xenograft Model
Principle: This model assesses a drug's ability to inhibit the growth of human tumors in a living organism, providing insights into efficacy and potential toxicity that cannot be obtained from in vitro studies.[21][24]
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or SCID)
-
HCT-116 cells (or other responsive cell line)
-
Matrigel (optional, to improve tumor take-rate)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% CMC)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Step-by-Step Methodology:
-
Cell Preparation and Implantation: Harvest HCT-116 cells and resuspend them in sterile PBS, optionally mixed 1:1 with Matrigel. Subcutaneously inject 2-5 x 10⁶ cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution daily via the chosen route (e.g., oral gavage).
-
Group 2 (Test Compound): Administer this compound at a predetermined dose (e.g., 25 mg/kg) on the same schedule.
-
Group 3 (Positive Control): Optionally include a group treated with a standard-of-care chemotherapy agent.
-
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Hypothetical Data Presentation
| Treatment Group | Dose (mg/kg, p.o., qd) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI %) |
| Vehicle Control | - | 1250 ± 150 | - |
| Compound | 25 | 550 ± 95 | 56% |
| Positive Control | 10 | 310 ± 70 | 75% |
Conclusion
This application note provides a validated, step-wise framework for the preclinical efficacy assessment of this compound. By progressing from broad in vitro screening to specific mechanistic studies and finally to in vivo validation, researchers can generate a comprehensive data package. This logical, multi-assay approach ensures that the biological effects of the compound are thoroughly characterized, providing the necessary confidence to advance promising candidates further along the drug discovery pipeline.[25][26]
References
Click to expand
Sources
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 6. ppd.com [ppd.com]
- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. broadpharm.com [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. medium.com [medium.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. criver.com [criver.com]
- 27. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 28. 细胞测定 [sigmaaldrich.com]
- 29. miltenyibiotec.com [miltenyibiotec.com]
- 30. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 31. jssaherdatalake.blob.core.windows.net [jssaherdatalake.blob.core.windows.net]
- 32. reactionbiology.com [reactionbiology.com]
- 33. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 35. researchgate.net [researchgate.net]
- 36. ijrpc.com [ijrpc.com]
- 37. 932-96-7(4-Chloro-N-methylaniline) | Kuujia.com [kuujia.com]
- 38. 4-Chloro-N-methylaniline | 932-96-7 [chemicalbook.com]
- 39. 4-Chloro-N-methylaniline CAS#: 932-96-7 [m.chemicalbook.com]
- 40. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 41. 4-Chloro-N-methylaniline | CAS#:932-96-7 | Chemsrc [chemsrc.com]
- 42. Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. mdpi.com [mdpi.com]
- 44. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - PMC [pmc.ncbi.nlm.nih.gov]
developing assays for 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline activity
An Application Note and Protocols for the Development of Assays to Determine the Biological Activity of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Introduction
This compound is a synthetic compound featuring a chloroaniline moiety linked to an imidazole ring. While the specific biological activities of this compound are not extensively documented, its structural motifs are present in numerous pharmacologically active agents. The imidazole ring, in particular, is a well-known scaffold in medicinal chemistry, capable of coordinating with metal ions in enzyme active sites and participating in hydrogen bonding interactions. This structure is found in various kinase inhibitors, suggesting that this compound may exhibit activity against members of the kinome.
This application note provides a comprehensive guide for researchers to develop and execute a series of assays to investigate the potential inhibitory activity of this compound against a representative and therapeutically relevant kinase, p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and stress, making it a key target in the development of anti-inflammatory therapies.
The protocols detailed herein are designed to be self-validating and follow a logical progression from a high-throughput primary biochemical screen to more detailed mechanistic and cell-based assays. This tiered approach ensures an efficient and robust evaluation of the compound's biological activity.
Part 1: Primary Biochemical Screening for p38α MAPK Inhibition
The initial step in evaluating the compound's activity is to perform a primary screen to determine if it directly inhibits the p38α MAPK enzyme. A luminescence-based kinase assay is an excellent choice for this purpose due to its high sensitivity, broad dynamic range, and amenability to high-throughput screening (HTS). This assay quantifies the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate; a lower luminescence signal indicates higher kinase activity and vice versa.
Principle of the Luminescence-Based Kinase Assay
The assay is based on the following principle: p38α kinase utilizes ATP to phosphorylate a specific substrate. After the kinase reaction, a reagent is added that contains luciferase. The luciferase enzyme uses the remaining ATP to produce light, and the luminescent signal is inversely proportional to the kinase activity. An inhibitor of p38α will reduce the amount of ATP consumed, resulting in a higher luminescence signal.
Experimental Workflow for Primary Screening
Caption: Workflow for the primary luminescence-based p38α kinase assay.
Detailed Protocol: Primary Screening at a Single Concentration (e.g., 10 µM)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a working solution for dispensing into the assay plate.
-
Reagent Preparation: Prepare all reagents (e.g., kinase, substrate, ATP) in a suitable kinase assay buffer. The final ATP concentration should be at or near the Km for p38α to ensure sensitive detection of ATP-competitive inhibitors.
-
Assay Plate Preparation: Use a low-volume, white, 384-well plate.
-
Add 50 nL of the test compound solution to the appropriate wells.
-
For controls, add 50 nL of DMSO (vehicle control, representing 0% inhibition) and 50 nL of a known p38α inhibitor (e.g., SB203580) as a positive control (representing 100% inhibition).
-
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing p38α enzyme and its substrate (e.g., ATF2) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiation of Kinase Reaction: Add 5 µL of a solution containing ATP to each well to start the reaction.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Generation: Add 10 µL of a commercial luminescence-based kinase assay reagent (e.g., Kinase-Glo® Luminescent Kinase Assay) to each well. This will stop the kinase reaction and initiate the generation of the luminescent signal.
-
Signal Stabilization: Incubate the plate in the dark for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis for Primary Screen
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signalcompound - Signalpositive control) / (Signalvehicle control - Signalpositive control))
A compound is typically considered a "hit" if it shows inhibition above a certain threshold (e.g., >50% inhibition or three standard deviations above the mean of the vehicle controls).
Part 2: Secondary and Mechanistic Assays
Compounds identified as hits in the primary screen should be further characterized in secondary assays to confirm their activity and determine their potency (IC50).
Dose-Response and IC50 Determination
The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity. To determine the IC50, a dose-response curve is generated by testing the compound at multiple concentrations.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination.
Detailed Protocol: IC50 Determination
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO.
-
Assay Performance: Perform the luminescence-based kinase assay as described in Part 1, but instead of a single concentration, add the serial dilution of the compound to the assay plate.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., a four-parameter logistic equation) to calculate the IC50 value.
-
| Parameter | Description | Example Value |
| Top | The maximum % inhibition (asymptote) | 100% |
| Bottom | The minimum % inhibition (asymptote) | 0% |
| LogIC50 | The logarithm of the compound concentration that gives a response halfway between the top and bottom. | -6.0 (for an IC50 of 1 µM) |
| HillSlope | The steepness of the curve. | 1.0 |
Part 3: Cell-Based Assay for Target Engagement
After confirming direct enzymatic inhibition, it is crucial to determine if the compound can engage its target in a cellular environment. A cell-based assay can measure the inhibition of the p38 signaling pathway by quantifying the phosphorylation of a downstream substrate, such as MAPK-activated protein kinase 2 (MK2).
Principle of the In-Cell Western™ Assay
The In-Cell Western™ assay is an immunocytochemical method performed in a microplate format. Cells are treated with the compound, stimulated to activate the p38 pathway, and then fixed and permeabilized. Two primary antibodies are used: one that specifically recognizes the phosphorylated form of the target protein (e.g., phospho-MK2) and another that recognizes the total amount of a housekeeping protein (for normalization). These antibodies are detected with spectrally distinct infrared dye-conjugated secondary antibodies, and the fluorescence is quantified using an infrared imaging system.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for the In-Cell Western™ assay to measure p38 pathway inhibition.
Detailed Protocol: In-Cell Western™ Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or U-937) into a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the p38 pathway by adding an appropriate agonist, such as anisomycin or UV radiation, for a predetermined amount of time (e.g., 30 minutes).
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based solution.
-
Permeabilize the cells with a detergent-based solution (e.g., Triton X-100) to allow antibody entry.
-
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey® Blocking Buffer).
-
Primary Antibody Incubation: Incubate the cells with a cocktail of two primary antibodies: a rabbit anti-phospho-MK2 (Thr334) antibody and a mouse anti-GAPDH antibody (for normalization).
-
Secondary Antibody Incubation: Incubate the cells with a cocktail of two infrared dye-conjugated secondary antibodies: an IRDye® 800CW goat anti-rabbit IgG and an IRDye® 680RD goat anti-mouse IgG.
-
Image Acquisition: Scan the plate using an infrared imaging system (e.g., a LI-COR® Odyssey® scanner).
-
Data Analysis:
-
Quantify the fluorescence intensity in both the 700 nm channel (GAPDH) and the 800 nm channel (phospho-MK2).
-
Normalize the phospho-MK2 signal to the GAPDH signal for each well.
-
Plot the normalized signal against the compound concentration to determine the cellular IC50.
-
Summary and Conclusion
This application note outlines a systematic, multi-tiered approach for characterizing the biological activity of this compound, using its potential inhibition of the p38 MAPK pathway as a representative example. By progressing from a high-throughput biochemical screen to a mechanistic dose-response analysis and finally to a target engagement assay in a cellular context, researchers can build a comprehensive profile of the compound's activity. The detailed protocols and workflows provided herein offer a robust framework for the initial stages of drug discovery and development for novel chemical entities.
References
-
Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature reviews. Drug discovery, 2(9), 717–726. [Link]
-
Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert opinion on investigational drugs, 18(12), 1893–1905. [Link]
4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline in high-throughput screening
Application & Protocol Guide
Topic: High-Throughput Screening of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Screening this compound
The pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules built upon privileged scaffolds—molecular frameworks that are known to interact with multiple biological targets—serve as a fertile ground for identifying new lead compounds. The molecule this compound represents a compelling candidate for high-throughput screening (HTS) campaigns due to the convergence of two such scaffolds: the imidazole ring and the chloroaniline moiety.
The imidazole ring is a five-membered aromatic heterocycle that is a fundamental component of many biologically active molecules, including natural products like histidine and FDA-approved drugs.[1][2][3] Its unique electronic properties, hydrogen bonding capability, and ability to coordinate with metal ions allow it to interact with a wide array of enzymes and receptors.[1][2][4] Imidazole derivatives have been extensively investigated for a plethora of pharmacological activities, including anticancer, antifungal, and antiviral properties.[3][4][5] In oncology, imidazole-containing compounds have been shown to modulate diverse targets such as kinases, microtubules, and histone deacetylases.[5]
The chloroaniline moiety is also a critical building block in pharmaceutical synthesis.[6][7] The chlorine atom, as a substituent on an aromatic ring, can significantly influence a molecule's steric and electronic properties, potentially enhancing binding affinity and metabolic stability.[8][9]
Given this background, this compound is hypothesized to be a potential modulator of key signaling pathways implicated in disease. This guide provides a comprehensive framework for systematically evaluating this compound in a high-throughput screening setting, focusing on a hypothetical campaign to identify inhibitors of a critical oncology target, Cyclin-Dependent Kinase 2 (CDK2).
Part 1: HTS Campaign Strategy & Workflow
A successful HTS campaign requires a multi-stage approach to identify and validate true hits while eliminating false positives.[10] Our strategy is designed as a funnel, starting with a broad primary screen to identify all potential modulators of CDK2 activity, followed by increasingly stringent secondary and counter-screens to confirm potency, selectivity, and cellular activity.
Experimental Workflow Diagram
The overall workflow is designed to maximize efficiency and data quality, progressing from a high-throughput biochemical assay to lower-throughput, more complex cell-based assays.
Caption: High-Throughput Screening Funnel for CDK2 Inhibitor Discovery.
Part 2: Primary Screening Protocol (Biochemical Assay)
The objective of the primary screen is to rapidly identify compounds that inhibit the enzymatic activity of our target, CDK2, in a biochemical format.[11] We will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method suitable for HTS.[12]
Principle of the TR-FRET Kinase Assay
This assay measures the phosphorylation of a biotinylated peptide substrate by the CDK2/Cyclin E enzyme complex. A Europium (Eu)-labeled anti-phospho-serine antibody binds to the phosphorylated peptide. When a Streptavidin-Allophycocyanin (SA-APC) conjugate is added, it binds to the biotin moiety on the peptide, bringing the Eu donor and APC acceptor into close proximity. Excitation of the Eu donor results in energy transfer to the APC acceptor, which then emits light at a specific wavelength. An inhibitor, such as this compound, will prevent peptide phosphorylation, disrupting the FRET signal.
Materials & Reagents
| Reagent/Material | Supplier | Purpose |
| Recombinant Human CDK2/CycE | Vendor A | Enzyme Source |
| Biotin-Histone H1 Peptide | Vendor B | Substrate |
| ATP (Adenosine Triphosphate) | Sigma-Aldrich | Phosphate Donor |
| Anti-Phospho-Histone H1 (pSer) Ab, Eu-labeled | Vendor C | FRET Donor |
| Streptavidin-APC | Vendor D | FRET Acceptor |
| 384-well Low-Volume Black Plates | Greiner | Assay Plates |
| This compound | In-house/Vendor | Test Compound |
| Staurosporine | Sigma-Aldrich | Positive Control Inhibitor |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | Solvent/Negative Control |
Step-by-Step Protocol
This protocol is optimized for a 384-well plate format.[13][14]
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., ECHO®), dispense 20 nL of this compound from a 10 mM DMSO stock into the appropriate wells of a 384-well assay plate. This yields a final assay concentration of 10 µM in a 20 µL reaction volume.
-
Dispense 20 nL of Staurosporine (1 mM stock) into positive control wells (final concentration: 1 µM).
-
Dispense 20 nL of pure DMSO into negative control wells ("high signal") and buffer-only wells ("low signal").
-
-
Enzyme/Substrate Addition:
-
Prepare an enzyme/substrate master mix in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
The final concentration in the well should be 5 nM CDK2/CycE and 1 µM Biotin-Histone H1 peptide.
-
Using a multi-drop dispenser, add 10 µL of this mix to each well.
-
Centrifuge the plates at 1,000 rpm for 1 minute and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP master mix in kinase assay buffer to a final concentration of 20 µM (at the Kₘ for ATP).
-
Add 10 µL of the ATP mix to all wells to start the reaction.
-
Incubate the plates at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mix containing the Eu-labeled antibody and SA-APC in detection buffer.
-
Add 10 µL of the detection mix to all wells to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET enabled plate reader (e.g., PHERAstar®), measuring emission at both the acceptor (665 nm) and donor (620 nm) wavelengths.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) for each well.
-
Data Analysis and Quality Control
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Low_Control) / (Ratio_High_Control - Ratio_Low_Control))
-
-
Assess Assay Quality (Z'-factor):
-
Hit Selection:
-
Primary hits are typically defined as compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls (or a simpler cutoff, e.g., >50% inhibition).
-
Part 3: Hit Confirmation and Secondary Assays
Hits from the primary screen require rigorous validation to confirm their activity and rule out artifacts.[10] This phase involves re-testing the original compound and performing dose-response analysis, followed by cell-based assays to establish biological relevance.
Protocol 1: Dose-Response and IC₅₀ Determination
-
Source Fresh Compound: Obtain a fresh, powdered sample of this compound to rule out degradation or contamination of the screening stock. Prepare a new 10 mM stock in DMSO.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series in DMSO.
-
Assay Execution: Perform the TR-FRET biochemical assay as described above, using the dilution series to test the compound across a range of concentrations (e.g., 100 µM to 5 nM).
-
Data Analysis: Plot percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Protocol 2: Cell-Based Proliferation Assay
This assay determines if the compound's enzymatic inhibition translates to an anti-proliferative effect in a relevant cancer cell line, such as MCF-7 (breast cancer), which has well-characterized CDK2 activity.
-
Cell Culture and Plating:
-
Culture MCF-7 cells in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into 384-well white, clear-bottom plates at a density of 2,000 cells/well in 40 µL of media.[15]
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Add the compound using a dose-response curve as prepared for the IC₅₀ determination.
-
Incubate the cells with the compound for 72 hours.
-
-
Viability Measurement (CellTiter-Glo®):
-
The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels as an indicator of metabolically active cells.[15][16]
-
Equilibrate the plates and reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to DMSO-treated controls (100% viability) and wells with no cells (0% viability).
-
Plot the normalized viability against the log of compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Target Engagement Logic
A key step in validation is to confirm that the observed cellular phenotype (e.g., growth inhibition) is a direct result of the compound engaging its intended target.
Caption: Causal pathway from CDK2 inhibition to cellular effect.
To validate this pathway, a Western blot can be performed on lysates from cells treated with the compound. A dose-dependent decrease in the phosphorylation of the Retinoblastoma protein (pRb), a direct substrate of CDK2, would provide strong evidence of target engagement.
Part 4: Data Interpretation & Next Steps
The culmination of this HTS campaign is the identification of validated hits that can serve as starting points for a lead optimization program.
Criteria for a Validated Hit
A high-quality hit compound, such as this compound, should meet the following criteria:
| Parameter | Desired Outcome | Rationale |
| Biochemical IC₅₀ | < 1 µM | Demonstrates potent inhibition of the target enzyme. |
| Cellular GI₅₀ | < 10 µM | Shows the compound can enter cells and exert a biological effect. |
| IC₅₀ vs. GI₅₀ Correlation | GI₅₀ within 10-fold of IC₅₀ | Suggests the cellular phenotype is linked to target inhibition. |
| pRb Phosphorylation | Dose-dependent decrease | Provides direct evidence of target engagement in a cellular context. |
| Promiscuity Flags | Inactive in counter-screens | Rules out non-specific mechanisms of action and frequent hitters.[10] |
Upon successful validation, the next steps involve initiating a medicinal chemistry effort. This includes exploring the structure-activity relationship (SAR) by synthesizing or purchasing analogs of this compound to improve potency, selectivity, and drug-like properties.[13]
References
- Vertex AI Search, "Significance of Imidazole in Cancer Drug Discovery: Recent Advancements",
- Vertex AI Search, "Imidazole as a Promising Medicinal Scaffold: Current St
- Vertex AI Search, "Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF",
- Vertex AI Search, "Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed",
- Vertex AI Search, "Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit",
- Vertex AI Search, "A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed",
- Vertex AI Search, "Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS)",
- Vertex AI Search, "Imidazoles as Potential Anticancer Agents: An Upd
- Vertex AI Search, "High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF",
- Vertex AI Search, "A pragmatic approach to hit validation following biochemical high-throughput screening",
- Vertex AI Search, "High-Throughput Screening (HTS) in Drug Discovery | Danaher Life Sciences",
- Vertex AI Search, "High-Throughput Screening in Drug Discovery Explained | Technology Networks",
- Vertex AI Search, "2-Chloroaniline: A Cornerstone in Pharmaceutical Synthesis and Innov
- Vertex AI Search, "4-Chloroaniline: A Crucial Intermedi
- Vertex AI Search, "Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response p
- Vertex AI Search, "Drug Discovery HTS Assay Types & Definitions | Thermo Fisher Scientific - US",
- Vertex AI Search, "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central",
- Vertex AI Search, "Design, synthesis, and structure-activity relationship of novel aniline deriv
- Vertex AI Search, "Biochemical Assay Services - Evotec",
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Strategic Purification of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline: From Crude Synthesis to High-Purity Intermediate
An Application Guide by a Senior Application Scientist
Abstract
4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline is a key heterocyclic building block in pharmaceutical synthesis, where its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of even trace impurities can impact downstream reactions and introduce potential toxicological risks.[1][2] This guide provides a comprehensive overview of robust, field-proven techniques for the purification of this compound. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern the choice of methodology, empowering researchers to troubleshoot and adapt these protocols effectively. This document covers impurity profiling, acid-base extraction, advanced column chromatography, and strategic recrystallization, culminating in a validated workflow for achieving >99% purity.
Foundational Analysis: Understanding the Molecule
Before any purification can be designed, a thorough understanding of the target molecule's physicochemical properties is essential. This compound possesses distinct features that we can exploit:
-
Dual Basicity: The molecule contains two basic nitrogen centers: the secondary aniline nitrogen and the imidazole ring. The imidazole ring (pKa of the conjugate acid is ~7) is generally more basic than the aniline moiety (pKa of the conjugate acid is ~4-5). This differential basicity is a powerful tool for separation.
-
Polarity: The presence of the imidazole ring and the secondary amine makes the molecule moderately polar. This polarity is key to selecting appropriate chromatography and recrystallization solvent systems.
-
Aromaticity: The two aromatic rings (chlorobenzene and imidazole) suggest that the compound is likely a solid at room temperature and may be amenable to recrystallization from common organic solvents.[3]
-
Potential for Salt Formation: The basic nature of the molecule allows for the formation of salts (e.g., hydrochlorides) by reacting it with acid.[4][5] This dramatically increases its aqueous solubility, a cornerstone of extractive purification.
Likely Impurities: Based on common synthetic routes (e.g., reductive amination of 4-chloroaniline with imidazole-2-carboxaldehyde or nucleophilic substitution), potential impurities include:
-
Unreacted starting materials (4-chloroaniline, imidazole-2-carboxaldehyde).
-
By-products from side reactions.[6]
-
Products of over-alkylation or degradation.
-
Residual solvents and reagents from the synthesis.[7]
The Integrated Purification Workflow
A multi-step approach is typically required to achieve high purity. The following workflow illustrates a logical progression from a raw, crude solid to a highly purified final product.
Caption: Integrated workflow for purifying this compound.
Protocol 1: Acid-Base Liquid-Liquid Extraction
Principle: This technique is the workhorse for purifying amines.[8] It leverages the ability of the basic amine to be protonated by an acid, forming a water-soluble salt.[9][10] This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. The process is then reversed by adding a base to regenerate the free amine, which can be extracted back into an organic solvent.[11]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction of Amine: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate. The protonated amine salt will move into the bottom aqueous layer.
-
Expert Insight: Repeat this extraction on the organic layer two more times with fresh 1 M HCl to ensure complete transfer of the amine.
-
-
Isolate and Combine: Drain and collect the aqueous layers. The original organic layer, now containing neutral impurities, can be discarded.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate solution) while stirring until the pH is basic (pH 9-10, verified with pH paper).[9] You will likely observe the neutral amine precipitating out, making the solution cloudy.[8]
-
Causality Note: Slow addition of base while cooling is critical to control the exothermic neutralization reaction. Adding sodium bicarbonate is safer but may require more volume and cause significant foaming from CO2 evolution.[8]
-
-
Back-Extraction: Add fresh ethyl acetate or DCM to the separatory funnel containing the basified aqueous mixture. Shake vigorously to extract the now-neutral amine back into the organic layer.
-
Final Wash & Dry: Drain the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified, free amine.
| Parameter | Value/Reagent | Rationale |
| Organic Solvent | Ethyl Acetate / DCM | Good solubility for the neutral amine, immiscible with water. |
| Aqueous Acid | 1 M HCl | Sufficiently strong to protonate both amine centers. |
| Aqueous Base | 2 M NaOH / Sat. NaHCO₃ | Regenerates the free amine from its salt form. |
| Drying Agent | Anhydrous Na₂SO₄ | Removes trace water from the final organic extract. |
Protocol 2: Flash Column Chromatography
Principle: When acid-base extraction is insufficient to remove impurities with similar basicity, column chromatography provides superior separation based on differential adsorption to a stationary phase.[12][13] For basic compounds like our target, special considerations are needed to prevent poor separation (streaking) on standard silica gel.[14]
Decision-Making for Method Development:
Caption: Logic diagram for selecting chromatography conditions.
Step-by-Step Methodology (Silica Gel with Modifier):
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate mobile phase. A common starting point is a mixture of a non-polar solvent (like DCM or ethyl acetate) and a polar solvent (like methanol). For this molecule, a system of 5-10% Methanol in DCM is a good starting point.
-
Mitigate Streaking: As determined above, basic amines often streak on acidic silica gel. To counteract this, add a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the mobile phase (typically 0.5-1% by volume).[14] This neutralizes the acidic silanol groups on the silica surface, leading to sharp, well-defined bands.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude material from the previous step in a minimum amount of the mobile phase. Alternatively, for better resolution, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the mobile phase through the column, collecting fractions. Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.
-
Isolation: Combine the fractions that contain the pure product, and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Principle: Recrystallization is an excellent final polishing step to remove trace impurities and obtain a highly crystalline product. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[3] A common issue with amines is "oiling out," where the compound separates as a liquid instead of forming crystals.[15]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, solvents like isopropanol, acetonitrile, or ethyl acetate/hexane mixtures are good candidates.
-
Dissolution: Place the purified solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until all the solid dissolves. If it doesn't fully dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Slow Cooling (Crucial Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined crystals.
-
Troubleshooting "Oiling Out": If an oil forms, reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool even more slowly. Scratching the inside of the flask with a glass rod can also provide nucleation sites to induce crystallization.[15]
-
-
Induce Further Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to obtain the final, high-purity product.
Alternative Strategy: Salt Crystallization If the free base fails to crystallize well, an alternative is to crystallize its salt.[5] Dissolve the purified amine in a solvent like isopropanol or ethanol and add a stoichiometric amount of an acid (e.g., HCl in ether or acetic acid).[16] The resulting salt often has much better crystallization properties.
Purity Assessment and Characterization
No purification is complete without rigorous analytical validation.[17] The following methods should be used to confirm purity and identity.
| Technique | Purpose | Typical Conditions / Observations |
| HPLC | Quantitative Purity Analysis | Column: C18 reversed-phase. Mobile Phase: Gradient of Water (with 0.1% formic acid or TFA) and Acetonitrile.[14] Detection: UV at ~254 nm. Purity is determined by the area percentage of the main peak.[17] |
| ¹H NMR | Structural Confirmation | Confirms the chemical structure by showing characteristic peaks for aromatic, imidazole, methylene, and amine protons. The absence of impurity peaks is a strong indicator of purity. |
| LC-MS | Identity Confirmation | Provides the molecular weight of the compound, confirming its identity. Can also help identify the mass of any co-eluting impurities.[17] |
| TLC | Quick Purity Check | A single spot in multiple solvent systems suggests high purity. Used extensively during chromatography. |
References
-
Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]
-
Title: Amine workup : r/Chempros Source: Reddit URL: [Link]
-
Title: Acid–base extraction Source: Wikipedia URL: [Link]
-
Title: How to recrystallization amine compound and it is not soluble in common organic solvents Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs Source: PharmaTutor URL: [Link]
-
Title: Acid and Base Extraction Source: Engineering Ideas Clinic - Confluence URL: [Link]
-
Title: How to purify Amine? Source: YouTube URL: [Link]
-
Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]
-
Title: Recrystallization and Crystallization Source: University of California, Irvine URL: [Link]
-
Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL: [Link]
-
Title: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation Source: IJRAR.org URL: [Link]
-
Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Mastering Column Chromatography: Techniques and Tips Source: Chrom Tech, Inc. URL: [Link]
-
Title: column chromatography & purification of organic compounds Source: YouTube URL: [Link]
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- 17. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
For: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and active pharmaceutical ingredient (API) synthesis.
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and an optimized protocol for the synthesis of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline. Our focus is to address common challenges and provide scientifically grounded solutions to improve reaction yield and purity.
Synthesis Overview and Core Mechanism
The most common and efficient method for synthesizing this compound is through a one-pot reductive amination. This process involves the reaction of 1H-imidazole-2-carbaldehyde with 4-chloroaniline to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
The key to a high-yielding reaction lies in carefully managing two distinct phases within a single pot:
-
Imine Formation: An acid-catalyzed condensation between the aldehyde and the aniline. This is a reversible equilibrium-driven step.
-
Reduction: The selective reduction of the formed iminium ion by a mild hydride donor.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mild nature and remarkable selectivity for reducing the protonated imine over the starting aldehyde.[1][2][3]
Caption: Overall workflow for the one-pot synthesis.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific experimental issues in a direct Q&A format.
Q1: My reaction shows low or no conversion of starting materials. What is the primary cause?
A1: The most common culprit for low conversion is inefficient imine formation. The nucleophilicity of 4-chloroaniline is significantly reduced by the electron-withdrawing effect of the chlorine atom, making the initial nucleophilic attack on the aldehyde less favorable compared to more electron-rich anilines.[4][5]
-
Causality & Solution: Imine formation is an equilibrium that is highly pH-dependent.
-
Problem: If the pH is too high (basic), the dehydration of the carbinolamine intermediate is not effectively catalyzed. If the pH is too low (highly acidic), the aniline nitrogen becomes protonated, rendering it non-nucleophilic.[6][7][8][9]
-
Action: The optimal pH for imine formation is typically weakly acidic, around 4.5-5.[8][9] Adding a catalytic amount of acetic acid (0.1-0.25 equivalents) is often sufficient to promote the reaction without deactivating the aniline. You can check the pH of your reaction mixture with a wetted pH strip.
-
Action: To drive the equilibrium forward, remove the water byproduct. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture before the addition of the reducing agent.
-
Q2: My TLC shows the aldehyde is consumed, but I'm not getting the desired product. Instead, I see a new spot at the baseline and another spot corresponding to 2-imidazolylmethanol.
A2: This pattern strongly suggests two competing side reactions are dominating:
-
Aldehyde Reduction: The reducing agent is reducing the starting aldehyde to its corresponding alcohol (2-imidazolylmethanol) before it can form the imine.
-
Imine Hydrolysis: The intermediate imine is forming but is unstable in the reaction conditions and hydrolyzing back to the starting materials, which are then consumed by other pathways.
-
Causality & Solution: This issue typically arises from using an overly reactive reducing agent or adding the reducing agent prematurely.
-
Problem: Reagents like sodium borohydride (NaBH₄) are capable of reducing aldehydes directly, especially under neutral or slightly acidic conditions.[10]
-
Action: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃). It is sterically hindered and less reactive, making it highly selective for the protonated iminium ion over the neutral aldehyde.[1][3] Ensure the reducing agent is added after allowing sufficient time for imine formation (typically 30-60 minutes at room temperature).
-
Q3: I'm observing a significant byproduct with a slightly higher Rf than my product, suggesting dialkylation.
A3: While less common with weakly nucleophilic anilines, dialkylation can occur where the product (a secondary amine) reacts with another molecule of the aldehyde to form a tertiary amine.
-
Causality & Solution: This side reaction is favored when there is a significant excess of the aldehyde or when the reaction is run for an extended period at elevated temperatures.
-
Problem: The secondary amine product can be more nucleophilic than the starting 4-chloroaniline, leading to a second reductive amination.
-
Action: Carefully control the stoichiometry. Use a slight excess of the aniline (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is fully consumed before it can react with the product. Avoid high temperatures unless necessary, as this can accelerate the rate of the undesired second alkylation.[1]
-
Q4: My final product is difficult to purify from a persistent, polar impurity. What is it and how can I remove it?
A4: The most common polar impurity is unreacted starting imidazole, salts, or byproducts from the reducing agent (like acetate salts). The basic nature of the imidazole ring in both the starting material and product can cause tailing on silica gel chromatography.[11]
-
Causality & Solution: Purification challenges arise from the similar polarities of imidazole-containing compounds and their interaction with acidic silica gel.
-
Problem: The basic nitrogen atoms in your product and starting materials can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing.
-
Action 1 (Chromatography): Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A mobile phase of Dichloromethane/Methanol with 0.5-1% triethylamine (TEA) or ammonia is highly effective. The base neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.[11]
-
Action 2 (Acid-Base Extraction): Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane). Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove acetic acid and other acidic impurities. Then, wash with brine to remove water-soluble salts. This significantly simplifies the subsequent chromatographic purification.[11]
-
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for this specific reaction?
A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is unequivocally the superior choice for this synthesis. The table below outlines the reasoning.
| Reducing Agent | Pros | Cons for this Synthesis | Recommendation |
| NaBH(OAc)₃ | Mild, selective for iminium ions[1][3]; Tolerates mild acid; Non-toxic byproducts. | More expensive than NaBH₄. | Highly Recommended. The selectivity prevents aldehyde reduction, which is a major issue. |
| NaBH₃CN | Selective for iminium ions at pH 6-8. | Highly toxic (liberates HCN); Less effective with electron-deficient anilines; Sluggish reaction rates.[5] | Not Recommended. The toxicity and performance drawbacks outweigh any benefits. |
| NaBH₄ | Inexpensive, powerful reducing agent. | Non-selective. Will readily reduce the starting aldehyde; Requires careful pH control and often a two-step procedure. | Not Recommended for a one-pot protocol. Leads to significant byproduct formation. |
Q: How can I effectively monitor the reaction's progress using Thin-Layer Chromatography (TLC)?
A: TLC is an essential tool. A good starting eluent system is 10% Methanol in Dichloromethane (+ 0.5% Triethylamine) .
-
Prepare a 3-lane TLC plate: [12]
-
Lane 1 (Left): Spot the starting 1H-imidazole-2-carbaldehyde.
-
Lane 2 (Center): "Co-spot" - spot the starting aldehyde first, then spot the reaction mixture directly on top of it.
-
Lane 3 (Right): Spot the reaction mixture.
-
-
Monitor Two Stages:
-
After 1 hour (Imine Formation): You should see the aldehyde spot (Lane 1) diminish in intensity in the reaction mixture (Lane 3). A new, often less polar, spot for the imine may appear, or it may be difficult to resolve from the aldehyde. The key is to see aldehyde consumption.
-
After Adding NaBH(OAc)₃: The aldehyde spot should completely disappear, and a new, more polar spot corresponding to the final amine product should appear. The reaction is complete when the starting materials are no longer visible.[13][14]
-
| Observation on TLC (Reaction Mixture Lane) | Possible Interpretation | Suggested Action |
| Strong aldehyde spot remains after 1 hr. | Inefficient imine formation. | Add a small amount of acetic acid or a dehydrating agent. |
| Aldehyde spot gone, but no product spot. New spot at baseline. | Imine formed but is not being reduced, or product is highly polar. | Confirm reducing agent activity. Try a more polar eluent for TLC. |
| Three spots: Aldehyde, Product, and a spot in between. | Incomplete reduction of the imine. | Allow more reaction time or add a small additional portion of NaBH(OAc)₃. |
Optimized Experimental Protocol
This protocol is designed for a 10 mmol scale and incorporates the troubleshooting solutions discussed above.
Reagents & Quantities:
| Reagent | MW ( g/mol ) | Amount | Mmol | Equivalents |
| 1H-imidazole-2-carbaldehyde | 96.09 | 0.96 g | 10.0 | 1.0 |
| 4-Chloroaniline | 127.57 | 1.40 g | 11.0 | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 3.18 g | 15.0 | 1.5 |
| Acetic Acid (Glacial) | 60.05 | 115 µL | 2.0 | 0.2 |
| 1,2-Dichloroethane (DCE) | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-2-carbaldehyde (0.96 g, 10.0 mmol) and 4-chloroaniline (1.40 g, 11.0 mmol).
-
Dissolution: Add 50 mL of 1,2-dichloroethane (DCE) and stir until all solids are dissolved.
-
Acid Catalysis: Add glacial acetic acid (115 µL, 2.0 mmol) to the mixture.
-
Imine Formation: Stir the reaction at room temperature for 60 minutes. Monitor the consumption of the aldehyde by TLC.
-
Reduction: Once imine formation is evident (or after 60 minutes), add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Note: The reaction may gently effervesce.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for the disappearance of starting materials and the formation of the product by TLC.
-
Quenching: Slowly pour the reaction mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and neutralize the acetic acid. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).
-
Washing: Combine all organic layers and wash with brine (1 x 50 mL).
-
Drying & Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient eluent of 0% to 10% Methanol in Dichloromethane containing 0.5% triethylamine. Combine fractions containing the pure product and remove the solvent to yield this compound.
Troubleshooting Logic Diagram
This diagram provides a visual decision-making tool for common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
References
-
ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? [Online forum]. Available at: [Link]
-
Thieme Chemistry. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(10), pp.1558-1573. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Acid in Imine Formation. [Online forum]. Available at: [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? [Online forum]. Available at: [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Yilmaz, F., & Azarkan, S. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
OpenStax. (2023). Nucleophilic Addition of Amines: Imine and Enamine Formation. Organic Chemistry. Available at: [Link]
-
Yilmaz, F., & Azarkan, S. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115 Handout. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Available at: [Link]
-
Lumen Learning. (n.d.). Imine formation. Organic Chemistry II. Available at: [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Available at: [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]
-
ResearchGate. (n.d.). The effect of pH. (1) p-Chloroaniline; (2) 2,4,5-trimethylaniline; (3) 4-aminobiphenyl. [Image from publication]. Available at: [Link]
-
ResearchGate. (n.d.). Key steps for the one-pot reductive amination from nitroarenes and aldehydes. [Image from publication]. Available at: [Link]
-
Wang, X., et al. (2020). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles. ACS Catalysis. Available at: [Link]
-
Ghorai, P., & Kumar, A. (2015). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications. Available at: [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? [Online forum]. Available at: [Link]
-
YouTube. (2024). TLC for reaction monitoring #chemistry. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
ResearchGate. (n.d.). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. Available at: [Link]
-
Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]
-
Organic Synthesis Archive. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available at: [Link]
-
Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]
-
PubMed. (2013). Reductive amination of tertiary anilines and aldehydes. Chemical Communications. Available at: [Link]
-
Jagtap, S., et al. (2016). Copper-catalyzed reductive amination of aromatic and aliphatic ketones with anilines using environmental-friendly molecular hydrogen. Green Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis, characterization, and in vitro SAR evaluation of N,N'-Bis(arylmethyl)-C2-alkyl substituted imidazolium salts. PMC. Available at: [Link]
-
PubMed. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Available at: [Link]
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Technical Support Center: 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline Experiments
Welcome to the technical support center for experiments involving 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Synthesis via Reductive Amination
The most common route to synthesize this compound is through the reductive amination of 1H-imidazole-2-carboxaldehyde and 4-chloroaniline. This process involves the formation of an intermediate imine, which is then reduced to the target secondary amine.
Question 1: My reductive amination reaction is showing low yield or is not proceeding to completion. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in this reductive amination can stem from several factors, primarily related to imine formation and the choice of reducing agent.
Causality and Optimization:
-
Inefficient Imine Formation: The initial condensation between 1H-imidazole-2-carboxaldehyde and 4-chloroaniline to form the imine is a reversible equilibrium reaction. The removal of water drives the equilibrium towards the imine product.
-
Troubleshooting:
-
Azeotropic Water Removal: If your solvent system allows (e.g., toluene or a similar azeotrope-forming solvent), use a Dean-Stark apparatus to remove water as it forms.
-
Drying Agents: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the reaction mixture can be effective.
-
pH Control: Imine formation is often catalyzed by mild acid. The optimal pH is typically between 4 and 5.[1] If the medium is too acidic, the aniline starting material will be protonated and become non-nucleophilic. If it's too basic, the aldehyde carbonyl will not be sufficiently activated. Consider adding a catalytic amount of a mild acid like acetic acid.
-
-
-
Choice and Reactivity of Reducing Agent: The selection of the reducing agent is critical. The reducing agent should selectively reduce the imine in the presence of the starting aldehyde.
-
Troubleshooting:
-
Sodium Borohydride (NaBH₄): This is a common and cost-effective reducing agent. However, it can also reduce the starting aldehyde, leading to the formation of (1H-imidazol-2-yl)methanol as a byproduct.[1][2] To minimize this, it's best to allow sufficient time for the imine to form before adding the NaBH₄.[2]
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Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder than NaBH₄ and is particularly effective at reducing imines at a pH where aldehydes and ketones are less reactive.[1][3] This allows for a one-pot reaction where all components can be mixed from the start.[1][3] However, be aware of the potential for toxic cyanide byproducts during workup.[3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is often preferred for its non-toxic byproducts.[1][2] It is particularly effective in solvents like dichloromethane (DCM) or dichloroethane (DCE).[2]
-
-
Experimental Protocol: Optimized One-Pot Reductive Amination
-
To a stirred solution of 1H-imidazole-2-carboxaldehyde (1.0 eq) and 4-chloroaniline (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.
-
Once imine formation is observed, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress until completion.
-
Proceed to the workup procedure.
Question 2: I am observing significant amounts of (1H-imidazol-2-yl)methanol and unreacted 4-chloroaniline in my crude product. How can I prevent this?
Answer:
The presence of (1H-imidazol-2-yl)methanol indicates that your reducing agent is reducing the starting aldehyde before it can react with the aniline. Unreacted 4-chloroaniline suggests incomplete imine formation or that the imine is not being effectively reduced.
Troubleshooting Flowchart:
Sources
Technical Support Center: Synthesis of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Welcome to the technical support center for the synthesis of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The two most common synthetic routes to this compound are:
-
Route A: Nucleophilic Substitution using 2-(chloromethyl)-1H-imidazole and 4-chloroaniline.
-
Route B: Reductive Amination of imidazole-2-carboxaldehyde with 4-chloroaniline.
Each route, while effective, presents a unique set of challenges, primarily in the form of side reactions that can lead to impure products and reduced yields. This guide will address these specific issues in a question-and-answer format, providing both preventative measures and corrective actions.
Part 1: Troubleshooting Guide for Route A: Nucleophilic Substitution
This route involves the direct reaction between 4-chloroaniline and 2-(chloromethyl)-1H-imidazole, typically in the presence of a base. The chloromethyl group on the imidazole derivative serves as a reactive electrophile for the nucleophilic aniline.[1][2]
Diagram of Route A: Main and Side Reaction Pathways
Caption: Synthetic pathways in the nucleophilic substitution route.
Frequently Asked Questions (FAQs) for Route A
Question 1: My reaction is very slow or incomplete, and I have a significant amount of unreacted 4-chloroaniline. What is causing this?
Answer: This is a common issue and can be attributed to a few factors:
-
Reduced Nucleophilicity of 4-Chloroaniline: The chlorine atom at the para-position of the aniline ring is electron-withdrawing, which decreases the electron density on the nitrogen atom. This deactivates the nucleophilicity of the amine, making the reaction slower compared to unsubstituted aniline.[3]
-
Insufficient Base: A suitable base is required to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the resulting ammonium salt of 4-chloroaniline is no longer nucleophilic, effectively stopping the reaction.
-
Low Reaction Temperature: Like many nucleophilic substitution reactions, this process may require elevated temperatures to proceed at a reasonable rate.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a slight excess (1.1-1.5 equivalents). | To effectively scavenge the generated HCl without competing with the primary nucleophile. |
| Temperature | Increase the reaction temperature. Refluxing in a suitable solvent like acetonitrile or DMF is often effective. | To provide sufficient activation energy for the reaction to overcome the reduced nucleophilicity of the aniline. |
| Solvent | Use a polar aprotic solvent such as DMF or DMSO. | These solvents can help to solvate the transition state and increase the reaction rate. |
Question 2: I'm observing a significant amount of a higher molecular weight impurity in my final product. What is this and how can I prevent it?
Answer: This is likely due to over-alkylation, where the desired product, a secondary amine, acts as a nucleophile and reacts with another molecule of 2-(chloromethyl)-1H-imidazole to form a tertiary amine.
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of 4-chloroaniline (1.1-1.2 equivalents) relative to 2-(chloromethyl)-1H-imidazole. This ensures that the electrophile is the limiting reagent, minimizing the chance of the product reacting further.
-
Slow Addition: Add the 2-(chloromethyl)-1H-imidazole solution slowly to the solution of 4-chloroaniline and base. This maintains a low concentration of the alkylating agent throughout the reaction, favoring the formation of the primary product.[4]
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction once the starting 2-(chloromethyl)-1H-imidazole has been consumed to prevent the accumulation of the bis-alkylated product.
Question 3: My NMR spectrum is complex, with unexpected peaks suggesting an isomeric byproduct. What could be the cause?
Answer: While the primary amino group of 4-chloroaniline is the intended nucleophile, under certain conditions, the imidazole nitrogen of one molecule can be alkylated by another. The N-H of the imidazole ring is acidic and can be deprotonated by a strong base, creating a nucleophilic species that can react with the chloromethyl group of another molecule, leading to the formation of a dimeric impurity.
Mitigation Strategies:
-
Choice of Base: Avoid using very strong bases that can deprotonate the imidazole ring. A moderately hindered organic base like DIPEA is often sufficient.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize this side reaction.
Part 2: Troubleshooting Guide for Route B: Reductive Amination
This elegant one-pot reaction involves the formation of an imine intermediate from imidazole-2-carboxaldehyde and 4-chloroaniline, which is then reduced in situ to the desired secondary amine.[5][6]
Diagram of Route B: Main and Side Reaction Pathways
Caption: Synthetic pathways in the reductive amination route.
Frequently Asked Questions (FAQs) for Route B
Question 1: My yield is low, and I've isolated (1H-imidazol-2-yl)methanol as a major byproduct. Why did this happen?
Answer: This indicates that the reducing agent is reducing the starting aldehyde to the corresponding alcohol before it can form the imine with 4-chloroaniline. This is a common issue when using strong reducing agents or when imine formation is slow.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[7][8] | These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but will readily reduce the more electrophilic iminium ion intermediate.[7] |
| Reaction Conditions | Allow the aldehyde and aniline to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. | This allows for the formation of the imine intermediate, which can then be trapped by the reducing agent. |
| pH Control | Maintain a slightly acidic pH (around 5-6). A catalytic amount of acetic acid is often added. | Acid catalysis facilitates the dehydration step in imine formation. However, a pH that is too low can protonate the aniline, rendering it non-nucleophilic. |
Question 2: I'm observing an impurity with a mass corresponding to the addition of another imidazole-aldehyde unit. How can I avoid this?
Answer: This byproduct is likely a tertiary amine, formed when the desired secondary amine product reacts with another molecule of imidazole-2-carboxaldehyde to form a new iminium ion, which is then reduced.
Preventative Measures:
-
Stoichiometry: Use a slight excess of the amine (4-chloroaniline) to ensure the aldehyde is consumed.
-
Slow Addition of Aldehyde: If the above is not effective, consider slowly adding the imidazole-2-carboxaldehyde to a mixture of the aniline and the reducing agent. This keeps the aldehyde concentration low, minimizing the secondary reaction.
-
Monitor the Reaction: As with Route A, careful monitoring by TLC or LC-MS is crucial to stop the reaction at the optimal time.
Question 3: The reaction is not proceeding, and my starting materials are largely unconsumed, even after extended reaction times. What should I check?
Answer: Several factors could be at play here:
-
Water Removal: Imine formation is a condensation reaction that produces water. If water is not effectively removed, the equilibrium may not favor imine formation. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO4) or using a Dean-Stark apparatus can be beneficial.
-
Catalyst: Ensure that a catalytic amount of acid (e.g., acetic acid) is present to facilitate imine formation.
-
Reagent Quality: Verify the purity and activity of your starting materials and reagents, especially the reducing agent, which can degrade over time.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (Route A)
-
To a stirred solution of 4-chloroaniline (1.1 eq) and triethylamine (1.2 eq) in acetonitrile (0.2 M) at room temperature, add a solution of 2-(chloromethyl)-1H-imidazole hydrochloride (1.0 eq) in acetonitrile dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Reductive Amination (Route B)
-
To a solution of 4-chloroaniline (1.2 eq) in dichloroethane (DCE, 0.1 M), add imidazole-2-carboxaldehyde (1.0 eq) followed by a catalytic amount of acetic acid (0.1 eq).[4]
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.[4]
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.[4]
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC (typically 4-24 hours).[4]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography.[4]
References
-
Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Available at: [Link]
-
El-Faham, A., et al. (2015). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. ResearchGate. Available at: [Link]
-
de Oliveira, C. S. A., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 24(15), 2786. Available at: [Link]
- Mekouar, K., et al. (2022). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-... ResearchGate. Available at: https://www.researchgate.net/publication/362468504_Synthesis_and_crystal_structure_of_4-chloro-2-45-diphenyl-1H-imidazol-2-yl-6-
-
Madkour, H. M. F., et al. (2011). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 258-268. Available at: [Link]
-
Li, Y., et al. (2014). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Molecules, 19(11), 17799-17813. Available at: [Link]
-
Ghorab, M. M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(3), 614-623. Available at: [Link]
-
Ermolat'ev, D. S., & Van der Eycken, E. V. (2008). A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. The Journal of Organic Chemistry, 73(17), 6691-6697. Available at: [Link]
-
Taylor, R. D., et al. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 19(30), 6540-6556. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Semantic Scholar. Reaction strategies for synthesis of imidazole derivatives: a review. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5431. Available at: [Link]
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Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]
-
Ataman Kimya. 4-CHLOROANILINE. Available at: [Link]
-
Devi, M. M., et al. (2024). Synthesis of imidazole derivatives in the last 5 years: An update. Heterocyclic Communications, 30(1), 20230206. Available at: [Link]
-
Kumar, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potent antimicrobial and anticancer agents. Journal of Biomolecular Structure and Dynamics, 40(14), 6433-6453. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
ResearchGate. Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. Available at: [Link]
-
Organic Chemistry Reactions. Reductive Amination - Common Conditions. Available at: [Link]
-
Chemistry Steps. Reductive Amination. Available at: [Link]
-
Wikipedia. 4-Chloroaniline. Available at: [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: 4-CHLOROANILINE. Available at: [Link]
-
Çetinkaya, Y., et al. (2020). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-870. Available at: [Link]
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stability issues of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline in solution
Welcome to the technical support center for 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. While specific degradation kinetics for this molecule are not extensively published, this guide synthesizes information from its core structural motifs—a substituted aniline and an imidazole ring—to provide a robust framework for its successful handling and use.
General Stability Profile
This compound is a molecule that integrates two key chemical moieties: a 4-chloroaniline group and a 2-substituted 1H-imidazole group. Its stability in solution is therefore influenced by the properties of both.
-
The Aniline Moiety: The 4-chloroaniline portion of the molecule is susceptible to oxidation, a common degradation pathway for aromatic amines. This process can be accelerated by exposure to air (oxygen) and light, often resulting in the formation of colored impurities.[1]
-
The Imidazole Moiety: The imidazole ring is a heterocyclic aromatic amine. The nitrogen atoms can act as bases or nucleophiles. While the imidazole ring itself is generally stable, its environment, particularly pH, can significantly influence the molecule's overall charge and reactivity.[2] Imidazole derivatives can also form complexes with various divalent cations, which can be a source of instability or precipitation in buffered solutions.[2]
Based on these structural components, the primary factors affecting the stability of this compound in solution are pH, exposure to light, exposure to air (oxidation), temperature, and the specific solvent or buffer system used .
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound solutions.
Q1: What are the recommended storage conditions for stock solutions?
For maximum stability, concentrated stock solutions (e.g., in DMSO) should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The container should be tightly sealed and protected from light by using amber vials or by wrapping the vial in aluminum foil.[3][4] For short-term storage (a few days), 2-8°C is acceptable, provided the solution is protected from light.[2]
Q2: Which solvents are best for preparing solutions?
High-purity, anhydrous-grade solvents such as DMSO or DMF are typically used for preparing initial high-concentration stock solutions. For aqueous experimental buffers, it is crucial to first prepare a concentrated stock in an appropriate organic solvent and then dilute it into the aqueous medium. Direct dissolution in aqueous buffers may be difficult and can lead to precipitation. Always ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: How does solution pH affect the stability of this compound?
The pH of your solution is a critical stability parameter.
-
Acidic pH (below ~6.0): The imidazole ring (pKa of the conjugate acid is ~7) and the aniline nitrogen will be protonated. This can increase aqueous solubility but may also alter the compound's biological activity and make it susceptible to interactions with negatively charged species.[5][6]
-
Neutral to Alkaline pH: In this range, the molecule will be largely in its neutral form. While many imidazole-containing compounds are stable, some derivatives can be susceptible to degradation under strongly alkaline conditions.[7] It is recommended to maintain the pH of working solutions within a range of 6.2-7.8 where possible.[2]
Q4: Is this compound sensitive to light or air?
Yes. The 4-chloroaniline component makes the molecule susceptible to degradation upon exposure to light and air.[1] Oxidative degradation can lead to a change in solution color (e.g., yellowing or browning) and a loss of compound integrity. Therefore, all solutions should be protected from light and prepared with de-gassed solvents where feasible.[3][4] Storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.
Q5: Can I autoclave solutions of this compound?
While some simple imidazole solutions can be autoclaved, it is not recommended for this more complex molecule.[2] The combination of high temperature and pressure can accelerate degradation of the aniline moiety and potentially other parts of the structure. Sterilize your solutions by filtering through a 0.22 µm filter compatible with your solvent.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common stability-related issues encountered during experiments.
Issue 1: Solution Has Changed Color (e.g., Yellow, Brown)
| Probable Cause | Investigative Steps | Recommended Solution |
| Oxidation | 1. Was the solution exposed to light or left open to the air for an extended period? 2. Is the solvent old or of a lower purity grade? | 1. Prepare solutions fresh before each experiment. 2. Use high-purity, anhydrous solvents. 3. Store stock solutions and working solutions in amber vials or wrapped in foil.[3][4] 4. For sensitive experiments, purge the vial headspace with argon or nitrogen before sealing. |
Issue 2: Precipitate Observed in the Solution
| Probable Cause | Investigative Steps | Recommended Solution |
| Poor Solubility | 1. At what temperature did the precipitate form (e.g., after refrigeration)? 2. What is the final concentration of the compound and any organic co-solvent? | 1. Determine the solubility limit in your specific buffer system. 2. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) if your experiment allows. 3. Prepare a more dilute stock solution. |
| Salt Formation / pH Shift | 1. Did you dilute the DMSO stock into a highly acidic or basic buffer? 2. Does your buffer have high concentrations of salts? | 1. Adjust the pH of the final solution after adding the compound. 2. Test dilution into a buffer with a different composition or lower ionic strength. |
| Metal Chelation | 1. Does your buffer contain divalent cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺)? Imidazole is a known chelator of such ions.[2] | 1. If metal ions are not required for your experiment, consider adding a chelator like EDTA to the buffer. 2. Use a buffer system known to be free of contaminating metal ions. |
| Degradation | 1. Does the precipitate reappear even after gentle warming and redissolving? 2. Is the precipitate accompanied by a color change? | 1. The precipitate may be an insoluble degradation product. Discard the solution. 2. Analyze the solution's purity via HPLC to confirm degradation. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing stability issues.
Caption: Troubleshooting workflow for stability issues.
Recommended Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Materials: this compound (solid), high-purity anhydrous DMSO, sterile amber glass vial, sterile pipette tips, nitrogen or argon gas (optional).
-
Procedure:
-
Equilibrate the solid compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of solid in a sterile microfuge tube or directly into the amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex gently until the solid is completely dissolved. Gentle warming (to 30-37°C) may be applied if necessary, but avoid overheating.
-
(Optional but recommended) Purge the headspace of the vial with a gentle stream of nitrogen or argon for 15-30 seconds.
-
Seal the vial tightly with a screw cap containing a PTFE septum or liner.
-
Label clearly with compound name, concentration, solvent, and date.
-
Store at -20°C or -80°C for long-term storage.
-
Protocol 2: Basic Stability Assessment by HPLC
This protocol provides a framework to determine the stability of the compound in your specific experimental buffer.
-
Preparation:
-
Prepare a fresh solution of the compound in your final experimental buffer at the working concentration. Use a freshly thawed aliquot of your DMSO stock for this.
-
Prepare the mobile phase for HPLC analysis. A good starting point, based on methods for 4-chloroaniline, would be a buffered acetonitrile/water mixture.[8] For example: 70:30 (v/v) (Acetonitrile : 20 mM phosphate buffer, pH 7.0). This may require optimization.
-
Set up an HPLC system with a C18 column and a UV detector set to an appropriate wavelength (e.g., 220-254 nm, to be determined by a UV scan of the compound).
-
-
Experimental Procedure:
-
Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC to obtain the initial peak area of the parent compound.
-
Divide the remaining solution into two amber vials. Store one at your experimental temperature (e.g., 37°C) and one at a control temperature (e.g., 4°C).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each vial and inject it into the HPLC.
-
-
Data Analysis:
-
Record the peak area of the parent compound at each time point.
-
Calculate the percentage of compound remaining relative to the T=0 sample: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
-
Plot the % Remaining versus time for each condition to visualize the degradation rate. This will define the stability window for your experiments.
-
Caption: Workflow for a basic HPLC stability assessment.
References
-
Carl ROTH. Safety Data Sheet: 4-Chloroaniline. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Chloroaniline (Alternative). [Link]
-
Wang, J. et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. [Link]
-
Tarique, M. et al. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances. [Link]
-
Tamura, H. (2015). Stability Constants of Imidazole and Alkylimidazole-Copper(II)Complexes. ResearchGate. [Link]
-
Tarique, M. et al. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Semantic Scholar. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Refining Purification Methods for 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Welcome to the dedicated technical support guide for the purification of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-proven methods to achieve high purity. As a molecule featuring both a basic imidazole ring and an aniline moiety, its purification presents unique challenges that require a nuanced approach. This guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include unreacted starting materials such as 4-chloroaniline and 2-(chloromethyl)-1H-imidazole, or intermediates from the specific reaction pathway. Side-products from over-alkylation or the formation of isomeric products can also be present.[1] A thorough analysis of your crude material by techniques like LC-MS or NMR is crucial before selecting a purification strategy.[2][3]
Q2: My compound appears to be degrading on my silica gel column. What is happening?
A2: this compound contains two basic nitrogen atoms, making it susceptible to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption, peak tailing, and on-column degradation.[4] To mitigate this, consider deactivating the silica by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your mobile phase.[5] Alternatively, using a different stationary phase like alumina (basic or neutral) or a reversed-phase column (C18) may be more suitable.
Q3: Is recrystallization a viable purification method for this compound?
A3: Recrystallization can be a highly effective and scalable method if your crude material has a purity of >90% and a suitable solvent system can be identified. The key is finding a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when heated.[6] Given the compound's polarity, solvent systems like ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane are good starting points for screening.
Q4: How can I effectively remove the solvent after column chromatography without degrading the product?
A4: The purified fractions should be combined and the solvent removed under reduced pressure using a rotary evaporator. It is critical to use a water bath temperature that is appropriate for the solvent's boiling point (e.g., ≤ 40°C for solvents like dichloromethane or ethyl acetate) to avoid thermal degradation. For high-boiling point solvents like DMF or DMSO, which are sometimes used in HILIC purification, an alternative workup such as an aqueous extraction followed by removal of a lower-boiling organic solvent is necessary.
Troubleshooting Purification Challenges
This section addresses specific issues encountered during the purification of this compound.
1. Column Chromatography Issues
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing | - Strong interaction with acidic silica: The basic imidazole and aniline groups are interacting with silanol groups.[4] - Column overload: Too much sample has been loaded for the column size. | - Deactivate the stationary phase: Add 0.5-1% triethylamine or ammonia in methanol to your mobile phase to cap the acidic sites.[5] - Reduce sample load: Ensure the sample load is 1-5% of the silica gel mass. - Switch stationary phase: Consider using neutral alumina or a reversed-phase (C18) column. |
| Co-elution of Impurities | - Inappropriate mobile phase polarity: The chosen eluent system does not provide sufficient resolution between your compound and the impurity. | - Optimize the mobile phase: Perform a thorough TLC analysis with various solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane, Chloroform/Methanol).[5] - Use a gradient elution: Start with a low polarity mobile phase and gradually increase the polarity. This often helps separate compounds with similar Rf values.[5] |
| No Elution of Product | - Irreversible adsorption: The compound is too polar for the selected mobile phase and is permanently stuck to the silica gel. | - Drastically increase mobile phase polarity: Flush the column with a highly polar solvent system, such as 10-20% methanol in dichloromethane, often with a basic additive like triethylamine. - Consider an alternative technique: Acid-base extraction may be more suitable for isolating this basic compound from neutral or acidic impurities.[1] |
2. Recrystallization Issues
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | - Supersaturation is too high: The solution is too concentrated. - Cooling is too rapid: The compound does not have time to form a crystal lattice. - Inappropriate solvent system: The solvent's polarity may be too close to that of the solute.[6] | - Add more hot solvent: Add a small amount of the hot "good" solvent to the mixture to reduce saturation, then allow it to cool slowly.[6] - Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[5] - Use a co-solvent system: Dissolve the compound in a minimal amount of a "good" solvent while hot, then slowly add a miscible "poor" solvent (anti-solvent) until turbidity persists.[6] |
| No Crystal Formation | - Solution is not sufficiently saturated: The compound is too soluble in the chosen solvent even at low temperatures. - Lack of nucleation sites: Crystallization has not initiated. | - Reduce solvent volume: Slowly evaporate some of the solvent to increase the concentration.[6] - Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound if available. - Lower the temperature: If cooling at 0°C is ineffective, try a dry ice/acetone bath, but be mindful of the solvent's freezing point. |
| Recrystallized Product is Still Impure | - Ineffective solvent system: The impurities have similar solubility profiles to the desired compound in the chosen solvent. - Trapping of mother liquor: Impurities are trapped within the crystal lattice due to rapid crystal growth. | - Perform a second recrystallization: This can significantly improve purity, though some product loss is expected.[6] - Wash crystals thoroughly: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. |
Visualized Workflows
A logical approach to purification is paramount. The following diagrams illustrate decision-making processes for method selection and troubleshooting.
Caption: Decision tree for selecting a primary purification method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijacskros.com [ijacskros.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
addressing inconsistencies in biological assays with 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Welcome to the technical support center for 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot inconsistencies that may arise during biological assays involving this compound. Our goal is to provide you with the expertise and practical guidance to ensure the integrity and reproducibility of your experimental data.
Introduction: Understanding the Molecule
This compound is a small molecule featuring a chloroaniline moiety linked to an imidazole ring. Both of these chemical groups can contribute to its biological activity and, concurrently, to potential challenges in experimental assays. The imidazole ring, present in many biological molecules like histidine, can interact with metal ions and participate in hydrogen bonding.[1] The chloroaniline portion is a known pharmacophore but can also be associated with toxicity and off-target effects.[2] Understanding these inherent properties is the first step in troubleshooting assay inconsistencies.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are not reproducible. What are the common causes?
A1: Lack of reproducibility is a frequent challenge in early-stage drug discovery. For a molecule like this compound, the primary suspects are:
-
Compound Stability and Solubility: The compound may be degrading in your assay buffer or precipitating out of solution.
-
Stock Solution Integrity: Improper storage or multiple freeze-thaw cycles of your DMSO stock can lead to degradation or concentration inaccuracies.
-
Assay Interference: The compound itself might be interfering with your detection method (e.g., fluorescence, luminescence).
-
Batch-to-Batch Variability: If you have sourced the compound from different suppliers or are using different synthesized batches, there could be variations in purity.
Q2: I'm observing a decrease in compound potency over the course of my experiment. What should I investigate?
A2: A time-dependent loss of activity often points to compound instability in the aqueous assay buffer. The chloroaniline moiety can be susceptible to oxidation, and the overall molecule may not be stable at the pH or temperature of your assay. It is crucial to determine the compound's stability under your specific experimental conditions.
Q3: Could the imidazole group in the compound be causing assay artifacts?
A3: Yes, the imidazole moiety is known to cause several types of assay interference.[3] It can chelate metal ions, which might be essential for enzyme function in your assay. Furthermore, imidazole-containing compounds have the potential to interfere with fluorescence-based readouts.[4]
Q4: Are there known off-target effects for compounds containing a chloroaniline structure?
A4: Chloroanilines are a class of compounds that can exhibit a range of biological activities, including potential cytotoxicity.[2] At higher concentrations, the observed effect in your assay might be due to general cellular toxicity rather than specific target engagement. It is also important to consider potential interactions with other cellular components.
Troubleshooting Guides
Issue 1: High Variability in Potency (IC50/EC50) Values
This is a common and frustrating issue. The following workflow can help you systematically identify the source of the variability.
Caption: Troubleshooting workflow for inconsistent potency.
-
Preparation: Prepare a series of dilutions of this compound in your final assay buffer, starting from the highest intended concentration.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, particles).
-
Nephelometry: For a quantitative assessment, measure light scattering using a nephelometer. An increase in scattering indicates precipitation.
-
Centrifugation and HPLC Analysis:
-
Incubate the dilutions under your assay conditions for a set period.
-
Centrifuge the samples at high speed to pellet any precipitate.
-
Analyze the supernatant by HPLC to determine the actual concentration of the compound in solution.
-
-
Incubation: Prepare a solution of the compound in your assay buffer at a relevant concentration.
-
Time-Course Sampling: Incubate the solution under the exact conditions of your assay (temperature, light, CO2). Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
LC-MS Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining and to identify any potential degradation products.
| Time (hours) | Parent Compound Remaining (%) |
| 0 | 100 |
| 2 | 98 |
| 4 | 95 |
| 8 | 85 |
| 24 | 60 |
| Caption: Example stability data for a hypothetical compound. |
Issue 2: Suspected Assay Interference
The inherent chemical properties of this compound, particularly the imidazole ring, necessitate careful evaluation of potential assay interference.
Imidazole-containing compounds can possess intrinsic fluorescence or act as quenchers.[4][5]
-
Compound-Only Control: In a plate reader, measure the fluorescence of the compound in your assay buffer at the excitation and emission wavelengths of your assay.
-
Dose-Response in an Acellular System: Run a dose-response curve of your compound in the absence of the biological target to see if it affects the fluorescent substrate or product directly.
-
Orthogonal Assay: If significant interference is detected, validate your findings using a non-fluorescence-based orthogonal assay (e.g., a luminescence or label-free method).
Issue 3: Potential for Off-Target Cytotoxicity
It is crucial to distinguish between specific, on-target activity and non-specific effects due to cytotoxicity.
-
Cell Line Selection: Use a cell line that does not express the target of interest, or use the parental cell line if you are working with an over-expression system.
-
Viability Assay: Perform a standard cell viability assay (e.g., MTS, CellTiter-Glo®) with a dose-response of this compound.
-
Data Comparison: Compare the cytotoxicity profile (CC50) with the potency from your primary assay (IC50/EC50). A significant overlap suggests that the observed activity may be, at least in part, due to toxicity.
Caption: Decision tree for assessing cytotoxicity.
Advanced Troubleshooting: hERG Liability
Basic amines and lipophilic compounds are common structural alerts for inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiotoxicity.[6][7] Given the structure of this compound, early assessment of hERG liability is prudent.
Q5: Should I be concerned about hERG inhibition with this compound?
A5: Yes, the presence of a basic nitrogen in the imidazole ring and the overall lipophilicity could contribute to hERG channel affinity.[8][9] It is advisable to profile the compound in a hERG assay, especially if it is being considered for further development.
Troubleshooting hERG Assays:
-
False Negatives: Highly lipophilic compounds can stick to plastics or cell membranes, leading to a lower effective concentration in the assay and a falsely negative result.[6]
-
Time-Dependence: Some compounds exhibit time-dependent inhibition of the hERG channel, so standard, short-incubation assays may not be sufficient.[10]
-
Orthogonal Confirmation: It is best practice to confirm findings from a primary screen (e.g., a binding assay) with a functional assay, such as automated patch-clamp electrophysiology.[6]
References
- BenchChem. (n.d.). addressing poor reproducibility in bioactivity assays of imidazole compounds.
-
Chemsrc. (n.d.). 4-Chloro-N-methylaniline | CAS#:932-96-7. Retrieved from [Link]
-
Drug Hunter. (2024, August 16). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks [Video]. YouTube. [Link]
-
Ghosh, K., Dutta, S., Sarkar, B., & Mondal, P. (2023). Turn-off fluorescence of imidazole-based sensor probe for mercury ions. RSC Advances, 13(45), 31697–31703. [Link]
- Gopalakrishnan, R., et al. (2022). Unusual Fluorescent photoswitching of imidazole derivatives: Role of molecular conformation and twist angle controlled organic solid state fluorescence. Dyes and Pigments, 198, 109951.
-
Hao, H., et al. (2024). Development of a Fluorescent Assay and Imidazole-Containing Inhibitors by Targeting SARS-CoV-2 Nsp13 Helicase. Molecules, 29(10), 2292. [Link]
-
Hu, D., Koester, D., & Hesse, M. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Retrieved from [Link]
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947.
-
Krstulović, L., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 27(15), 4945. [Link]
-
Li, Q., et al. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Bioorganic & Medicinal Chemistry Letters, 21(4), 1339–1341. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70272, 4-Chloro-N-methylbenzenamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7240, 2-Chloroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7932, 3-Chloroaniline. Retrieved from [Link]
- National Toxicology Program. (1993). TOX-43: o-,m-, and p-Chloroanilines (CASRNs 95-51-2; 108-42-9; and 106-47-8). U.S.
-
Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2336–2344. [Link]
-
Penz, V. Y., et al. (2024). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. International Journal of Molecular Sciences, 25(19), 10793. [Link]
-
Ponzi, S., et al. (2020). Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127052. [Link]
-
Singh, N., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances, 12(36), 23519–23541. [Link]
-
Timsina, B., et al. (2022). Time Is a Critical Factor When Evaluating Oligonucleotide Therapeutics in hERG Assays. SLAS Discovery, 27(4), 195–201. [Link]
-
Tukulula, M., et al. (2022). Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. Molecules, 27(19), 6667. [Link]
-
Wang, Y., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica, 37(1), 148–160. [Link]
-
Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]
-
Zareef, M., et al. (2021). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 11(1), 21390. [Link]
- Zeiger, E., et al. (1987). Salmonella mutagenicity tests: III. Results from the testing of 255 chemicals. Environmental Mutagenesis, 9(Suppl 9), 1–109.
Sources
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
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- 4. Turn-off fluorescence of imidazole-based sensor probe for mercury ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00146F [pubs.rsc.org]
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- 10. Time Is a Critical Factor When Evaluating Oligonucleotide Therapeutics in hERG Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Welcome to the technical support guide for the purification of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this important intermediate. The unique structure of this molecule, featuring both a basic aniline and a basic imidazole moiety, presents specific purification hurdles that require a nuanced approach. This guide provides in-depth, field-proven solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and issues encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude product after synthesis via reductive amination?
A1: The impurity profile is highly dependent on the reaction conditions, but several common species are typically observed. The synthesis, a reductive amination, involves the reaction of 1H-imidazole-2-carboxaldehyde with 4-chloroaniline, followed by reduction of the intermediate imine.
Causality: Incomplete reactions or side reactions are the primary sources of impurities. A common competing side reaction in reductive amination is the reduction of the starting aldehyde to its corresponding alcohol.[1] Over-alkylation of the aniline nitrogen is also a possibility, though less common with bulky substituents.[2]
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Typical Rf (vs. Product) | Removal Strategy |
|---|---|---|---|
| 4-Chloroaniline | Cl-C₆H₄-NH₂ | Lower/Similar | Acid-Base Extraction, Chromatography |
| 1H-imidazole-2-carboxaldehyde | C₃H₃N₂-CHO | Higher | Chromatography, Bisulfite Wash |
| [1H-imidazol-2-yl]methanol | C₃H₃N₂-CH₂OH | Similar/Higher | Chromatography |
| Unidentified Colored Species | Oxidized/Polymeric materials | Varies (often baseline) | Activated Carbon, Recrystallization, Distillation[3] |
Q2: My purified product is off-white, yellow, or even pink. What causes this coloration and how can I remove it?
A2: This is a classic issue with aniline-containing compounds. The coloration is almost always due to the formation of highly conjugated, colored impurities arising from the oxidation of the aniline functional group.[3] This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities.
Troubleshooting Steps:
-
Prevention: The most effective strategy is prevention. Handle the crude material and purified product under an inert atmosphere (Nitrogen or Argon) whenever possible and store it in amber vials protected from light at low temperatures (e.g., 4°C).[3]
-
Removal:
-
Activated Carbon Treatment: Dissolve the semi-purified material in a suitable solvent (e.g., methanol or ethyl acetate). Add a small amount (1-2% w/w) of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This is often highly effective at adsorbing colored impurities.[3]
-
Recrystallization: A final recrystallization step is excellent for rejecting trace colored impurities, which often remain in the mother liquor.
-
Q3: My compound is streaking badly on both TLC and column chromatography. Why is this happening and how can I get sharp bands?
A3: This phenomenon, known as "tailing," is the most common problem when purifying basic compounds like yours on standard silica gel.[4]
The Mechanism: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in your product (both on the imidazole and aniline moieties) undergo strong secondary interactions with these acidic sites. This causes a portion of the molecules to "stick" to the stationary phase and elute more slowly, resulting in a tailed or streaked spot/band.[4]
Solution: To achieve sharp, symmetrical peaks, you must suppress these unwanted secondary interactions.
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, into your mobile phase. A concentration of 0.5-1% (v/v) is typically sufficient.[5] This base will compete for the acidic sites on the silica, effectively masking them from your product.
-
Switch the Stationary Phase: If tailing persists, consider using a more inert stationary phase. Neutral or basic alumina can provide excellent separation for basic compounds without the issue of tailing.[5]
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides structured workflows and step-by-step protocols for resolving more complex purification challenges.
Scenario 1: Crude Product is Heavily Contaminated with Starting Materials
Problem: Your initial analysis (TLC, HPLC, or ¹H NMR) of the crude reaction mixture shows a significant amount of unreacted 4-chloroaniline and 1H-imidazole-2-carboxaldehyde alongside your desired product.
Expert Rationale: A multi-step approach is most efficient here. We will first leverage the basicity of the product to separate it from neutral or less basic impurities using liquid-liquid extraction. Then, we will use optimized column chromatography to separate the product from the highly polar starting materials that were carried through the extraction.
Workflow for Purification
Caption: General purification workflow for this compound.
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol isolates your basic product from neutral impurities, such as the over-reduced byproduct [1H-imidazol-2-yl]methanol.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per 1 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl) (3 x 20 mL). Your product, being basic, will protonate and move into the aqueous layer, leaving neutral impurities in the organic layer.[6][7]
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with a small portion of fresh EtOAc (1 x 15 mL) to remove any remaining trapped organic impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous sodium hydroxide (NaOH) with stirring until the pH is >10 (check with pH paper). You should observe the free base of your product precipitating or forming an oil.
-
Re-extraction: Extract the product back out of the basified aqueous solution using EtOAc or DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers from the re-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched product.
Protocol 2: Optimized Flash Column Chromatography
This protocol separates your product from residual polar starting materials.
-
Select Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Prepare Mobile Phase: A gradient elution is recommended.
-
Solvent A: Hexanes or Heptane
-
Solvent B: Ethyl Acetate containing 1% triethylamine (Et₃N) (e.g., 10 mL of Et₃N in 990 mL of EtOAc).
-
Alternative for very polar compounds: A gradient of Methanol (containing 1% Et₃N) in Dichloromethane.[5]
-
-
Column Packing: Pack the column with silica gel as a slurry in a low-polarity solvent mixture (e.g., 95:5 Solvent A:Solvent B).
-
Sample Loading: For best resolution, perform a "dry load". Dissolve your extracted material in a minimal amount of DCM or methanol, add silica gel (2-3 times the weight of your product), and evaporate the solvent to obtain a free-flowing powder. Carefully load this powder onto the top of the packed column.[5]
-
Elution: Run the column with a gradient, starting from low polarity (e.g., 90:10 A:B) and gradually increasing the proportion of Solvent B.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC (using a mobile phase similar to your elution conditions, e.g., 50:50 A:B, and visualizing under UV light). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.
Scenario 2: Product Irreversibly Binds to Silica, Causing Low Yield
Problem: You experience significant loss of material during column chromatography, with evidence of product remaining on the column even after flushing with highly polar solvents.
Expert Rationale: This indicates an exceptionally strong, likely irreversible, interaction between your dibasic product and the acidic silica gel. The solution is to eliminate the source of the acidic interaction.
Visualization of Tailing Mechanism
Caption: Interaction of a basic product with standard vs. modified silica gel.
Protocol 3: Column Chromatography using Alumina
-
Select Stationary Phase: Use neutral or basic alumina (Activity I, standard grade). Basic alumina is often preferred for strongly basic compounds.
-
Prepare Mobile Phase: The polarity requirements for alumina differ from silica. You may need a less polar solvent system. A good starting point is a gradient of ethyl acetate in hexanes. No basic modifier is needed.
-
Column Packing & Elution: Follow the same general procedure as for silica gel (Protocol 2, steps 3-7), but substitute alumina for silica gel. Monitor fractions carefully by TLC, as Rf values will differ from those on silica.
Part 3: Final Polishing for High-Purity Material
Protocol 4: Recrystallization
This protocol is the final step to achieve >99% purity, removing trace impurities that may have co-eluted during chromatography.
-
Solvent Screening (Small Scale):
-
Place a small amount of your purified material (10-20 mg) into several test tubes.
-
Add different solvents dropwise at room temperature to test solubility (e.g., acetonitrile, isopropanol, ethyl acetate, toluene).
-
A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Alternatively, test solvent/anti-solvent pairs (e.g., dissolve in a small amount of hot methanol, then add water dropwise until cloudy).
-
Acetonitrile is a good starting point for N-substituted imidazole compounds.[8]
-
-
Recrystallization Procedure (Scale-up):
-
Place the material to be purified in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid. Keep the solution heated and stirring.
-
Once fully dissolved, remove from heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.
-
For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals sparingly with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
References
- Benchchem. (2025).
- Benchchem. (2025).
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. [Link]
-
LibreTexts Chemistry. (n.d.). Extraction. [Link]
- Benchchem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
-
O'Brien, R. V., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. [Link]
-
Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?. [Link]
- Benchchem. (2025).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). Process for preparing n-tritylimidazole compounds.
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- 8. CA1119179A - Process for preparing n-tritylimidazole compounds - Google Patents [patents.google.com]
minimizing degradation of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline during storage
Welcome to the technical support center for 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on minimizing degradation during storage and troubleshooting common experimental issues. Our recommendations are grounded in the fundamental chemical principles of the chloroaniline and imidazole moieties, ensuring a proactive and scientifically sound approach to maintaining the integrity of your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the storage and handling of this compound.
Q1: What are the primary factors that can cause degradation of this compound?
A1: The degradation of this compound is primarily influenced by three factors stemming from its chemical structure:
-
Oxidation: The aromatic amine (aniline) and imidazole components are susceptible to oxidation, especially when exposed to air (oxygen).[1][2] This can be accelerated by light and heat. Chloroanilines, in particular, are known to darken upon exposure to air.[3]
-
Light Exposure (Photodegradation): Chloroanilines can be light-sensitive and may undergo photodegradation upon exposure to UV or even ambient light.[1][3][4] Studies on related imidazole structures also show sensitivity to photodegradation in solution.[5][6]
-
Moisture (Hydrolysis): While chloroanilines are generally not expected to undergo rapid hydrolysis, the presence of moisture can facilitate other degradation pathways or react with potential acidic impurities.[3] Hygroscopic compounds should always be stored in desiccated environments.[7]
Q2: What is the ideal temperature for storing this compound?
A2: For optimal long-term stability, we recommend storing the compound under refrigerated conditions, specifically between 2–8°C.[8] This temperature range slows down potential oxidative and hydrolytic degradation reactions. For very long-term storage (over a year), consider storage at -20°C. Always allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation.[7]
Q3: The solid material has changed color from off-white to a yellowish or brownish tint. Is it still usable?
A3: A color change, particularly darkening, is a common indicator of degradation for chloroaniline-containing compounds, often due to oxidation.[3] While a slight color change may not significantly impact purity for some applications, it is a clear sign that the compound is degrading. We strongly advise re-analyzing the material by a suitable method (e.g., HPLC, LC-MS, or NMR) to determine its purity before use. If high purity is critical for your experiment, using the discolored material is not recommended.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods, as degradation pathways, particularly oxidation and photodegradation, can be accelerated.[5] If you must store it in solution, prepare it fresh for each experiment. If short-term storage is unavoidable, use a high-purity, anhydrous, and degassed solvent. Store the solution under an inert atmosphere (e.g., argon or nitrogen) in an amber vial at 2–8°C.[9]
Q5: What materials should I avoid when handling or storing this compound?
A5: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10] Chloroanilines are basic and will react exothermically with acids.[11] Ensure all storage containers and labware are clean and dry. Use glass or other inert containers for storage.
Section 2: Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific issues you might encounter during your experiments.
Troubleshooting Scenario 1: Inconsistent or Non-Reproducible Experimental Results
Symptom: You observe significant variability in your assay results, unexpected side products in your reaction, or a loss of biological activity over time when using the same batch of the compound.
Potential Cause: Degradation of the compound after the primary container has been opened, leading to a decrease in the concentration of the active substance and the introduction of interfering degradation products.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Detailed Steps & Explanations:
-
Visual Inspection: First, visually inspect the solid material. Any change from its initial appearance (e.g., darkening, clumping) is a strong indicator of degradation.[3]
-
Purity Re-analysis: If degradation is suspected, the most definitive step is to re-analyze the purity of your working stock. HPLC with UV detection is often suitable. Compare the resulting chromatogram to the one from the certificate of analysis or from when the material was first received. Look for new impurity peaks or a decrease in the main peak's area percentage.
-
Review Handling Practices:
-
Solutions: As stated in the FAQs, solutions are more prone to degradation.[5] The best practice is always to prepare solutions immediately before use from a solid stock.
-
Solid Aliquoting: Repeatedly opening and closing the main stock container introduces air and moisture. To prevent this, upon receiving a new bottle, it is highly advisable to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glove box or using a nitrogen-flushed glove bag).[2][12] This protects the integrity of the bulk material.
-
Troubleshooting Scenario 2: Appearance of Unknown Peaks in Analytical Runs (HPLC, LC-MS)
Symptom: During the analysis of your reaction mixture or sample, you observe new peaks that were not present in your initial analysis of the starting material.
Potential Cause: The compound is degrading either during storage or under the experimental/analytical conditions.
Potential Degradation Pathways & Products:
-
Oxidative Dimerization: Aromatic amines can undergo oxidative coupling to form colored dimeric or polymeric species (e.g., azo or azoxy compounds), which is a common reason for color change.[13]
-
Imidazole Ring Oxidation: The imidazole ring itself can be susceptible to oxidation, potentially leading to ring-opened products.[14]
-
Hydrolysis/Dehalogenation: While less common under neutral conditions, hydrolysis could lead to the formation of corresponding phenol derivatives.
Analytical Troubleshooting Protocol:
-
Run a Blank: Inject your mobile phase and/or sample solvent to ensure the extraneous peaks are not coming from your analytical system itself.
-
Analyze a Freshly Opened Standard: Prepare a sample from a new, unopened vial of this compound. If the unknown peaks are absent, it confirms that your working stock has degraded.
-
Conduct a Forced Degradation Study (Optional but Recommended): To understand the degradation profile, you can perform a simple forced degradation study.
-
Expose small aliquots of the compound (in solution) to heat (e.g., 60°C), acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), and an oxidizing agent (e.g., 3% H₂O₂), and light for a defined period.
-
Analyze the samples by LC-MS. The degradation products formed can help you identify the peaks you are seeing in your experiments and confirm the compound's liabilities.
-
Section 3: Recommended Protocols for Optimal Storage and Handling
Adhering to these protocols will proactively minimize degradation and ensure the long-term integrity of your this compound.
Protocol 1: Initial Receipt and Aliquoting
Objective: To prepare the compound for safe, long-term storage immediately upon receipt.
Materials:
-
Primary container of this compound
-
Appropriate number of small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps
-
Spatula
-
Analytical balance
-
Glove box or glove bag with a dry, inert atmosphere (Nitrogen or Argon)
-
Desiccator cabinet
Procedure:
-
Prepare Inert Environment: Purge the glove box or glove bag with dry nitrogen or argon to reduce oxygen and moisture levels.
-
Equilibrate Container: If the compound was shipped cold, allow the sealed primary container to warm to ambient temperature inside a desiccator before taking it into the glove box. This prevents moisture condensation.
-
Aliquot the Material: Inside the inert atmosphere, carefully open the primary container. Weigh out the desired amounts of the solid into the pre-labeled amber vials.
-
Backfill and Seal: Before sealing each vial, flush the headspace with the inert gas. Tightly seal the cap.
-
Store Properly: Place the sealed aliquots and the main stock bottle (also flushed with inert gas and sealed) into a desiccator. Store the desiccator in a refrigerator at 2–8°C.[8]
Protocol 2: Day-to-Day Use
Objective: To handle the compound during experiments in a way that prevents contamination and degradation.
Procedure:
-
Retrieve from Storage: Remove one of the single-use aliquoted vials from the refrigerator.
-
Equilibrate to Room Temperature: Place the sealed vial in a desiccator at room temperature for at least 20-30 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold solid when the vial is opened.
-
Prepare Solution: Quickly weigh the required amount of solid and prepare your solution immediately. Do not leave the solid exposed to the lab atmosphere.
-
Discard Unused Material: If you have any unused solid left in the vial after weighing, it is best practice to discard it rather than returning it to storage, as it has been exposed to the atmosphere. This is the purpose of making small aliquots.
Data Summary: Storage Condition Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows rates of oxidative and hydrolytic degradation.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aniline and imidazole moieties.[2] |
| Light | Amber vials, store in the dark | Protects against light-induced degradation (photolysis).[1][3] |
| Moisture | Store in a desiccator | Prevents moisture uptake and potential hydrolysis. |
| Container | Tightly sealed glass vial with PTFE-lined cap | Ensures an inert and non-reactive storage environment. |
| Form | Solid (Aliquot for single use) | Minimizes degradation compared to storing in solution and protects bulk material.[5] |
References
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
Loba Chemie. (2016, May 18). 2-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Schmir, G. L., & Cohen, L. A. (1965). OXIDATIVE DEGRADATION OF IMIDAZOLES BY BROMINE OR N-BROMOSUCCINIMIDE. Biochemistry, 4(3), 533-538.
-
Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 3-chloro aniline 98%. Retrieved from [Link]
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ResearchGate. (2022, January 5). Synthesis and storage stability investigation on curing agent microcapsules of imidazole derivatives with aqueous polyurethane as the shell. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]
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The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]
-
Alpha Chemika. (n.d.). 3-CHLOROANILINE For Synthesis. Retrieved from [Link]
-
University of York, Department of Biology. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]
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ACS Publications. (1965). Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide. Retrieved from [Link]
-
ACS ES&T Air. (2024, May 9). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
PubChem. (n.d.). Imidazole. Retrieved from [Link]
-
PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
RSC Publishing. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. Retrieved from [Link]
-
Journal of Materials Chemistry A (RSC Publishing). (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Retrieved from [Link]
-
Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]
-
Environmental Pollution. (2010). Sun light degradation of 4-chloroaniline in waters and its effect on toxicity. A high performance liquid chromatography - Diode array - Tandem mass spectrometry study. Retrieved from [Link]
-
ResearchGate. (2015, February 23). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. Retrieved from [Link]
-
PubMed Central. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]
- Google Patents. (n.d.). US3397118A - Purification of chloroanilines by vacuum distillation with a chromate.
-
ResearchGate. (2025, August 10). Toxicology laboratory analysis and human exposure to p-chloroaniline. Retrieved from [Link]
-
PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Retrieved from [Link]
-
PubMed. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Retrieved from [Link]
-
International CCS Knowledge Centre. (2021, January 26). Advancing Amine Degradation Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl) -. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. Retrieved from [Link]
-
IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Retrieved from [Link]
-
PubMed. (n.d.). Determination of enzymic demethylation of p-chloro-N-methylaniline. Assay of aniline and p-chloroaniline. Retrieved from [Link]ncbi.nlm.nih.gov/4351000/)
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Validation & Comparative
A Comparative Guide to the Biological Target Validation of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
This guide provides a comprehensive, multi-faceted strategy for the identification and validation of the biological target(s) of the novel compound, 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline. For the purposes of this guide, we will refer to the compound as CIMA . As a molecule with structural motifs common in kinase inhibitors and other enzyme modulators, a rigorous and systematic validation cascade is essential to elucidate its mechanism of action and ensure its potential as a specific therapeutic agent.[1][2][3]
We will proceed from broad, computational predictions to highly specific biophysical and cell-based functional assays. This tiered approach is designed to build a robust, evidence-based case for a specific molecular target, providing the trustworthiness required for progression into advanced drug development stages.
Part 1: Initial Target Hypothesis Generation via In Silico Approaches
Before committing to resource-intensive wet-lab experiments, computational methods can provide a valuable shortlist of putative biological targets, saving significant time and resources.[4] This initial step leverages the structural information of CIMA to predict its most likely interaction partners within the human proteome.
Rationale for a Computational-First Strategy
A computational-first approach allows for a rapid, expansive search across thousands of potential protein targets.[5][6] This is particularly crucial for a novel compound like CIMA, where no prior biological activity is assumed. We will employ two complementary in silico methods to generate a high-confidence list of candidate targets.
-
Ligand-Based Similarity Searching: This method operates on the principle that structurally similar molecules often share similar biological targets.[7] CIMA's structure will be used to query chemical databases (e.g., ChEMBL, PubChem) to identify known drugs or probes with high structural similarity. The validated targets of these identified analogs become the primary hypothetical targets for CIMA.
-
Reverse/Inverse Docking: This structure-based approach "docks" the 3D conformation of CIMA against a large library of protein crystal structures.[7] Algorithms calculate the predicted binding energy for each protein-ligand interaction, ranking potential targets based on the most favorable binding scores. This method is powerful for identifying potentially novel, non-obvious targets that similarity searching might miss.[8]
The convergence of results from both methods—where a target is predicted by both structural similarity and favorable docking—provides the strongest basis for proceeding to experimental validation.
Caption: Workflow for in silico target hypothesis generation.
Part 2: Biophysical Validation of Direct Target Engagement
Once a list of high-priority putative targets is generated, the next critical step is to confirm direct physical binding between CIMA and these proteins. This section compares three gold-standard biophysical techniques, each providing unique and complementary data to build a comprehensive binding profile.
A. Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a label-free, in-solution format.[9][10] This makes it an indispensable tool for confirming a direct interaction and understanding the forces driving it.[11]
Experimental Protocol: ITC
-
Preparation: Dialyze the purified putative target protein and dissolve CIMA in the final dialysis buffer to minimize buffer mismatch effects.
-
Loading: Fill the ITC sample cell with the purified protein solution (e.g., 10-20 µM) and the injection syringe with a concentrated solution of CIMA (e.g., 100-200 µM).
-
Titration: Perform a series of small, sequential injections of CIMA into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat change after each injection and plot it against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[12]
B. Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
SPR is a highly sensitive optical technique that measures molecular interactions in real-time, providing crucial kinetic information (association and dissociation rates) in addition to binding affinity.[13][14]
Experimental Protocol: SPR
-
Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.
-
Binding Analysis: Flow a series of concentrations of CIMA in solution over the chip surface. The binding of CIMA to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time as Resonance Units (RU).[14]
-
Kinetic Measurement: The "association" phase measures the binding rate (kon) while CIMA is flowing. The subsequent "dissociation" phase, where only buffer is flowed, measures the dissociation rate (koff).
-
Data Analysis: The equilibrium dissociation constant (KD) is calculated from the ratio of the kinetic constants (koff/kon).
C. Cellular Thermal Shift Assay (CETSA): Confirming Engagement in a Physiological Context
While ITC and SPR are powerful, they use purified proteins in artificial buffer systems. CETSA is a revolutionary technique that verifies target engagement within the complex milieu of an intact cell or even tissue lysate.[15][16] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[17][18]
Experimental Protocol: CETSA
-
Treatment: Incubate intact cells with either a vehicle control (e.g., DMSO) or varying concentrations of CIMA.
-
Thermal Challenge: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C).[18]
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the heat-induced precipitated aggregates via centrifugation.
-
Quantification: Quantify the amount of soluble target protein remaining at each temperature using a specific detection method like Western Blot or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A positive thermal shift (ΔTm) in the CIMA-treated samples compared to the vehicle control confirms intracellular target engagement.[19]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Comparative Data Summary
The following table illustrates hypothetical data from these biophysical assays, comparing CIMA against a known inhibitor of a putative target (e.g., a kinase).
| Assay | Parameter Measured | CIMA (Hypothetical Data) | Comparator (Known Inhibitor) | Key Insight |
| ITC | KD (Affinity) | 150 nM | 50 nM | Direct binding confirmed; quantifies binding strength. |
| ΔH (Enthalpy) | -8.5 kcal/mol | -10.2 kcal/mol | Provides insight into binding forces (e.g., hydrogen bonds). | |
| SPR | KD (Affinity) | 145 nM | 48 nM | Orthogonal confirmation of affinity. |
| kon (on-rate) | 2 x 105 M-1s-1 | 5 x 105 M-1s-1 | How quickly the compound binds. | |
| koff (off-rate) | 2.9 x 10-2 s-1 | 2.4 x 10-2 s-1 | How long the compound stays bound (residence time). | |
| CETSA | ΔTm (Thermal Shift) | + 5.2 °C | + 6.5 °C | Crucial confirmation of target engagement in live cells. |
Part 3: Functional Validation of Target Activity Modulation
Confirming that CIMA binds to its target is only half the story. The ultimate goal is to demonstrate that this binding event translates into a functional consequence—either inhibition or activation of the target's biological activity. Assuming our hypothetical target is a protein kinase, we would proceed with the following assays.
A. In Vitro Kinase Activity Assay: Measuring Direct Inhibition
This is a direct, cell-free assay to determine if CIMA can inhibit the catalytic function of its target kinase.[20][21]
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: In a multi-well plate, combine the purified active kinase, its specific peptide substrate, and varying concentrations of CIMA (from nM to µM).
-
Initiation: Start the phosphorylation reaction by adding a solution containing MgCl2 and radioactively labeled [γ-32P]-ATP.[20]
-
Incubation & Termination: Allow the reaction to proceed for a defined time at a controlled temperature before stopping it.
-
Separation & Detection: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the free [γ-32P]-ATP is washed away. Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the CIMA concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[22]
B. Cell-Based Target Engagement Assay: Verifying Downstream Effects
To confirm that CIMA engages and inhibits its target in a cellular context, we must measure its effect on the downstream signaling pathway.[23] For a kinase, this typically involves monitoring the phosphorylation status of its known substrate.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment: Culture a cell line known to have an active signaling pathway involving the target kinase. Treat the cells with increasing concentrations of CIMA for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification & Separation: Quantify the protein concentration, then separate the proteins by molecular weight using SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane and probe with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Substrate).
-
Detection & Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The signal intensity, which corresponds to the amount of phosphorylated substrate, should decrease in a dose-dependent manner with CIMA treatment. A loading control (e.g., total substrate or a housekeeping protein) is essential to ensure equal protein loading.
Caption: Hypothetical signaling pathway for functional validation.
Comparative Functional Data
| Assay | Parameter Measured | CIMA (Hypothetical Data) | Comparator (Known Inhibitor) | Key Insight |
| In Vitro Kinase Assay | IC50 | 250 nM | 80 nM | CIMA inhibits the catalytic activity of the purified enzyme. |
| Western Blot | p-Substrate EC50 | 400 nM | 150 nM | CIMA inhibits the kinase's function inside the cell, affecting its downstream signaling. |
Conclusion: A Self-Validating System
By following this multi-tiered validation cascade, we build a powerful and self-validating case for the biological target of this compound (CIMA). The workflow progresses logically from broad, cost-effective computational screening to definitive biophysical and functional assays. The convergence of data—where in silico predictions are confirmed by direct binding (ITC, SPR), followed by evidence of target engagement in cells (CETSA), and finally demonstrated functional modulation (in vitro and cell-based assays)—provides the highest degree of confidence in target identification. This rigorous, evidence-based approach is fundamental to mitigating risk and ensuring the successful advancement of novel chemical entities in the drug discovery pipeline.
References
- PubMed. (n.d.). Targeting disease: Computational approaches for drug target identification.
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- Taylor & Francis Online. (n.d.). Full article: Computational approaches for drug target identification in pathogenic diseases.
- PubMed. (n.d.). Isothermal titration calorimetry in drug discovery.
- PubMed Central. (n.d.). Computational/in silico methods in drug target and lead prediction.
- Chemical Genomics. (n.d.). Computational Approach for Drug Target Identification (Chapter 20).
- ScienceDirect. (n.d.). Identifying novel drug targets with computational precision.
- Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- ResearchGate. (n.d.). The surface plasmon resonance (SPR) for the study of the targeted....
- Benchchem. (n.d.). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
- ResearchGate. (2016, October 12). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- Grokipedia. (2026, January 7). Cellular thermal shift assay.
- NIH. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics.
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- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
- MDPI. (n.d.). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- BioProcess International. (n.d.). Applications of Surface Plasmon Resonance for Detection of Bispecific Antibody Activity.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
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- NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- RSC Publishing. (2022, August 3). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro).
- PubMed. (2020, April 15). Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors.
- PubMed. (n.d.). Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1 H-benzo[ d]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro and in vivo antitumor activity, cell cycle arrest and apoptotic response.
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Navigating the α-Adrenergic Landscape: A Comparative Guide to the Structure-Activity Relationships of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline Analogs
In the intricate world of drug discovery, the quest for selective and potent modulators of adrenergic receptors is a continuous endeavor. Among the myriad of scaffolds explored, the N-(imidazol-2-ylmethyl)aniline framework has emerged as a promising starting point for the development of α-adrenergic receptor antagonists. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline and its analogs, offering insights into the chemical nuances that govern their interaction with α-adrenergic receptors, particularly the α2 subtype. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the design and development of novel therapeutics targeting the adrenergic system.
The core structure, this compound, combines the key pharmacophoric elements of an imidazole ring, known for its role in the recognition of various biogenic amine receptors, and a substituted aniline moiety. The methylene bridge provides a flexible linker, allowing for optimal orientation of the aromatic and heterocyclic components within the receptor's binding pocket. Our exploration will dissect the impact of substitutions on both the aniline and imidazole rings, drawing upon a synthesis of published data and established pharmacological principles to build a coherent SAR model.
The α2-Adrenergic Receptor: A Key Therapeutic Target
The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating neurotransmitter release from sympathetic nerves and within the central nervous system. Their activation by endogenous catecholamines, such as norepinephrine, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade has wide-ranging physiological effects, making α2-adrenergic receptors attractive targets for the treatment of conditions like hypertension, glaucoma, and certain psychiatric disorders. The development of selective antagonists for these receptors is a key area of research, with the potential to offer novel therapeutic interventions.
Decoding the Structure-Activity Relationship
The affinity and selectivity of this compound analogs for α-adrenergic receptors are dictated by the interplay of electronic and steric factors. The following sections will delve into the specific contributions of different structural modifications.
The Significance of the Imidazole Moiety
The 1H-imidazole ring is a critical component for interaction with α-adrenergic receptors. It is believed to mimic the catecholamine neurotransmitters, with the nitrogen atoms participating in key hydrogen bonding interactions within the receptor's binding site. For many imidazole-based α-adrenergic ligands, the imidazole ring is essential for potent activity.
Impact of Substitutions on the Aniline Ring
The nature and position of substituents on the aniline ring profoundly influence the pharmacological profile of these analogs.
-
Halogen Substitution: The presence of a chlorine atom at the 4-position of the aniline ring, as in our parent compound, is a common feature in many adrenergic ligands. Halogen substituents can enhance binding affinity through favorable hydrophobic and electronic interactions. The position of the halogen is also critical; for instance, in a series of indolin-2-yl imidazolines, halogen substitution on the aromatic ring led to α2-adrenergic antagonists devoid of agonist activity[1].
-
Alkyl and Other Substituents: The introduction of other substituents, such as methyl or methoxy groups, can modulate both potency and selectivity. The electronic nature of the substituent (electron-donating vs. electron-withdrawing) can alter the pKa of the aniline nitrogen and influence its interaction with the receptor.
The Role of the Methylene Linker
The methylene bridge connecting the imidazole and aniline moieties provides conformational flexibility. This allows the molecule to adopt an optimal geometry for binding to the receptor. Variations in the length and rigidity of this linker can significantly impact activity.
Comparative Analysis of α-Adrenergic Receptor Antagonist Activity
To provide a quantitative understanding of the SAR, the following table summarizes the reported binding affinities (Ki) and functional antagonist potencies (pA2) for a series of imidazole and imidazoline-based α2-adrenergic antagonists. While direct data for the this compound scaffold is limited in the public domain, we can infer trends from structurally related compounds.
| Compound/Analog | Modification | α2-Adrenoceptor Ki (nM) | α2-Adrenoceptor pA2 | Selectivity (α2 vs α1) | Reference |
| Atipamezole | 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole | ~1 | 8.6-8.7 | 8526 | [2] |
| Idazoxan | 2-(1,4-Benzodioxan-2-yl)-2-imidazoline | ~2-5 | 7.5-8.0 | 27 | [2] |
| Yohimbine | Alkaloid | ~1-3 | 8.0-8.5 | 40 | [2] |
| Phentolamine | 2-(N-(m-hydroxyphenyl)-p-toluidinomethyl)imidazoline | ~10-20 | 7.5-7.8 | Non-selective | [1] |
| Analog 1 | 2,4-disubstituted imidazoline | - | 4.77-6.57 | - | [3] |
Note: The data presented is a compilation from various sources and experimental conditions may differ. Direct comparison should be made with caution. Ki values represent the concentration of the ligand that binds to 50% of the receptors in a radioligand binding assay. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve[1].
Experimental Protocols
To ensure the scientific integrity and reproducibility of SAR studies, standardized and validated experimental protocols are paramount. Below are detailed methodologies for key in vitro assays used to characterize the α2-adrenergic antagonist activity of novel compounds.
Radioligand Binding Assay for α2-Adrenergic Receptors
This assay directly measures the affinity of a test compound for the α2-adrenergic receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the α2-adrenergic receptor.
Materials:
-
Cell membranes expressing the human α2A-adrenergic receptor.
-
[3H]-Rauwolscine (a selective α2-adrenergic antagonist radioligand).
-
Test compounds (this compound analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 10 µM yohimbine).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the cell membranes, [3H]-Rauwolscine (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a downstream effect of α2-adrenergic receptor activation.
Objective: To determine the functional antagonist potency (IC50 or pA2) of test compounds.
Materials:
-
A cell line expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).
-
A selective α2-adrenergic agonist (e.g., UK 14,304).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound analogs).
-
Cell culture medium and reagents.
-
A cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (antagonist) for a specific duration (e.g., 30 minutes).
-
Add a fixed concentration of the α2-adrenergic agonist (e.g., the EC80 concentration of UK 14,304) and forskolin to stimulate cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Construct concentration-response curves for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Determine the IC50 value of the antagonist. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
Visualizing the Structure-Activity Landscape
To visually summarize the key SAR findings, the following diagrams illustrate the core scaffold and the impact of various substitutions.
Caption: Key areas for structural modification on the core scaffold.
Caption: A typical workflow for SAR studies of novel antagonists.
Conclusion and Future Directions
The this compound scaffold represents a viable starting point for the design of novel α2-adrenergic receptor antagonists. The existing literature on structurally related imidazole and imidazoline derivatives provides a strong foundation for understanding the key structural requirements for potent and selective antagonism. Modifications to the aniline ring, particularly the nature and position of halogen and other substituents, are critical for optimizing receptor affinity and selectivity.
Future research in this area should focus on the systematic synthesis and pharmacological evaluation of a broader range of analogs based on this core structure. This will enable the development of a more refined and predictive SAR model. Furthermore, exploring the selectivity profiles of these compounds against different α2-adrenergic receptor subtypes (α2A, α2B, and α2C) will be crucial for developing subtype-selective antagonists with improved therapeutic indices and reduced side effects. The combination of rational drug design, guided by the SAR principles outlined in this guide, and robust in vitro and in vivo testing will be instrumental in advancing this promising class of compounds towards clinical development.
References
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Saari, W. S., Halczenko, W., Randall, W. C., & Lotti, V. J. (1983). alpha-Adrenergic activities of some substituted 2-(aminomethyl)imidazolines. Journal of medicinal chemistry, 26(12), 1769–1772. [Link]
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Hsu, F. L., Hamada, A., Booher, M. E., Fuder, H., Patil, P. N., & Miller, D. D. (1980). Optically active derivatives of imidazolines. alpha.-Adrenergic blocking properties. Journal of Medicinal Chemistry, 23(11), 1232-1235. [Link]
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Caroon, J. M., Clark, R. D., Kluge, A. F., Olah, R., Repke, D. B., Unger, S. H., ... & Whiting, R. L. (1982). Structure-activity relationships for 2-substituted imidazoles as .alpha.2-adrenoceptor antagonists. Journal of medicinal chemistry, 25(6), 666-670. [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
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Virtanen, R., Savola, J. M., & Saano, V. (1989). Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole. Archives of toxicology. Supplement = Archiv fur Toxikologie. Supplement, 13, 335–342. [Link]
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A Comparative Guide to 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline and Benzimidazole Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline and the broader class of benzimidazole derivatives. The objective is to furnish a comprehensive resource that examines their chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and established protocols.
Introduction: Structural Analogs in Drug Discovery
The imidazole ring is a fundamental five-membered heterocyclic scaffold present in numerous biologically active compounds, including the essential amino acid histidine.[1][2] Its derivatives are widely explored in medicinal chemistry for a vast range of therapeutic applications.[1][3][4][5] this compound belongs to this versatile class.
Benzimidazoles, which feature an imidazole ring fused to a benzene ring, are structurally related to purine nucleosides.[6][7][8] This structural similarity allows them to interact readily with various biological macromolecules, making them a "privileged scaffold" in drug development.[7][8] Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[6][7][8][9][10]
The rationale for this comparison lies in their shared heterocyclic core, suggesting the potential for overlapping biological targets and mechanisms of action, yet with distinct physicochemical properties that could influence their pharmacokinetic and pharmacodynamic profiles.
Comparative Physicochemical Properties
| Property | This compound (Predicted/Inferred) | Benzimidazole (Core Structure) | Representative Benzimidazole Drug (Albendazole) |
| Molecular Weight | ~223.68 g/mol | 118.14 g/mol [6] | 265.33 g/mol |
| LogP (Lipophilicity) | Moderately Lipophilic | 1.53 | 2.53 |
| pKa | Basic (imidazole & aniline nitrogens) | pKa1 = 5.3, pKa2 = 12.3[6] | Basic |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 3 |
| Structural Features | Flexible linker between imidazole and aniline rings. | Rigid, planar bicyclic system. | Varied substitutions at 2 and 5(6) positions.[6] |
Data for Benzimidazole and Albendazole sourced from PubChem. Properties for this compound are estimated based on its structure.
Expert Analysis: The flexible linker in this compound contrasts with the rigid, planar structure of the benzimidazole nucleus. This flexibility could allow it to adopt different conformations to fit into a wider range of binding pockets. However, the fused aromatic system of benzimidazoles provides a stable scaffold for building specific interactions with biological targets, and its lipophilicity can be readily tuned by substitutions, as seen in drugs like albendazole and mebendazole.[9]
Comparative Biological Activities and Mechanisms of Action
Both classes of compounds are explored for similar therapeutic applications, particularly as anticancer and antimicrobial agents.
Benzimidazole Derivatives: Benzimidazoles exert their anticancer effects through a multitude of mechanisms, making them a versatile scaffold for oncology research.[9][11][12] Key mechanisms include:
-
Tubulin Polymerization Inhibition: Several benzimidazole derivatives, such as mebendazole and albendazole, bind to β-tubulin, disrupting microtubule dynamics.[9][13] This leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[9]
-
Kinase Inhibition: They can inhibit various oncogenic kinases like VEGFR, EGFR, and CDKs, thereby blocking critical signaling pathways such as PI3K/AKT and MAPK that are involved in cell proliferation and survival.[9][14]
-
Topoisomerase Inhibition: Certain derivatives can function as topoisomerase inhibitors, interfering with DNA replication and leading to cell death.[11]
-
Epigenetic Modulation: Benzimidazoles can act as inhibitors of histone deacetylases (HDACs), which play a role in regulating gene expression.[6]
-
Induction of Apoptosis: By inhibiting key survival proteins like Bcl-2, benzimidazole derivatives can trigger programmed cell death.[15]
This compound: While specific studies on this exact molecule are limited, the broader class of imidazole derivatives has shown promise in cancer therapy.[4] The mechanism is likely dependent on the overall structure. The presence of the chloroaniline moiety, a common fragment in kinase inhibitors, suggests a potential for targeting ATP-binding sites in protein kinases. The imidazole group can act as a crucial hydrogen bond donor/acceptor or a metal-coordinating ligand within an enzyme's active site.
Comparative Mechanistic Workflow The following diagram illustrates a potential point of convergence for these compounds in anticancer pathways, focusing on the well-established mechanism of tubulin inhibition by benzimidazoles.
Caption: Potential anticancer mechanisms of action.
Benzimidazole Derivatives: The benzimidazole scaffold is a cornerstone of many antimicrobial agents.[7] Their activity stems from their ability to interfere with essential microbial processes.[7][16] For instance, some derivatives inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[7] They have shown efficacy against a wide range of bacteria and fungi.[10][16][17]
This compound: The imidazole ring itself is present in antifungal drugs like clotrimazole and miconazole. The 4-chloroaniline moiety also exhibits antimicrobial properties against certain bacteria and molds. Therefore, a hybrid molecule incorporating both pharmacophores presents a strong rationale for potential synergistic or broad-spectrum antimicrobial activity.
Experimental Protocols for Comparative Evaluation
To objectively compare these compounds, standardized, self-validating experimental protocols are essential. This includes the use of appropriate controls (vehicle, positive, and negative) to ensure data integrity.
Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[18]
Protocol Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and a representative benzimidazole derivative) in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be non-toxic (typically ≤ 0.5%).[19] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (cells + medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.[19]
-
MTT Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[19][20]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution, such as DMSO, to each well to dissolve the purple formazan crystals.[19][21] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[22]
Principle: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[23] Polymerization can be monitored by the increase in turbidity (light scattering) at 340 nm as microtubules form.[24] Inhibitors will reduce the rate and extent of this increase.
Detailed Steps:
-
Reagent Preparation: Reconstitute purified tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) supplemented with 1 mM GTP.[21][25] Keep all reagents on ice.
-
Compound Preparation: Prepare 10x stocks of test compounds, a known inhibitor (e.g., Nocodazole or Colchicine) as a positive control, and a vehicle control (buffer with DMSO) on ice.[21][23]
-
Assay Setup: Pre-warm a 96-well plate to 37°C.[21] Add 10 µL of the 10x compound/control stocks to the appropriate wells.
-
Initiate Polymerization: To start the reaction, add 90-100 µL of the ice-cold tubulin reaction mix to each well.[21][24]
-
Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate reader set to 37°C. Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.[21][25]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves.[24] From these curves, determine key parameters such as the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax). Calculate the IC50 value by plotting the Vmax or Amax against the logarithm of the inhibitor concentration.[24]
Conclusion and Future Perspectives
This guide outlines a comparative framework for evaluating this compound against the well-established class of benzimidazole derivatives. Benzimidazoles are clinically validated scaffolds with diverse mechanisms of action, particularly as anticancer agents targeting microtubule dynamics and various kinases.[9][26]
This compound, combining two biologically active moieties, represents a promising area for investigation. Its structural flexibility and the known activities of its components suggest potential as a kinase inhibitor or antimicrobial agent.
Future research should focus on direct, head-to-head experimental comparisons using the protocols detailed herein. This should include screening against a panel of cancer cell lines and microbial strains to determine the breadth of activity and selectivity.[27] Further mechanistic studies, such as kinase profiling and competitive tubulin binding assays, will be crucial to elucidate the specific molecular targets and validate the therapeutic potential of this novel imidazole derivative.[21]
References
- MTT Assay Protocol for Cell Viability and Prolifer
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Royal Society of Chemistry.
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.
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Cross-Validation of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline: A Comparative Guide to its Anti-Angiogenic Potential
For researchers and drug development professionals navigating the landscape of novel anti-cancer therapeutics, the imidazole and aniline scaffolds represent a fertile ground for discovery. Within this chemical space, 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline emerges as a compound of significant interest, warranting a thorough investigation of its biological activity. This guide provides a comprehensive framework for the cross-validation of its experimental results, focusing on its potential as an anti-angiogenic agent. We will delve into its synthesis, propose a robust pipeline for its biological evaluation, and compare its anticipated performance against relevant alternatives, supported by established experimental data from analogous compounds.
Introduction: The Rationale for Targeting Angiogenesis with Imidazole Derivatives
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through the VEGF Receptor 2 (VEGFR-2), is a key regulator of this process, making it a prime target for anti-cancer therapies.[1] Imidazole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-angiogenic properties.[2][3] The combination of an imidazole ring, known for its diverse biological activities, with a 4-chloroaniline moiety, a common pharmacophore in kinase inhibitors, suggests that this compound could be a potent inhibitor of angiogenesis. This guide outlines the experimental procedures to validate this hypothesis.
Synthesis and Characterization: A Proposed Synthetic Route
The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 2-(chloromethyl)-1H-imidazole and 4-chloroaniline.[4] This approach is a common and effective method for the preparation of N-substituted (imidazol-2-ylmethyl)anilines.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(Chloromethyl)-1H-imidazole hydrochloride
-
4-Chloroaniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-chloroaniline (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add 2-(chloromethyl)-1H-imidazole hydrochloride (1.2 eq) to the mixture.
-
Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired product, this compound.
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: A Step-by-Step Cross-Validation Workflow
To comprehensively assess the anti-angiogenic potential of this compound, a multi-tiered approach is recommended. This workflow encompasses in vitro enzymatic assays, cell-based assays, and cytotoxicity evaluations.
VEGFR-2 Kinase Inhibition Assay
The primary molecular target for many anti-angiogenic agents is the VEGFR-2 kinase. An in vitro kinase assay will determine the direct inhibitory effect of the compound on the enzymatic activity of VEGFR-2.
Experimental Protocol: VEGFR-2 Kinase Assay [6][7][8]
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer. A luminescence-based assay kit (e.g., Kinase-Glo®) is recommended for detecting ATP consumption.
-
Procedure: a. Prepare a serial dilution of the test compound in the kinase assay buffer. b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP using a luminescent readout.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Endothelial Cell Proliferation and Tube Formation Assays
These cell-based assays are crucial for evaluating the compound's effect on key processes in angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these studies.
Experimental Protocol: HUVEC Tube Formation Assay [9][10][11][12][13]
-
Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the coated plate in the presence of various concentrations of the test compound.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of capillary-like tube structures.
-
Visualization and Quantification: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a microscope. Quantify the tube length, number of junctions, and total network area using image analysis software.
Cytotoxicity Assay
To ensure that the observed anti-angiogenic effects are not due to general toxicity, a cytotoxicity assay against both cancerous and non-cancerous cell lines is essential.
Experimental Protocol: MTT Cytotoxicity Assay [14][15][16][17]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) and a non-cancerous cell line (e.g., MCF-10A) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Comparative Analysis and Data Presentation
The performance of this compound should be compared with known anti-angiogenic agents and structurally related compounds.
Table 1: Comparative In Vitro Activity of Anti-Angiogenic Compounds
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| This compound | VEGFR-2 (predicted) | Kinase Assay | To be determined | This study |
| VEGFR-2 (predicted) | HUVEC Tube Formation | To be determined | This study | |
| MCF-7 (Breast Cancer) | MTT Assay | To be determined | This study | |
| HCT-116 (Colon Cancer) | MTT Assay | To be determined | This study | |
| MCF-10A (Normal Breast) | MTT Assay | To be determined | This study | |
| Sorafenib | VEGFR-2, B-Raf | Kinase Assay | 0.09 (VEGFR-2) | [18] |
| SU-5416 | VEGFR-2 | Aortic Ring Assay | ~1 | [19] |
| Compound 33 (Imidazole Derivative) | VEGFR-2 | Kinase Assay | Not specified, inhibits phosphorylation at 2-4 µM | [20] |
| Compound 22 (Benzimidazole Derivative) | Not specified | A549, HeLa, HepG2, MCF-7 Cytotoxicity | 0.15 - 0.33 | [20] |
| Compound 4d (Imidazole-thione) | VEGFR-2 | Kinase Assay | 0.248 (ng/mL) | [18] |
| Compound 5 (Imidazole-thione) | VEGFR-2 | Kinase Assay | 0.082 (ng/mL) | [18] |
Visualizing the Experimental Workflow and Underlying Mechanisms
To provide a clear overview of the experimental design and the targeted biological pathway, the following diagrams are presented.
Caption: A streamlined workflow for the synthesis, biological evaluation, and comparative analysis of this compound.
Caption: The VEGFR-2 signaling pathway and the proposed point of inhibition by this compound.
Conclusion and Future Directions
This guide provides a robust framework for the synthesis and comprehensive biological evaluation of this compound as a potential anti-angiogenic agent. By following the detailed protocols for VEGFR-2 kinase inhibition, HUVEC tube formation, and cytotoxicity, researchers can generate high-quality, reproducible data. The cross-validation of these results against established anti-angiogenic compounds will provide a clear understanding of the compound's potency and selectivity. Promising in vitro results would warrant further investigation, including in vivo studies in animal models of cancer, to fully elucidate the therapeutic potential of this novel imidazole derivative. The systematic approach outlined here is essential for advancing our understanding of this compound and its potential contribution to the arsenal of anti-cancer therapies.
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Navigating the Translational Gap: A Comparative Guide to In Vivo Validation of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline as a Novel Anticancer Agent
A Senior Application Scientist's Perspective on Moving from Benchtop to Preclinical Models
In the realm of oncology drug discovery, the journey from a promising in vitro result to a viable clinical candidate is fraught with challenges. The successful navigation of this "translational gap" hinges on robust and logically designed in vivo validation studies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vivo validation of a novel small molecule, 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline (hereafter referred to as Compound X), based on its hypothetical, yet plausible, in vitro anticancer findings.
Our narrative is grounded in the established principles of preclinical cancer research, drawing parallels with known therapeutic agents and methodologies to provide a scientifically rigorous and practical guide. We will compare Compound X's hypothetical performance against a well-established standard of care, offering insights into the causality behind experimental choices to ensure the generation of decisive and translatable data.
The Premise: In Vitro Efficacy of Compound X
Based on the structural motifs present in Compound X—a chloro-substituted aniline and an imidazole ring—it is hypothesized to function as a kinase inhibitor. Many successful oncology drugs, such as those targeting the Epidermal Growth Factor Receptor (EGFR), share similar pharmacophores[1][2]. For the purpose of this guide, we will proceed with the premise that initial in vitro screening has revealed Compound X to be a potent inhibitor of EGFR, demonstrating significant antiproliferative activity against the HCT-116 human colorectal cancer cell line, which is known to express EGFR.
The objective of the subsequent in vivo studies is to validate these in vitro findings by assessing the anti-tumor efficacy and safety profile of Compound X in a living organism.
Table 1: Hypothetical In Vitro Antiproliferative Activity of Compound X
| Compound | Target | Cell Line | IC50 (µM) |
| Compound X | EGFR | HCT-116 | 0.5 |
| Erlotinib | EGFR | HCT-116 | 2.8[1] |
The In Vivo Validation Strategy: A Head-to-Head Comparison in a Xenograft Model
The cornerstone of preclinical oncology research for targeted therapies is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice[3][4][5]. This approach allows for the direct assessment of a compound's effect on human tumor growth in an in vivo environment[5].
Given our hypothetical in vitro data, a subcutaneous xenograft model using the HCT-116 cell line is the logical next step. This model is well-established and allows for straightforward monitoring of tumor growth over time[6]. To provide a robust comparison and benchmark the efficacy of Compound X, we will include Erlotinib as a reference compound. Erlotinib is a known EGFR inhibitor used in the treatment of various cancers and serves as an excellent comparator for novel agents targeting the same pathway[7][8][9].
The primary endpoints for this study will be the inhibition of tumor growth and the assessment of any overt toxicity, monitored by changes in body weight[10][11].
Experimental Workflow Diagram
Caption: Workflow for the in vivo xenograft study of Compound X.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and established methodologies.
Protocol 1: HCT-116 Xenograft Mouse Model
-
Animal Model Selection:
-
Cell Culture and Implantation:
-
Culture HCT-116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse[5].
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2[10].
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups at the start of treatment[11].
-
Protocol 2: Dosing and Administration
-
Treatment Groups:
-
Administration:
-
Administer all treatments once daily via oral gavage (p.o.) for a duration of 21-28 days[11]. The oral route is chosen as it is a common administration route for small molecule kinase inhibitors.
-
Protocol 3: Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI):
-
Continue to measure tumor volumes twice weekly throughout the treatment period.
-
At the end of the study, calculate the TGI for each treatment group using the formula:
-
TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
-
-
-
Toxicity Monitoring:
-
Record the body weight of each mouse twice weekly. A body weight loss of more than 15-20% is often considered a sign of significant toxicity[12].
-
Perform daily clinical observations for any signs of distress or adverse effects.
-
-
Endpoint and Tissue Collection:
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after the planned treatment duration[6].
-
At the endpoint, euthanize the mice and excise the tumors. Tumor weights can be recorded as a secondary efficacy measure.
-
Tumor tissue can be flash-frozen or fixed for subsequent biomarker analysis (e.g., Western blot for phosphorylated EGFR).
-
Comparative Data Analysis
The following table presents a hypothetical outcome of the in vivo study, designed for easy comparison of the performance of Compound X against the standard of care.
Table 2: Hypothetical In Vivo Efficacy of Compound X vs. Erlotinib
| Treatment Group | Dose (mg/kg, p.o.) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 250 | - | +5 |
| Compound X | 50 | 650 ± 150 | 64.9 | -2 |
| Erlotinib | 100 | 890 ± 180 | 51.9 | -8 |
Mechanistic Insights: Targeting the EGFR Signaling Pathway
Compound X is hypothesized to exert its anticancer effects by inhibiting the EGFR signaling cascade. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, initiating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis[9][13]. By blocking the kinase activity of EGFR, Compound X would prevent these downstream signals, leading to cell cycle arrest and apoptosis.
EGFR Signaling Pathway Diagram
Caption: Inhibition of the EGFR signaling pathway by Compound X and Erlotinib.
Discussion and Future Directions
This guide outlines a robust and scientifically sound approach to the in vivo validation of a novel anticancer compound, "this compound" (Compound X). Based on our hypothetical data, Compound X demonstrates superior tumor growth inhibition in the HCT-116 xenograft model compared to the established EGFR inhibitor, Erlotinib, and with a more favorable toxicity profile (less impact on body weight).
The causality behind the experimental design is clear: the choice of the HCT-116 xenograft model directly tests the in vitro findings in a relevant biological system[5]. The inclusion of a vehicle control is essential to account for any effects of the delivery vehicle, while the Erlotinib arm provides a critical benchmark against a clinical standard of care[7][8]. The monitoring of both tumor volume and body weight allows for a concurrent assessment of efficacy and toxicity, which are the two primary pillars of preclinical evaluation[14][15].
These promising, albeit hypothetical, in vivo results would strongly support the continued development of Compound X. The next logical steps would involve:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To understand the absorption, distribution, metabolism, and excretion of Compound X, and to correlate drug exposure with target engagement (i.e., inhibition of EGFR phosphorylation in tumor tissue)[14].
-
Orthotopic modeling: To evaluate the efficacy of Compound X in a more clinically relevant tumor microenvironment[5].
-
Testing in other cancer models: To broaden the potential therapeutic applications of Compound X.
By following a structured and comparative approach as outlined in this guide, researchers can generate the high-quality, reproducible data necessary to confidently advance novel anticancer agents through the preclinical pipeline.
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A Comparative Guide to the Synthesis of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline for Pharmaceutical Research
Introduction
4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline is a key structural motif found in a variety of pharmacologically active compounds. Its unique combination of a halogenated aniline and a substituted imidazole ring makes it a valuable intermediate in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth, comparative analysis of the two primary synthetic methodologies for preparing this compound: direct N-alkylation and reductive amination. By examining the underlying chemical principles, experimental protocols, and performance metrics of each approach, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be effectively achieved through two distinct and reliable routes. The choice between these methods will largely depend on the availability of starting materials, desired scale of reaction, and the laboratory's capabilities for purification and handling of specific reagents.
| Parameter | Route 1: N-Alkylation | Route 2: Reductive Amination |
| Starting Materials | 4-Chloroaniline, 2-(Chloromethyl)-1H-imidazole | 4-Chloroaniline, 1H-Imidazole-2-carbaldehyde |
| Key Transformation | Nucleophilic Substitution | Imine formation and subsequent reduction |
| Typical Reagents | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | Reducing agent (e.g., NaBH(OAc)₃, NaBH₄), Acid catalyst (optional) |
| Estimated Yield | 60-80% | 70-90% |
| Reaction Time | 4-12 hours | 6-24 hours |
| Reaction Temperature | Room temperature to 80 °C | Room temperature |
| Purification | Column chromatography | Column chromatography |
| Scalability | Good | Excellent |
| Key Advantages | Milder reaction conditions may be possible. | Generally higher yields and cleaner reactions. |
| Potential Drawbacks | Potential for N,N-dialkylation as a side product. Stability of 2-(chloromethyl)-1H-imidazole can be a concern. | The aldehyde starting material can be prone to oxidation. |
Synthetic Route 1: N-Alkylation of 4-Chloroaniline
This classical approach involves the direct formation of the C-N bond through a nucleophilic substitution reaction between 4-chloroaniline and a reactive 2-(halomethyl)-1H-imidazole species, typically 2-(chloromethyl)-1H-imidazole. The aniline nitrogen acts as the nucleophile, displacing the halide from the imidazole derivative.
Reaction Pathway
Caption: N-Alkylation of 4-chloroaniline with 2-(chloromethyl)-1H-imidazole.
Experimental Protocol
Synthesis of 2-(Chloromethyl)-1H-imidazole Hydrochloride:
Caution: Thionyl chloride is a corrosive and toxic reagent. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred solution of 1H-imidazole-2-methanol (1 equivalent) in anhydrous dichloromethane (DCM), cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
The formation of a white precipitate indicates the product. Filter the solid, wash with cold DCM, and dry under vacuum to yield 2-(chloromethyl)-1H-imidazole hydrochloride.
N-Alkylation Reaction:
-
To a solution of 4-chloroaniline (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.5 equivalents) and a catalytic amount of potassium iodide.
-
Add 2-(chloromethyl)-1H-imidazole hydrochloride (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Synthetic Route 2: Reductive Amination
This elegant and often higher-yielding method involves the initial formation of an imine intermediate from 4-chloroaniline and 1H-imidazole-2-carbaldehyde, which is then reduced in situ to the desired secondary amine. This one-pot procedure avoids the isolation of the potentially unstable imine.
Reaction Pathway
Caption: Reductive amination of 1H-imidazole-2-carbaldehyde with 4-chloroaniline.
Experimental Protocol
Synthesis of 1H-Imidazole-2-carbaldehyde:
A reliable method for the synthesis of 1H-imidazole-2-carbaldehyde has been reported in Organic Syntheses.[1] This multi-step procedure starts from inexpensive commercially available materials and provides the aldehyde in good overall yield.
Reductive Amination Reaction:
-
To a stirred solution of 1H-imidazole-2-carbaldehyde (1 equivalent) and 4-chloroaniline (1.1 equivalents) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1 equivalents) as a catalyst.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 6-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
Workflow Comparison
Caption: Comparative workflow of N-alkylation versus reductive amination.
Conclusion
Both N-alkylation and reductive amination represent viable and effective strategies for the synthesis of this compound. The reductive amination pathway (Route 2) is often favored due to its potential for higher yields and the operational simplicity of a one-pot procedure. However, the choice of method should be guided by a careful consideration of the factors outlined in this guide. For laboratories where the starting aldehyde is readily available or can be synthesized efficiently, reductive amination is likely the more advantageous route. Conversely, if 2-(chloromethyl)-1H-imidazole is more accessible, N-alkylation provides a robust and reliable alternative. Ultimately, the experimental data and practical considerations presented herein should empower researchers to make an informed decision that best aligns with their synthetic goals and laboratory resources.
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A Strategic Guide to Assessing the Specificity of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline and its Analogs
Introduction: The Challenge of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a small molecule is intrinsically linked to its specificity. A molecule that potently modulates its intended target while minimally interacting with other cellular components holds the promise of a superior therapeutic window and a lower propensity for adverse effects. The compound 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline represents a chemical scaffold of significant interest. Its constituent parts—a chloroaniline moiety and an imidazole ring—are prevalent in a multitude of biologically active agents. The imidazole ring, an electron-rich heterocycle, is a known pharmacophore that can interact with a wide array of biological targets, including kinases and metalloenzymes.[1] Concurrently, chloroaniline derivatives have been associated with various bioactivities, including antimicrobial and anticancer effects.
This dual heritage, however, presents a significant challenge: predicting the primary biological target and the broader specificity profile of this compound is not a trivial task. This guide, therefore, presents a comprehensive, multi-tiered strategy for the systematic evaluation of the compound's activity and specificity. We will outline a logical, experimentally-driven workflow to first identify its primary target class and then to deeply profile its selectivity against a panel of relevant off-targets. To provide a tangible context for data interpretation, we will draw comparisons with two well-characterized drugs bearing an imidazole scaffold but with distinct mechanisms of action: Dasatinib , a multi-targeted kinase inhibitor, and Ketoconazole , an antifungal agent that primarily inhibits a cytochrome P450 enzyme.
A Multi-Tiered Workflow for Specificity Assessment
The journey from a novel compound to a well-characterized chemical probe or drug candidate is a systematic process of elimination and focused investigation. The following workflow is designed to efficiently funnel this compound from broad, unbiased screening to a detailed understanding of its specific molecular interactions.
Figure 1: A multi-tiered workflow for the specificity assessment of a novel compound.
Tier 1: Unveiling the Biological Activity Landscape
The initial step is to cast a wide net to capture any significant biological activity of this compound. This involves parallel phenotypic screening and broad target class profiling.
Phenotypic Screening
Phenotypic screens assess the effect of a compound on cell behavior or function without a preconceived notion of the target. Given the chemical nature of our compound, initial screens should include:
-
Antiproliferative Assays: Using a panel of cancer cell lines from diverse tissue origins (e.g., lung, breast, colon) to identify potential anticancer activity. The MTT assay is a robust and widely used method for this purpose.
-
Antimicrobial Assays: Screening against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) and bacteria to explore potential anti-infective properties.
Broad Target Class Screening
Concurrently, the compound should be submitted to commercially available, large-scale screening panels to identify its potential target class.
-
Kinase Profiling: A broad kinase panel, such as the KINOMEscan™, screens the compound at a single high concentration (e.g., 10 µM) against hundreds of kinases to identify potential hits.[2]
-
GPCR Profiling: A panel of G-protein coupled receptor binding or functional assays can reveal interactions with this large family of cell surface receptors.[3]
The results from Tier 1 will provide the first critical insights into the compound's potential mechanism of action, guiding the more focused investigations in Tier 2.
Tier 2: Pinpointing and Validating the Primary Target
Should Tier 1 screening reveal a consistent pattern of activity (e.g., potent antiproliferative activity and multiple hits in a kinase screen), Tier 2 aims to identify and validate the primary molecular target(s).
Focused Target Screening (IC50 Determination)
For all initial "hits" identified in the broad screen, full dose-response curves must be generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for ranking the targets and identifying the most likely primary target(s).
Biophysical Validation of Direct Binding
To confirm that the compound directly interacts with the putative target protein, biophysical methods are employed. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (KD) and kinetics.
Cellular Target Engagement and Pathway Analysis
Confirmation of target engagement within a cellular context is the final step in target validation. This typically involves treating cells with the compound and observing the modulation of downstream signaling pathways. For a putative kinase inhibitor, this would involve using Western blotting to assess the phosphorylation status of the kinase's known substrates.
Tier 3: Comprehensive Off-Target and Safety Profiling
With a validated primary target, the focus shifts to a comprehensive assessment of the compound's selectivity and potential for off-target liabilities.
Cytochrome P450 (CYP) Inhibition
Inhibition of CYP enzymes is a major cause of drug-drug interactions. It is imperative to screen this compound against the major drug-metabolizing CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2).[4]
hERG Channel Inhibition
Blockade of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. Therefore, assessing the compound's activity on the hERG channel, typically via an automated patch-clamp assay, is a critical safety assessment.[5]
In Vitro Cytotoxicity
General cytotoxicity should be assessed in a panel of non-cancerous cell lines (e.g., primary fibroblasts, hepatocytes) to determine the therapeutic index—the ratio of the cytotoxic concentration to the effective concentration for the desired biological activity.[6]
Comparative Specificity Profiles: Dasatinib and Ketoconazole
To illustrate how the data generated from this workflow is interpreted, we present the specificity profiles of Dasatinib and Ketoconazole.
Table 1: Comparative Kinase Selectivity Profile
| Kinase | Dasatinib (% Inhibition @ 10 µM) | This compound (% Inhibition @ 10 µM) |
| ABL1 | 100 | To be determined |
| SRC | 100 | To be determined |
| LCK | 100 | To be determined |
| EPHA2 | 99 | To be determined |
| DDR1 | 98 | To be determined |
| ... (hundreds of other kinases) | ... | ... |
| FAK | <10 | To be determined |
| JNK1 | <10 | To be determined |
Data for Dasatinib is illustrative and based on publicly available kinome scan data.[7] Dasatinib is a multi-targeted inhibitor, potently inhibiting ABL1, SRC family kinases, and others.
Table 2: Comparative Off-Target and Safety Profile
| Assay | Dasatinib | Ketoconazole | This compound |
| Primary Target(s) | ABL, SRC family kinases | Fungal CYP51 | To be determined |
| CYP3A4 Inhibition (IC50) | > 10 µM (weak inhibitor) | ~0.03 µM (potent inhibitor)[8] | To be determined |
| hERG Inhibition (IC50) | ~5 µM | ~1.7 µM | To be determined |
| Antifungal Activity (MIC vs. C. albicans) | Not reported | 0.1-1 µg/mL | To be determined |
| Antiproliferative Activity (IC50 vs. K562 cells) | ~3 nM | > 10 µM | To be determined |
Detailed Experimental Protocols
Protocol 1: Kinome-wide Specificity Profiling (Luminescence-Based)
This protocol outlines a typical luminescence-based assay for determining the inhibitory activity of a compound against a large panel of kinases.
Figure 2: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. The final assay concentration will typically range from 10 µM to 0.5 nM.
-
Assay Plate Preparation: Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: Add 5 µL of a solution containing the specific kinase and its substrate to each well.
-
Reaction Initiation: Add 5 µL of an ATP solution to each well to start the kinase reaction. The ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume any unreacted ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cytochrome P450 Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for assessing the inhibitory potential of a compound against CYP3A4 using a fluorescent probe substrate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare human liver microsomes, a fluorescent probe substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC), and an NADPH regenerating system.
-
Compound Incubation: In a 96-well plate, incubate serial dilutions of this compound with the human liver microsomes and the probe substrate in a phosphate buffer for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Fluorescence Reading: Read the fluorescence of the metabolized product on a plate reader (e.g., excitation 409 nm, emission 530 nm for the product of BFC).
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the kinase assay.
Protocol 3: hERG Channel Inhibition Assay (Automated Patch-Clamp)
This protocol provides a high-level overview of an automated patch-clamp assay for hERG liability.
Step-by-Step Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Assay Preparation: Harvest the cells and place them in the automated patch-clamp system (e.g., QPatch). The system will automatically establish a whole-cell patch-clamp configuration.
-
Baseline Recording: Record the baseline hERG current using a specific voltage protocol designed to elicit the characteristic tail current.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Acquisition: Record the hERG current at each compound concentration.
-
Data Analysis: Measure the reduction in the tail current amplitude at each concentration and calculate the percent inhibition. Determine the IC50 value.[5]
Protocol 4: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm on a plate reader.
-
Data Analysis: Calculate the percent viability relative to the vehicle control and determine the IC50 for cytotoxicity.
Conclusion and Future Directions
The path to understanding the specificity of a novel compound like this compound is a meticulous, multi-faceted process. The workflow presented in this guide provides a robust framework for moving from an unknown entity to a well-characterized molecule with a defined primary target and a comprehensive off-target profile. By employing a tiered approach that begins with broad screening and progressively focuses on target validation and safety assessment, researchers can efficiently allocate resources and make informed decisions about the future development of the compound. The comparative data from established drugs like Dasatinib and Ketoconazole serve as critical benchmarks for interpreting the selectivity and potential liabilities of new chemical entities. Ultimately, a thorough understanding of a compound's specificity is paramount for advancing it toward a potential therapeutic application.
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Confirming the Mechanism of Action of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline: A Comparative and Experimental Guide
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a cornerstone of preclinical development. This guide provides a comprehensive, data-driven framework for confirming the MoA of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline. Drawing from the well-established pharmacological profiles of its core scaffolds—the imidazole ring and the chloro-aniline moiety—we will explore hypothesized mechanisms and present detailed experimental protocols for their validation. This document is designed not as a rigid template, but as a logical, self-validating system to guide your investigation with scientific integrity.
The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antiparasitic effects.[1][2][3][4][5] The electron-rich nature of the imidazole ring allows it to bind to various enzymes and receptors, making it a versatile pharmacophore.[3][4] Consequently, our investigation into the MoA of this compound will focus on three plausible and experimentally verifiable hypotheses.
Hypothesized Mechanisms of Action
Based on its structural components, we propose three primary potential mechanisms of action for this compound:
-
Inhibition of Tubulin Polymerization: Many imidazole-based compounds have been identified as potent anticancer agents that target microtubule dynamics.[2] They can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, a mechanism shared with established chemotherapeutics like vinca alkaloids and taxanes.[6][7][8]
-
Inhibition of Protein Tyrosine Kinases (PTKs): The imidazole and benzimidazole frameworks are integral to numerous kinase inhibitors.[9][10] Dysregulation of PTKs is a hallmark of many cancers, and targeting these enzymes with small molecules is a clinically validated strategy.[9][10] Imidazole-containing drugs like nilotinib are effective PTK inhibitors.[9]
-
Inhibition of Cytochrome P450 51 (CYP51): Azole compounds, which include imidazoles, are classic inhibitors of CYP51 (also known as sterol 14α-demethylase).[11][12][13] This enzyme is crucial for sterol biosynthesis in fungi and protozoa, making it a prime target for antifungal and antiparasitic drugs.[11][14][15]
The following sections provide a detailed roadmap to systematically test these hypotheses.
Part 1: Initial Cellular Phenotyping - Assessing Cytotoxicity
Before dissecting a specific molecular mechanism, it is crucial to establish the compound's effect on cell viability and proliferation. This initial phase helps determine the relevant concentration range for subsequent mechanistic studies and provides a broad indication of its potential as a cytotoxic agent.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17][18][19][20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[16][17]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Clonogenic Assay for Long-Term Survival
The clonogenic assay assesses the ability of a single cell to undergo "unlimited" division and form a colony.[21] It is the gold standard for measuring reproductive cell death after treatment with cytotoxic agents.[21]
-
Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells) in 6-well plates.
-
Treatment: Allow cells to attach for a few hours, then treat with varying concentrations of this compound for 24 hours.[22]
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 1-3 weeks, depending on the cell line's growth rate, until visible colonies (defined as >50 cells) are formed.[22][23]
-
Fixation and Staining: Gently wash the colonies with PBS, fix with a solution like 10% neutral buffered formalin or 6% glutaraldehyde, and then stain with 0.5% crystal violet.[21][23][24]
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) to quantify the long-term cytotoxic effect of the compound.
Part 2: Investigating the Mechanism - A Step-by-Step Guide
Based on the initial cytotoxicity data, proceed with targeted assays to investigate the most plausible MoA.
Hypothesis 1: Inhibition of Tubulin Polymerization
If the compound induces cell cycle arrest, particularly in the G2/M phase, and subsequent apoptosis, inhibition of tubulin polymerization is a strong possibility.[6][8]
Caption: Workflow for investigating tubulin polymerization inhibition.
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[25][26][27][28]
-
Principle: The polymerization of tubulin can be monitored by an increase in light scattering (turbidity) or by using a fluorescent reporter.[27][28]
-
Experimental Protocol (Turbidimetric):
-
Reconstitute purified bovine tubulin (>99% pure) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[28]
-
On ice, prepare reaction mixtures in a 96-well plate containing tubulin, GTP (as an energy source), and either the test compound, a vehicle control, a known inhibitor (e.g., Nocodazole), or a known stabilizer (e.g., Paclitaxel).[26]
-
Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes).[26]
-
-
Data Interpretation:
-
Inhibition: A decrease in the rate and extent of polymerization compared to the vehicle control suggests the compound is a microtubule destabilizer.
-
Stabilization: An increase in the rate and extent of polymerization indicates a microtubule stabilizer.
-
This cell-based assay visualizes the impact of the compound on the microtubule network within the cell.
-
Experimental Protocol:
-
Grow cells on coverslips and treat with the IC₅₀ concentration of the compound for a relevant time period (e.g., 18-24 hours).
-
Fix the cells with 4% formaldehyde.[28]
-
Permeabilize the cells (e.g., with Triton X-100).
-
Stain with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the microtubule structure using a fluorescence microscope.
-
-
Data Interpretation:
-
Destabilizing effect: Diffuse tubulin staining and loss of the filamentous network.
-
Stabilizing effect: Formation of abnormal microtubule bundles and asters.
-
| Compound Class | Example | Mechanism of Action |
| Microtubule Stabilizer | Paclitaxel (Taxol®) | Binds to the β-tubulin subunit within the microtubule, preventing depolymerization.[7] |
| Microtubule Destabilizer | Vincristine, Nocodazole | Binds to tubulin dimers, inhibiting their polymerization into microtubules.[7][29] |
| Test Compound | This compound | To be determined by the assays above. |
Hypothesis 2: Inhibition of Protein Tyrosine Kinases (PTKs)
The imidazole scaffold is a common feature in PTK inhibitors.[30][31] If the compound shows activity against cell lines known to be dependent on specific kinase signaling pathways, this MoA is worth pursuing.
Caption: Workflow for investigating PTK inhibition.
Commercially available kinase assay kits provide a straightforward method to screen for inhibitors of specific kinases.[32][33][34][35]
-
Principle: These assays typically measure the amount of ATP consumed during the phosphorylation reaction, often using a luminescence-based readout.[33] A decrease in signal indicates inhibition of kinase activity.
-
Experimental Protocol (General):
-
Select a panel of relevant recombinant tyrosine kinases (e.g., VEGFR-2, EGFR, c-Src) based on the therapeutic hypothesis.[31]
-
In a 96-well plate, combine the kinase, its specific substrate peptide, ATP, and serial dilutions of the test compound.
-
Incubate the reaction at 30°C for the recommended time.
-
Add the detection reagent (e.g., Kinase-Glo®) which measures the remaining ATP.
-
Measure luminescence using a plate reader.
-
-
Data Interpretation: Calculate the percent inhibition for each concentration and determine the IC₅₀ value for each kinase tested.
This technique confirms that the compound inhibits the target kinase and its downstream signaling pathway within the cell.
-
Experimental Protocol:
-
Select a cell line where the target pathway is active (e.g., HUVECs for VEGFR-2, which can be stimulated with VEGF).
-
Treat cells with the test compound for a short period (e.g., 1-2 hours) before stimulating with the appropriate growth factor if necessary.
-
Lyse the cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a membrane.[36]
-
Probe the membrane with primary antibodies specific for the phosphorylated (active) form of the target kinase and its key downstream effectors (e.g., p-AKT, p-ERK).
-
Also, probe for the total protein levels of these targets as a loading control.[36]
-
-
Data Interpretation: A dose-dependent decrease in the phosphorylated forms of the target kinase and its downstream proteins, without a change in total protein levels, confirms pathway inhibition.
| Compound | Primary Targets |
| Sunitinib | VEGFRs, PDGFRs, c-KIT |
| Nilotinib | Bcr-Abl, c-KIT, PDGFRs[9] |
| Axitinib | VEGFR-1, -2, and -3[37] |
| Test Compound | To be determined by the assays above. |
Hypothesis 3: Inhibition of CYP51
If the compound shows potent activity against fungal or protozoan pathogens, CYP51 inhibition is the most probable MoA.[14]
-
Principle: This assay measures the ability of the compound to inhibit the enzymatic activity of recombinant CYP51. The activity can be monitored by measuring the conversion of a substrate to a product, often using HPLC or a fluorescent probe. Azole compounds inhibit CYP51 by coordinating to the heme iron in the enzyme's active site.[11][12]
-
Experimental Protocol (Conceptual):
-
Obtain recombinant human and fungal/parasitic CYP51 to assess selectivity.
-
Incubate the enzyme with its substrate (e.g., lanosterol) and a source of reducing equivalents (NADPH-cytochrome P450 reductase).
-
Include the test compound at various concentrations, a vehicle control, and a known inhibitor (e.g., Ketoconazole).
-
After incubation, stop the reaction and quantify the product formation using an appropriate analytical method (e.g., LC-MS).
-
-
Data Interpretation: Determine the IC₅₀ value of the compound against the target organism's CYP51 and compare it to its effect on human CYP51 to assess selectivity.
Part 3: Confirming the Cellular Consequence - Apoptosis Induction
Regardless of the primary molecular target, the ultimate outcome of an effective anticancer agent is often the induction of programmed cell death (apoptosis).
Western Blot for Apoptosis Markers
This is a definitive method to confirm that the observed cytotoxicity is due to apoptosis.[38]
-
Key Markers: The primary indicators of apoptosis are the cleavage of caspases (especially caspase-3) and their substrate, PARP-1.[36][39] Changes in the levels of Bcl-2 family proteins (e.g., an increased Bax/Bcl-2 ratio) also indicate the involvement of the intrinsic apoptotic pathway.[40][41]
-
Experimental Protocol:
-
Treat cancer cells with the test compound at its IC₅₀ concentration for various time points (e.g., 24, 48 hours).
-
Prepare whole-cell lysates.
-
Perform Western blotting as described previously.
-
Probe with antibodies that detect both the full-length and cleaved forms of Caspase-3 and PARP.
-
-
Data Interpretation: The appearance of the cleaved fragments of Caspase-3 (p17/p12) and PARP (89 kDa) is a hallmark of apoptosis.[39]
Caption: Workflow for confirming apoptosis via Western Blot.
Part 4: In Vivo Validation
Once a primary MoA is confirmed through in vitro and cell-based assays, the next logical step is to validate these findings in a living organism.
Xenograft Animal Models
-
Principle: Human tumor cells are implanted into immunodeficient mice, which then develop tumors.[42] These models allow for the evaluation of a drug's anti-tumor efficacy in a complex biological system.[42][43]
-
Experimental Protocol (General):
-
Inject human cancer cells (from a line sensitive to the compound in vitro) subcutaneously into immunodeficient mice (e.g., nude or NOD-scid mice).[42]
-
Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Monitor tumor volume and animal body weight regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for the target of interest) to confirm the MoA in vivo.
-
-
Data Interpretation: A significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.
Conclusion
This guide provides a systematic, multi-faceted approach to elucidate the mechanism of action of this compound. By starting with broad phenotypic screening and progressively narrowing the focus to specific molecular targets, researchers can build a robust, evidence-based understanding of the compound's biological activity. Each experimental stage is designed to be self-validating, with in vitro biochemical data being correlated with cellular responses. This rigorous, comparative approach is essential for advancing a novel chemical entity through the drug discovery pipeline with confidence.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Hazard Identification and Risk Assessment
4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline contains a 4-chloroaniline backbone. 4-chloroaniline is a regulated, toxic substance and a suspected human carcinogen.[1][2] The addition of the imidazol-2-ylmethyl group may alter its reactivity and toxicological profile, but the inherent hazards of the chlorinated aromatic amine structure must be respected.
Presumed Hazard Profile:
| Hazard Classification | Description | Supporting Evidence for 4-Chloroaniline |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][3] | Animal studies indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[1] Absorption can lead to the formation of methemoglobin, impairing oxygen transport in the blood and causing cyanosis (bluish discoloration of the skin). |
| Carcinogenicity | May cause cancer.[2][3] | The International Agency for Research on Cancer (IARC) classifies 4-chloroaniline as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[1][2] |
| Skin Sensitization | May cause an allergic skin reaction.[1][3] | Repeated or prolonged skin contact can lead to sensitization, causing an allergic response upon subsequent exposures.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-term adverse effects.[1] | This compound and its container must be disposed of as hazardous waste to prevent environmental release.[1] |
Given these risks, all handling and disposal operations must be conducted within a framework of stringent safety protocols, as mandated by the Occupational Safety and Health Administration (OSHA) for carcinogenic and highly toxic chemicals.[4][5][6]
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound in any form (pure compound, solutions, or contaminated materials), personnel must be equipped with the appropriate PPE.
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374. Given the nature of chlorinated organics, nitrile or neoprene gloves are recommended, but always check the manufacturer's compatibility data. Discard gloves immediately after use or if contact with the chemical occurs.[3][7]
-
Eye Protection: Use safety goggles with side shields or a full-face shield to protect against splashes and dust.[3]
-
Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of exposure, such as cleaning up large spills, chemical-resistant coveralls and boots are required.[1]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.[2][8] If a fume hood is not feasible, a NIOSH-certified respirator with appropriate cartridges for organic vapors and particulates is necessary.[5]
Step-by-Step Disposal Protocol
Disposal of this compound and its associated waste must comply with federal, state, and local regulations. This process is a self-validating system designed to ensure safety and compliance at every stage.
Step 1: Waste Characterization and Segregation
-
Categorize the Waste: All materials contaminated with this compound must be classified as hazardous waste. Based on its structure as a halogenated organic compound and the classification of p-chloroaniline, it falls under specific EPA regulations.[9][10][11] Wastes containing p-chloroaniline are assigned the EPA waste number P024.[1] Your specific waste may require a similar or distinct classification; consult your EHS department.
-
Segregate at the Source: Immediately segregate this waste into a dedicated, properly labeled hazardous waste container. Do not mix it with non-hazardous waste or other types of chemical waste unless explicitly instructed by your EHS department.
Step 2: On-Site Storage and Labeling
-
Container Selection: Use a robust, leak-proof container with a secure lid that is compatible with the chemical.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").
-
Storage Location: Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage facility. The storage area should have secondary containment to manage potential leaks.
Step 3: Treatment and Final Disposal
Disposal of halogenated organic wastes is strictly regulated. Land disposal is generally prohibited without prior treatment.[9][11]
-
Engage a Licensed Vendor: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste management company. This vendor will have the necessary permits and facilities to transport, treat, and dispose of the material in accordance with regulations.
-
Preferred Disposal Method - Incineration: The most effective and common disposal method for halogenated organic compounds is high-temperature incineration in a rotary kiln or liquid injection incinerator equipped with appropriate scrubbers.[12] This process ensures the complete destruction of the hazardous molecule.
-
Documentation: Maintain a manifest for all hazardous waste generated and transferred to the disposal vendor. This documentation provides a cradle-to-grave record of the waste and is a legal requirement.
The following diagram illustrates the decision-making workflow for the disposal process.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
Immediate and correct response to spills or personnel exposure is critical.[1]
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and running water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Transport to a hospital or doctor without delay.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Utilize PPE: Wear the full PPE ensemble described in Section 2.
-
Contain and Absorb: For small spills of solid material, use dry cleanup procedures.[1] Do not sweep, as this can generate dust.[5] Gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully scoop the material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (consult your institution's SOPs), followed by soap and water. All cleanup materials are to be disposed of as hazardous waste.
References
-
Four Tips for Dealing with Carcinogenic Chemicals. Emedco's Blog. [Link]
-
Guidelines for the laboratory use of chemical carcinogens. Regulations.gov. [Link]
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1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). [Link]
-
Safe Handling of Chemicals. Environmental Health and Safety, University of Washington. [Link]
-
Safety Data Sheet: 4-Chloroaniline. Carl ROTH. [Link]
-
Carcinogens - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet: 4-Chloroaniline. Carl ROTH. [Link]
-
Material Safety Data Sheet - 4-chloro aniline 98%. Oxford Lab Fine Chem LLP. [Link]
-
Safety Data Sheet - 4-Chloro-N-methylaniline. CPAchem Ltd. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
4-Chloro-N-methylaniline | CAS#:932-96-7. Chemsrc. [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA). [Link]
-
4-CHLOROANILINE. Ataman Kimya. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
This document provides essential safety and handling protocols for 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline. As specific safety data for this compound is not widely available, the following guidance is synthesized from the established profiles of structurally analogous compounds, primarily 4-chloroaniline. This conservative approach is a cornerstone of responsible laboratory practice when dealing with novel or sparsely documented chemicals, ensuring that safety measures are based on the highest potential risk within the chemical class.
The Imperative for Caution: Understanding the Hazard Profile
Substituted chloroanilines are a class of compounds that demand rigorous safety protocols. The parent compound, 4-chloroaniline, is classified as toxic if swallowed, inhaled, or in contact with skin.[1][2] It is a suspected human carcinogen (IARC Group 2B) and can cause skin sensitization.[3][4] A significant and insidious hazard is its ability to be absorbed through the skin, leading to systemic toxicity.[4][5][6] One of the primary systemic effects is methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, which can manifest with a delay of two to four hours or more.[7]
Given these predicates, we must handle this compound with the assumption that it carries similar, if not identical, hazards. The operational principle is to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.
Foundational Safety: The Risk Assessment Workflow
Before any manipulation of the compound, a thorough risk assessment is not merely procedural—it is a critical, self-validating system of safety. The logic behind every subsequent step is rooted in this initial analysis.
Caption: Risk assessment workflow for handling the target compound.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like a chemical fume hood are the primary method for exposure prevention, PPE is the essential final barrier.[8] The selection of appropriate PPE must be deliberate and matched to the specific laboratory task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Fully-buttoned lab coat and a chemical-resistant apron | All work must be conducted in a certified chemical fume hood.[6][9][10] |
| In-vitro / In-vivo Administration | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves.[9][10] Change outer glove immediately upon known or suspected contact. | Disposable gown over a lab coat; tight cuffs are essential. | Work within a chemical fume hood or appropriate ventilated enclosure. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves over inner nitrile gloves | Chemical-resistant disposable coveralls and shoe covers | For large spills or outside a fume hood, a full-face respirator with organic vapor cartridges is required.[5][9] |
| Waste Disposal | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Fully-buttoned lab coat | Work within a chemical fume hood. |
Causality of PPE Choices:
-
Double-Gloving: The outer glove absorbs any immediate contamination and can be removed and replaced without exposing the inner glove, maintaining a sterile or clean layer of protection for the user.[8] This is critical as chloroanilines can readily permeate single gloves.
-
Face Shield over Goggles: Goggles provide a seal against splashes, while the face shield protects the entire face from larger volume events, a necessary precaution when handling toxic solutions.[9]
-
Chemical-Resistant Apron/Gown: Standard lab coats are permeable. A chemical-resistant layer is non-negotiable to prevent skin contact and absorption, which is a primary exposure route for this class of chemicals.[4]
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow minimizes error and reinforces safety at every stage.
Caption: Procedural workflow for safe handling and disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
Emergency Response: Spill and Disposal Plans
Spill Management:
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or outside of a fume hood.
-
Protect: Wear the appropriate spill cleanup PPE, including a respirator if necessary.[4]
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect & Clean: Carefully scoop the absorbed material into a designated hazardous waste container using spark-proof tools.[11] Decontaminate the area with an appropriate cleaning solution, and wash the area thoroughly.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[4]
First Aid Measures:
-
Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[11] Seek immediate medical attention and show the container or label.[3]
Disposal Plan:
All materials contaminated with this compound are to be considered hazardous waste.[4]
-
Solid Waste: Contaminated gloves, pipette tips, absorbent materials, and lab coats must be collected in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Regulatory Compliance: All waste must be disposed of in strict accordance with federal, state, and local environmental regulations.[3] This compound is classified as very toxic to aquatic life, and release to the environment must be avoided.[4]
References
-
Sciencelab.com. (2005). Material Safety Data Sheet - 4-chloro aniline 98%. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Chloroaniline (UK). Retrieved from [Link]
-
Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [Link]
-
University of California, Riverside. (n.d.). Standard Operating Procedure for Aniline. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: 4-Chloroaniline. Retrieved from [Link]
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: N-Methylaniline. Retrieved from [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
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- 2. WERCS Studio - Application Error [assets.thermofisher.com]
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- 5. bloomtechz.com [bloomtechz.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. nj.gov [nj.gov]
- 8. pppmag.com [pppmag.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
